molecular formula C20H43NO10 B1664894 Amino-PEG10-OH

Amino-PEG10-OH

Katalognummer: B1664894
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: OXOVKDXWDUGJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Amino-PEG10-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO10/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOVKDXWDUGJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG10-OH: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of Amino-PEG10-OH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document includes detailed experimental protocols and visual workflows to support researchers in the effective application of this versatile molecule.

Core Chemical Properties and Specifications

This compound, also known as 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, is a hydrophilic polyethylene glycol (PEG) linker containing a terminal primary amine group and a terminal hydroxyl group. The ten repeating ethylene glycol units provide a flexible and water-soluble spacer, which is advantageous for improving the pharmacokinetic properties of conjugated molecules.

The key chemical properties and specifications of this compound are summarized in the tables below.

Identifier Value
CAS Number 129449-09-8
Molecular Formula C20H43NO10
Molecular Weight 457.56 g/mol
IUPAC Name 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol
Physicochemical Property Value
Appearance White to off-white solid or viscous liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and most organic solvents
LogP -0.91 (calculated)
Storage and Handling Condition
Short-term Storage 0 - 4 °C (days to weeks)
Long-term Storage -20 °C (months to years), desiccated
Shipping Condition Ambient temperature as a non-hazardous chemical

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. The primary amine can be reacted with activated carboxylic acids (e.g., NHS esters) or carbonyls, while the hydroxyl group can be further derivatized.

General Protocol for Conjugation of this compound to a Carboxylic Acid via NHS Ester Chemistry

This protocol describes the common two-step process of activating a carboxylic acid-containing molecule with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like EDC, followed by reaction with the primary amine of this compound.

Materials:

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the Molecule-COOH in anhydrous DMF or DMSO. b. Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation with this compound: a. Dissolve this compound in the reaction buffer. b. Add the activated Molecule-COOH-NHS ester solution to the this compound solution. A 5- to 20-fold molar excess of the activated molecule to the amine is a common starting point. c. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. b. Incubate for an additional 30 minutes.

  • Purification: a. Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Quality Control and Characterization

Ensuring the purity and identity of this compound and its conjugates is critical for reproducible results. A combination of analytical techniques is typically employed.

Typical Quality Control Specifications:

Test Specification Method
Appearance White to off-white solid or viscous liquidVisual Inspection
Identity Conforms to the structure¹H NMR, Mass Spectrometry (MS)
Purity ≥95%HPLC
Water Content ≤ 1.0%Karl Fischer Titration

Analytical Methods for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and the presence of the terminal amine and hydroxyl protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC is used to determine the purity of the linker and the resulting conjugate. Due to the lack of a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary for accurate quantification of the PEG linker[1][2][3].

Applications in Bioconjugation and Drug Delivery

This compound is a key component in the construction of complex biomolecules, particularly in the field of antibody-drug conjugates (ADCs). Its role is to link a cytotoxic payload to a monoclonal antibody, enhancing the solubility and stability of the final conjugate while providing a specific spacer length.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a general workflow for the synthesis of an ADC using this compound as a linker. This process involves the activation of the drug's carboxylic acid, conjugation to the linker, and subsequent reaction with the antibody.

ADC_Synthesis_Workflow cluster_drug_activation Drug-Linker Conjugation drug Drug-COOH activated_drug Activated Drug (Drug-NHS) drug->activated_drug EDC, NHS drug_linker Drug-Linker Conjugate activated_drug->drug_linker antibody Antibody linker This compound linker->drug_linker adc Antibody-Drug Conjugate (ADC) drug_linker_final Drug-Linker Conjugate activated_antibody Activated Antibody antibody->activated_antibody Activation of Target Residue (e.g., Lysine) activated_antibody->adc adc_final Final ADC drug_linker_final->adc_final purification Purification (e.g., SEC) adc_final->purification

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway Context: ADC Mechanism of Action

While this compound itself is not directly involved in signaling, the ADCs constructed with it are designed to have a profound impact on cancer cell signaling pathways, leading to apoptosis. The following diagram illustrates the general mechanism of action of an ADC.

ADC_Mechanism_of_Action adc ADC in Circulation receptor Tumor Antigen (Receptor) adc->receptor Binding endosome Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage or Antibody Degradation target Intracellular Target (e.g., DNA, Tubulin) drug_release->target Binding apoptosis Apoptosis target->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and reactive termini enable the construction of sophisticated bioconjugates with improved therapeutic properties. The protocols and workflows provided in this guide serve as a foundation for the successful application of this compound in a variety of research and development settings. Rigorous quality control and characterization are essential to ensure the performance and reproducibility of the resulting conjugates.

References

The Core Function of Amino-PEG10-OH Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Amino-PEG10-OH linker is a discrete polyethylene glycol (dPEG®) molecule that is increasingly pivotal in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilic nature, and bifunctional termini offer a powerful toolset for optimizing the performance of complex biomolecules. This technical guide provides a comprehensive overview of the function, applications, and methodologies associated with the this compound linker.

Core Properties and Structure

The this compound linker is a monodisperse compound with the chemical formula C20H43NO10 and a molecular weight of 457.56 g/mol .[1][2] Its structure consists of a chain of ten repeating ethylene glycol units, flanked by an amino (-NH2) group at one end and a hydroxyl (-OH) group at the other. This bifunctionality allows for the sequential and controlled conjugation of two different molecules.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular Formula C20H43NO10[1][2]
Molecular Weight 457.56 g/mol [1][2]
CAS Number 129449-09-8[1][2]
Appearance To be determined (likely a viscous liquid or solid)[2]
Solubility High solubility in aqueous and organic solvents[3][4]
Purity Typically >95%[2]

The hydrophilic nature of the polyethylene glycol chain is a key attribute, enhancing the solubility and reducing the aggregation of conjugated molecules, especially those that are inherently hydrophobic.[3][5] The discrete nature of the PEG chain, with exactly ten ethylene glycol units, ensures batch-to-batch consistency and a precise, well-defined spacer length between the conjugated molecules.[6]

Functional Advantages in Bioconjugation

The incorporation of an this compound linker into a therapeutic construct offers several significant advantages that can enhance its overall performance.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate.[3][5] The hydrophilic PEG chain of the this compound linker acts as a "solubility enhancer," effectively masking the hydrophobicity of the payload.[3] This can lead to improved formulation stability and allows for the potential to increase the drug-to-antibody ratio (DAR) without compromising the physical stability of the ADC.[3]

Improved Pharmacokinetics

The PEG linker can create a hydrophilic shield around the conjugated molecule, which can lead to a longer circulation half-life in the bloodstream.[6] This is achieved by reducing renal clearance and minimizing recognition by the immune system.[] Studies have shown that PEGylation can dramatically improve the pharmacokinetic profiles of biotherapeutics, resulting in prolonged half-life (t1/2), increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC).[3]

Optimized Therapeutic Index

By improving the solubility, stability, and pharmacokinetic profile of a drug, the this compound linker can contribute to an improved therapeutic index. This means that the drug can be more effective at a given dose while potentially having fewer off-target toxicities. The precise spacer length provided by the ten PEG units can also be critical for optimizing the steric hindrance and ensuring that the conjugated molecules can effectively interact with their targets.[6]

Applications in Drug Development

The unique properties of the this compound linker make it a versatile tool in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the monoclonal antibody to the cytotoxic payload.[8] The this compound linker can be used to attach the drug to the antibody, providing the benefits of increased solubility, stability, and improved pharmacokinetics. The bifunctional nature of the linker allows for a controlled, two-step conjugation process.

dot

ADC_Structure Antibody Monoclonal Antibody (Targeting Moiety) Linker This compound Linker Antibody->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Drug (Payload) Linker->Payload Conjugation Site PROTAC_Mechanism cluster_0 PROTAC Molecule Target_Binder Target Protein Binder Linker This compound Linker Target_Binder->Linker Target_Protein Target Protein Target_Binder->Target_Protein Binds E3_Ligase_Binder E3 Ligase Binder Linker->E3_Ligase_Binder E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Binder->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Target_Protein Carboxylic_Acid_Conjugation_Workflow Start Start Activate_COOH Activate Carboxylic Acid with EDC/NHS Start->Activate_COOH Add_Linker Add this compound Activate_COOH->Add_Linker Incubate Incubate (RT or 4°C) Add_Linker->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify End End Purify->End

References

An In-depth Technical Guide to Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG10-OH is a heterobifunctional polyethylene glycol (PEG) linker that is integral to the fields of bioconjugation and advanced drug delivery. Its distinct molecular structure, which includes a primary amine at one terminus and a hydroxyl group at the other, is connected by a hydrophilic 10-unit PEG spacer. This configuration allows for the sequential and controlled covalent linkage of different molecules. The incorporation of the PEG chain is advantageous as it often enhances the aqueous solubility and stability of the resulting conjugate, can reduce its immunogenicity, and may improve its pharmacokinetic properties. This technical guide serves as a comprehensive resource on the molecular characteristics of this compound, provides generalized experimental protocols for its application, and includes a visual representation of a standard bioconjugation workflow.

Core Molecular Data

The essential physicochemical properties of this compound are detailed in the table below. This information is critical for accurate calculations and the design of experimental procedures.

PropertyValueReference
Molecular Weight 457.56 g/mol [1][2]
Chemical Formula C20H43NO10[1]
Exact Mass 457.2887 u[1]
Elemental Analysis C: 52.50%, H: 9.47%, N: 3.06%, O: 34.97%[1]
Synonyms H2N-PEG10-OH, Amino-PEG10-alcohol, 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol[1]
Experimental Protocols

The bifunctional nature of this compound allows for a directed, two-step conjugation strategy. The primary amine is readily available for reaction with electrophiles such as N-hydroxysuccinimide (NHS) esters, while the hydroxyl group can be chemically activated for subsequent reactions. The following sections outline generalized laboratory procedures for these key transformations.

Protocol 1: Amine Group Conjugation with an NHS Ester

This protocol details the reaction between the primary amine of this compound and a molecule bearing an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., protein, peptide, small-molecule drug)

  • Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS ester-functionalized molecule in an appropriate volume of reaction buffer. The concentration should be optimized based on the specific molecule.

    • Dissolve this compound in the same reaction buffer. A slight molar excess (1.1 to 2 equivalents) of this compound is often used to ensure complete consumption of the NHS ester.

  • Conjugation Reaction:

    • To the solution of the NHS ester-functionalized molecule, add the this compound solution.

    • Gently mix the reactants and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).[3]

  • Quenching the Reaction:

    • Introduce a small volume of quenching buffer to the reaction mixture to react with and deactivate any unreacted NHS ester.

    • Allow the quenching reaction to proceed for approximately 30 minutes at room temperature.

  • Purification:

    • The desired conjugate can be purified from the reaction mixture using a suitable chromatographic technique, such as SEC to separate based on size, or dialysis to remove small molecule impurities.

Protocol 2: Activation of the Hydroxyl Group

To enable further conjugation, the terminal hydroxyl group of the this compound moiety can be activated. A common strategy involves the oxidation of the hydroxyl group to a carboxylic acid, which can then be activated as an NHS ester for reaction with another amine-containing molecule.

Materials for Oxidation to Carboxylic Acid:

  • Purified conjugate from the previous step containing the terminal hydroxyl group

  • An oxidizing agent (e.g., Jones reagent, or a milder system like TEMPO/NaOCl)

  • A suitable solvent (e.g., acetone for Jones reagent)

  • A quenching agent (e.g., isopropanol for Jones reagent)

  • Purification system

Procedure (Example using a mild oxidation with TEMPO):

  • Dissolution: Dissolve the hydroxyl-terminated PEG conjugate in an appropriate solvent mixture, such as a buffered aqueous solution.

  • Oxidation: Add catalytic amounts of TEMPO and sodium hypochlorite (NaOCl) as the stoichiometric oxidant. The reaction is typically carried out at or near room temperature.

  • Quenching: Quench the reaction by adding a reducing agent, such as ethanol or sodium sulfite.

  • Purification: Purify the resulting carboxylic acid-terminated PEG conjugate to remove the oxidation reagents and byproducts.

Note: The newly formed carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to facilitate the formation of a stable amide bond with a primary amine on a target molecule.

Visualization of a General Bioconjugation Workflow

The following diagram illustrates a representative workflow for the synthesis of an antibody-drug conjugate (ADC) utilizing this compound as a linker, demonstrating its dual functionality.

G cluster_0 Step 1: Drug Activation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Linker Activation cluster_3 Step 4: Antibody Conjugation Drug-COOH Small Molecule Drug with Carboxylic Acid Activated_Drug NHS-activated Drug Drug-COOH->Activated_Drug Activation EDC_NHS EDC, NHS Drug_PEG_OH Drug-PEG10-OH Activated_Drug->Drug_PEG_OH Amine Reaction (pH 7-8) Amino_PEG_OH This compound Drug_PEG_COOH Drug-PEG10-COOH Drug_PEG_OH->Drug_PEG_COOH Hydroxyl Activation Oxidation Oxidation (e.g., TEMPO) Final_Conjugate Antibody-Drug Conjugate (ADC) Drug_PEG_COOH->Final_Conjugate Amide Bond Formation (EDC, NHS) Antibody Antibody (with Lysine residues)

Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate (ADC) using this compound.

This technical guide provides essential information for the effective use of this compound in research and development. The protocols described are intended as a general guide and may need to be optimized for specific molecules and applications. It is always recommended to consult the manufacturer's product information and the relevant scientific literature for detailed procedures and safety guidelines.

References

The Pivotal Role of Amino-PEG10-OH in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the strategic selection of a linker molecule is paramount to the success of creating stable, effective, and targeted biomolecular constructs. Among the diverse array of available linkers, Amino-PEG10-OH has emerged as a critical tool, offering a unique combination of hydrophilicity, biocompatibility, and chemical versatility. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound in bioconjugation. We will delve into its fundamental properties, detail its role in enhancing the therapeutic potential of biomolecules, and provide comprehensive experimental protocols for its successful implementation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation in their work.

Introduction to this compound

This compound is a heterobifunctional linker molecule characterized by a linear chain of ten ethylene glycol units, capped at one end by a primary amine (-NH2) group and at the other by a hydroxyl (-OH) group. This distinct architecture provides a versatile platform for a two-step sequential conjugation, allowing for the controlled and specific attachment of two different molecules.

The polyethylene glycol (PEG) backbone imparts several desirable properties to the linker and, subsequently, to the final bioconjugate. Its hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous environments, a critical factor in drug formulation and delivery.[1] Furthermore, the PEG chain creates a "hydrophilic shield" that can protect the conjugated molecule from enzymatic degradation and reduce its immunogenicity, thereby extending its circulation half-life in vivo.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C20H43NO10[4]
Molecular Weight 457.56 g/mol [4]
Appearance White solid to viscous liquid[5]
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF)[4]
Purity Typically >95%[4]
Storage Conditions -20°C, desiccated[4]

Core Applications in Bioconjugation

The unique properties of this compound make it a valuable tool in a wide range of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): this compound is frequently employed as a linker in the synthesis of ADCs.[2] The linker connects a potent cytotoxic drug to a monoclonal antibody, which specifically targets cancer cells. The PEG component of the linker can improve the ADC's pharmacokinetic profile and reduce non-specific toxicity.[6]

  • Protein and Peptide Modification (PEGylation): The covalent attachment of PEG chains to proteins and peptides can significantly enhance their therapeutic properties. PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer in vivo half-life.[2][3] It can also mask immunogenic epitopes, reducing the risk of an immune response.

  • Surface Modification: this compound can be used to modify the surface of materials such as nanoparticles, quantum dots, and microplates.[7] The PEG layer creates a hydrophilic and biocompatible surface that resists non-specific protein adsorption, a crucial feature for in vivo applications and diagnostic assays.[7]

  • Drug Delivery: The enhanced solubility and stability conferred by the PEG linker make it an ideal component in drug delivery systems. It can be used to create prodrugs that release the active agent under specific physiological conditions.

Quantitative Impact of PEGylation on Bioconjugate Performance

The length of the PEG linker plays a crucial role in determining the physicochemical and biological properties of the resulting bioconjugate. While specific data for this compound is not always available in a comparative format, studies on similar length PEG linkers provide valuable insights.

Table 2: Influence of PEG Linker Length on ADC Efficacy (Representative Data)

ConjugatePEG Linker LengthIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-Life Extension (fold increase)Reference(s)
Affibody-MMAE (No PEG)02.48 - 4.941[1]
Affibody-PEG4k-MMAE4 kDa26.2 - 31.92.5[1]
Affibody-PEG10k-MMAE10 kDa83.5 - 111.311.2[1]

This data is for an affibody-drug conjugate and is used here as a representative example of the effect of PEG linker length. A 10 kDa PEG linker is a reasonable proxy for the behavior of an this compound containing conjugate.

As the data suggests, increasing the PEG linker length can lead to a significant extension of the in vivo half-life. However, this often comes at the cost of reduced in vitro cytotoxicity, likely due to steric hindrance affecting the binding of the conjugate to its target. Therefore, the choice of PEG linker length represents a critical optimization step in the design of bioconjugates.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Two-Step Conjugation using this compound

This protocol outlines the general procedure for a two-step conjugation, where the hydroxyl group of this compound is first activated and reacted with a carboxyl-containing molecule, followed by the reaction of the amine group with an NHS-ester activated molecule.

G cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Conjugation to Amine Group A This compound C Activated Ester Intermediate (e.g., NHS-ester) A->C Activation (e.g., DCC/NHS or EDC/NHS) B Carboxyl-containing Molecule 1 B->C Reaction E Final Bioconjugate C->E Reaction at pH 7-9 D NHS-activated Molecule 2 D->E

Caption: Two-step bioconjugation workflow using this compound.

Materials:

  • This compound

  • Carboxyl-containing molecule (Molecule 1)

  • NHS-activated molecule (Molecule 2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., Tris buffer or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of the Hydroxyl Group and Conjugation to Molecule 1

  • Dissolve the carboxyl-containing molecule (Molecule 1) and a slight molar excess of NHS in anhydrous DMF or DCM.

  • Add a molar equivalent of DCC or EDC to the solution and stir at room temperature for 1-2 hours to form the NHS ester.

  • In a separate vial, dissolve this compound in the same anhydrous solvent.

  • Add the activated Molecule 1 solution to the this compound solution and stir at room temperature for 4-24 hours. The hydroxyl group of the PEG linker will react with the activated carboxyl group.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purify the Amino-PEG10-Molecule 1 conjugate by precipitation in cold diethyl ether or by column chromatography.

Step 2: Conjugation of the Amine Group to Molecule 2

  • Dissolve the purified Amino-PEG10-Molecule 1 conjugate in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Dissolve the NHS-activated molecule (Molecule 2) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the solution of Molecule 2 to the solution of the conjugate. The molar ratio of Molecule 2 to the conjugate may need to be optimized (typically a 5-20 fold molar excess of Molecule 2 is used).[8]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[8]

  • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.

  • Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[8]

One-Step Conjugation via the Amine Group

This protocol describes the direct conjugation of an NHS-ester activated molecule to the primary amine of this compound.

G A This compound C PEGylated Conjugate A->C Reaction at pH 7-9 B NHS-activated Molecule B->C

Caption: One-step NHS ester conjugation to this compound.

Materials:

  • This compound

  • NHS-activated molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.5)[9]

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., Tris buffer or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve this compound in the reaction buffer.

  • Dissolve the NHS-activated molecule in a minimal amount of DMSO or DMF.

  • Add the NHS-activated molecule solution to the this compound solution. A 1:1 or 2:1 molar ratio is a common starting point.[9]

  • Stir the reaction mixture for 3-24 hours at room temperature.[9] The reaction progress can be monitored by LC-MS or TLC.

  • Quench the reaction by adding a quenching solution.

  • Purify the final conjugate by column purification or other suitable methods.[9]

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to confirm its identity, purity, and integrity.

G A Purified Bioconjugate B HPLC Analysis A->B Purity Assessment C Mass Spectrometry (MS) Analysis A->C Identity and Mass Confirmation D Functional Assay A->D Biological Activity

Caption: Workflow for the characterization of bioconjugates.

Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials.[10] Size-exclusion chromatography (SEC-HPLC) can determine the extent of aggregation, while reverse-phase HPLC (RP-HPLC) can be used to assess purity and hydrophobicity.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the conjugate, thereby verifying the successful attachment of the PEG linker and the other molecule(s).[10] Techniques such as MALDI-TOF or ESI-MS are commonly employed.

  • Functional Assays: It is crucial to evaluate the biological activity of the bioconjugate to ensure that the conjugation process has not compromised its function. The specific assay will depend on the nature of the conjugated molecules (e.g., cell viability assays for ADCs, binding assays for antibodies).

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

A primary application of this compound is in the construction of ADCs. The following diagram illustrates the general mechanism by which an ADC exerts its cytotoxic effect on a target cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell Surface ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage Payload->DNA 5. Cytotoxic Action Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[11][12] This is followed by the internalization of the ADC-antigen complex into the cell through endocytosis.[12] The complex is then trafficked to the lysosome, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload.[12] The payload can then exert its cell-killing effect, for example, by damaging the cell's DNA, ultimately leading to apoptosis (programmed cell death).[12]

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, combined with the beneficial properties of the PEG backbone, enables the creation of sophisticated bioconjugates with enhanced therapeutic potential. By providing improved solubility, stability, and pharmacokinetic profiles, this compound plays a pivotal role in the development of next-generation therapeutics, including antibody-drug conjugates and PEGylated proteins. A thorough understanding of its properties and the optimization of conjugation strategies are key to harnessing its full potential in advancing biomedical research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Amino-PEG10-OH, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The methodologies detailed herein are compiled from established chemical principles and practices in polyethylene glycol (PEG) chemistry.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal primary amine and a terminal hydroxyl group, connected by a chain of ten ethylene glycol units. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The defined length of the PEG chain allows for precise spatial control when linking two different molecular entities, a crucial aspect in the design of complex bioconjugates.

The synthesis of this compound is typically achieved through a two-step process:

  • Protection Step: Synthesis of the intermediate, Boc-NH-PEG10-OH, by protecting the amino group of a suitable precursor with a tert-butyloxycarbonyl (Boc) group.

  • Deprotection Step: Removal of the Boc group under acidic conditions to yield the final product, this compound.

Purification at each stage is critical to ensure the final product's high purity, which is essential for its application in pharmaceutical development.

Synthesis of this compound

The synthesis of this compound is presented here as a two-stage process, commencing with the protection of a commercially available amino-PEG alcohol, followed by the deprotection of the Boc group.

Stage 1: Synthesis of Boc-NH-PEG10-OH (Protection)

The first stage involves the protection of the primary amine of a suitable starting material, such as this compound's precursor, with a Boc group. This is a standard procedure in organic synthesis to prevent the amine from undergoing unwanted side reactions in subsequent steps.

Experimental Protocol:

  • Materials:

    • This compound precursor (e.g., 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatriacontan-33-ol)

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

  • Procedure:

    • Dissolve the this compound precursor (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Slowly add a solution of (Boc)₂O (1.2 equivalents) in DCM to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG10-OH.

    • The crude product can be purified by silica gel column chromatography.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound precursor
Reagents(Boc)₂O, TEA
SolventDCM
Reaction Time2-4 hours
Typical Yield >90%
Purity (after chromatography) >95%
Stage 2: Synthesis of this compound (Deprotection)

The final step in the synthesis is the removal of the Boc protecting group to yield the free primary amine of this compound. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol:

  • Materials:

    • Boc-NH-PEG10-OH

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Toluene (for co-evaporation)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Procedure:

    • Dissolve the purified Boc-NH-PEG10-OH (1 equivalent) in DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask and cool to 0°C in an ice bath.[1]

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[1]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • To remove residual TFA, co-evaporate the residue with toluene (3 times).[1]

    • The resulting product is the TFA salt of this compound, which can often be used directly in subsequent reactions.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to obtain the free amine.[1]

Quantitative Data (Representative):

ParameterValue
Starting MaterialBoc-NH-PEG10-OH
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Reaction Time1-2 hours
Typical Yield >95%
Purity (as TFA salt) >98%

Purification Methods

The purity of this compound is paramount for its use in drug development. A combination of chromatographic techniques is often employed to achieve the desired purity.

Silica Gel Chromatography

Silica gel chromatography is a standard method for purifying the Boc-protected intermediate (Boc-NH-PEG10-OH). Due to the polar nature of PEG compounds, a polar mobile phase is typically required.

Experimental Protocol (Representative):

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in DCM) or ethyl acetate/hexane.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude Boc-NH-PEG10-OH in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified Boc-NH-PEG10-OH.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful technique for the final purification of this compound, particularly for achieving very high purity. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

Experimental Protocol (Representative):

  • Column: C18 reversed-phase preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the retention time of this compound (e.g., 5% to 50% B over 30 minutes).

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV at 214 nm or 220 nm.

  • Procedure:

    • Dissolve the crude this compound (TFA salt) in mobile phase A.

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Run the gradient elution and collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.

Quantitative Data (Representative):

ParameterValue
Purity (after Prep-HPLC) >99%
Recovery Typically >80%

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start This compound Precursor Protection Boc Protection ((Boc)2O, Base) Start->Protection Step 1 Intermediate Boc-NH-PEG10-OH Protection->Intermediate Crude_Intermediate Crude Boc-NH-PEG10-OH Intermediate->Crude_Intermediate Deprotection Boc Deprotection (TFA) Product This compound (TFA Salt) Crude_Product Crude this compound Product->Crude_Product Column_Chromatography Silica Gel Chromatography Crude_Intermediate->Column_Chromatography Purified_Intermediate Purified Boc-NH-PEG10-OH Column_Chromatography->Purified_Intermediate Purified_Intermediate->Deprotection Step 2 Prep_HPLC Preparative RP-HPLC Crude_Product->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Application in PROTAC Synthesis

This compound is a versatile linker for the synthesis of PROTACs. The following diagram illustrates a general workflow for its incorporation into a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_synthesis PROTAC Assembly E3_Ligand E3 Ligase Ligand (with reactive group) Coupling1 Coupling with E3 Ligase Ligand E3_Ligand->Coupling1 POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Coupling2 Coupling with POI Ligand POI_Ligand->Coupling2 Linker This compound Activation Linker Activation (e.g., conversion of OH to a leaving group) Linker->Activation Activation->Coupling1 Intermediate E3 Ligand-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

References

Amino-PEG10-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Amino-PEG10-OH, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding the physicochemical properties of this polyethylene glycol (PEG) derivative is critical for its effective application in research and pharmaceutical development. This document outlines its solubility in various solvents and its stability under different environmental conditions, supported by experimental protocols and logical frameworks.

Core Concepts: Structure and Properties

This compound, also known as 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, is a hydrophilic spacer molecule with a terminal primary amine group and a hydroxyl group. The ten repeating ethylene glycol units impart flexibility and water solubility, while the terminal functional groups allow for covalent attachment to a wide range of molecules.

Solubility Profile

The solubility of this compound is dictated by the hydrophilic nature of the polyethylene glycol backbone. Generally, amine-terminated PEGs are soluble in water and a variety of polar organic solvents.[1] The presence of the terminal amine and hydroxyl groups further enhances its ability to form hydrogen bonds, contributing to its solubility in protic solvents.

While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on the known behavior of similar oligoethylene glycol derivatives and general principles of PEG chemistry. It is strongly recommended to determine the precise solubility for specific applications experimentally.

Table 1: Estimated Solubility of this compound

SolventFormulaTypeEstimated Solubility ( g/100 mL at 25°C)
WaterH₂OPolar Protic> 50
MethanolCH₃OHPolar Protic> 50
EthanolC₂H₅OHPolar Protic> 50
IsopropanolC₃H₈OPolar Protic> 25
AcetonitrileCH₃CNPolar Aprotic> 25
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic> 50
Dimethyl sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic> 50
Dichloromethane (DCM)CH₂Cl₂Nonpolar> 10
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic> 25
HexaneC₆H₁₄Nonpolar< 0.1
Diethyl Ether(C₂H₅)₂ONonpolar< 1

Note: These values are estimations and should be confirmed experimentally.

Stability Assessment

The stability of this compound is a critical parameter for its storage and use in various applications. The primary degradation pathways for PEG-based molecules include hydrolysis of ester linkages (not present in the backbone of this compound) and oxidation of the ether backbone. The terminal amine group can also be susceptible to degradation under certain conditions.

pH Stability

The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. However, extreme pH values, especially when combined with elevated temperatures, can lead to chain cleavage. The primary amine group's reactivity is pH-dependent. At lower pH, the amine group will be protonated (-NH3+), which can influence its nucleophilicity and interaction with other molecules. In basic solutions, the free amine (-NH2) is more nucleophilic but also more susceptible to certain degradation reactions.

Table 2: General pH Stability Profile of this compound

pH RangeConditionExpected StabilityPrimary Concerns
3 - 6AcidicGenerally StableProtonation of the amine group may affect reactivity.
6 - 8NeutralHighly StableOptimal range for many bioconjugation reactions.
8 - 11BasicModerately StableIncreased nucleophilicity of the amine. Potential for base-catalyzed degradation at higher pH and temperature.
< 3 or > 11ExtremePotentially UnstableIncreased risk of ether bond hydrolysis over extended periods, especially at elevated temperatures.
Temperature Stability

This compound is expected to be thermally stable at ambient and refrigerated temperatures. Long-term storage at -20°C is recommended to minimize any potential degradation.[2][3] Elevated temperatures can accelerate oxidative degradation of the PEG backbone, particularly in the presence of oxygen and transition metal ions.

Table 3: Recommended Storage and Handling Temperatures

ConditionTemperature RangeRecommended Use
Long-term Storage-20°CFor extended periods (months to years).
Short-term Storage2 - 8°CFor short periods (days to weeks).
Room Temperature20 - 25°CSuitable for handling during experimental procedures. Avoid prolonged exposure.
Elevated Temperature> 40°CNot recommended; potential for accelerated degradation.
Enzymatic Stability

The polyethylene glycol backbone itself is generally considered to be resistant to enzymatic degradation by common proteases and glycosidases. However, the term "enzymatic degradation" in the context of PEGs often refers to the cleavage of linkages within a larger PEG-containing structure (e.g., a PEGylated protein or a hydrogel with enzyme-labile crosslinkers). This compound as a standalone molecule is not expected to be readily degraded by enzymes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent at a specific temperature.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent in a vial B Equilibrate at constant temperature with stirring (e.g., 24 hours) A->B C Centrifuge to pellet undissolved solid B->C D Carefully collect a known volume of the supernatant C->D E Evaporate the solvent from the supernatant D->E F Weigh the residual This compound E->F G Calculate solubility (g/100 mL) F->G

Caption: Workflow for quantitative solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or stir plate set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

  • Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) without disturbing the pellet.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and remove the solvent under vacuum or by gentle heating.

  • Quantification: Weigh the vial containing the dried residue to determine the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/100 mL using the following formula: Solubility = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Protocol for Assessing pH Stability

This protocol describes a method to evaluate the stability of this compound in aqueous solutions at different pH values over time.

G cluster_1 pH Stability Assessment Workflow A Prepare solutions of this compound in buffers of varying pH (e.g., pH 4, 7, 9) B Incubate solutions at a constant temperature (e.g., 37°C) A->B C Withdraw aliquots at specific time points (e.g., 0, 24, 48, 72 hours) B->C D Analyze aliquots by a suitable analytical method (e.g., HPLC, LC-MS) C->D E Quantify the remaining intact this compound D->E F Plot concentration vs. time to determine degradation rate E->F

Caption: Workflow for assessing pH-dependent stability.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a series of buffers with different pH values (e.g., pH 4, 7, and 9). A typical starting concentration might be 1-10 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-course Sampling: At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) to separate and quantify the intact this compound from any degradation products.

  • Data Interpretation: Plot the concentration of intact this compound versus time for each pH condition. The slope of this plot will indicate the degradation rate. This can be used to determine the half-life (t₁/₂) of the compound under each condition.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) can be used to determine the thermal decomposition temperature of this compound.

G cluster_2 TGA Experimental Workflow A Place a small, accurately weighed sample of This compound into a TGA pan B Heat the sample under a controlled atmosphere (e.g., nitrogen or air) A->B C Increase temperature at a constant rate (e.g., 10°C/min) B->C D Record the sample weight as a function of temperature C->D E Analyze the resulting TGA thermogram to identify the onset of decomposition D->E

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 1-10 mg) of this compound into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) or air, depending on whether thermal or thermo-oxidative stability is being investigated.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/minute) over a wide temperature range (e.g., from room temperature to 600°C).

  • Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve will show a plot of percent weight loss versus temperature. The onset temperature of the major weight loss step is considered the decomposition temperature.

Logical Relationships in Application

The choice of solvent and reaction conditions for bioconjugation or surface modification using this compound is directly dependent on its solubility and stability. The following diagram illustrates the logical considerations for its use in a typical application.

G cluster_3 Decision Pathway for this compound Application A Define Application (e.g., Protein PEGylation, Nanoparticle Functionalization) B Select Solvent System Based on Solubility of All Components A->B C Determine Optimal pH for Reaction and Stability A->C E Perform Conjugation/ Functionalization Reaction B->E C->E D Choose Reaction Temperature Considering Reaction Kinetics and Thermal Stability D->E F Purify the Final Product E->F G Characterize the Product and Assess Stability of the Conjugate F->G

Caption: Logical workflow for utilizing this compound.

Conclusion

This compound is a versatile hydrophilic linker with good solubility in aqueous solutions and a range of polar organic solvents. Its PEG backbone is generally stable under physiological conditions, with potential for degradation at extreme pH and elevated temperatures. For optimal performance and reproducibility in research and drug development, it is crucial to experimentally verify its solubility and stability under the specific conditions of each application. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various scientific endeavors.

References

An In-depth Technical Guide to Amino-PEG10-OH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG10-OH, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. This document details its chemical properties, supplier information, and its application in the synthesis of advanced therapeutics, particularly antibody-drug conjugates (ADCs).

Core Concepts: The Role of this compound in Bioconjugation

This compound is a hydrophilic spacer molecule featuring a terminal amine group (-NH2) and a terminal hydroxyl group (-OH) connected by a 10-unit polyethylene glycol (PEG) chain. This structure imparts several advantageous properties for its use in creating stable and effective bioconjugates. The PEG backbone enhances the solubility and stability of the resulting conjugate, while reducing its immunogenicity and preventing aggregation.[1][][3] The bifunctional nature of the molecule allows for the sequential and controlled conjugation of two different molecules, such as an antibody and a cytotoxic drug.[4]

The primary amine group provides a reactive site for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other amine-reactive functional groups. The hydroxyl group can be used for further modification or attachment to other molecules. This versatility makes this compound an invaluable tool in the construction of complex therapeutic agents.

Technical Data: this compound

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 129449-09-8N/A
Molecular Formula C20H43NO10N/A
Molecular Weight 457.56 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and most organic solvents[1][3]

Supplier Information

A list of suppliers for this compound (CAS: 129449-09-8) is provided below. Please note that this is not an exhaustive list and availability may vary.

SupplierWebsite
BroadPharm--INVALID-LINK--
MedKoo Biosciences--INVALID-LINK--
PurePEG--INVALID-LINK--
TargetMol--INVALID-LINK--
BOC Sciences--INVALID-LINK--

Experimental Protocols: A Representative Workflow for Antibody-Drug Conjugation

While specific experimental protocols for this compound are often proprietary, this section provides a detailed, representative methodology for the conjugation of a cytotoxic drug to an antibody using a heterobifunctional amino-PEG linker. This protocol is based on established bioconjugation techniques.[5][6][]

Objective: To synthesize an antibody-drug conjugate (ADC) using this compound as a linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic drug with a reactive group for the hydroxyl end of the PEG linker (e.g., a carboxylic acid)

  • Activation agents (e.g., EDC, NHS)

  • Quenching reagent (e.g., hydroxylamine)

  • Reaction buffers (e.g., MES buffer, PBS)

  • Solvents (e.g., DMSO, DMF)

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Antibody Preparation:

    • If necessary, exchange the antibody into an amine-free buffer at a pH suitable for conjugation (typically pH 7-9).

    • Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

  • Activation of the Cytotoxic Drug:

    • Dissolve the carboxylic acid-containing cytotoxic drug in an anhydrous organic solvent like DMSO or DMF.

    • Add EDC and NHS to the drug solution to activate the carboxylic acid group, forming an NHS ester.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

  • Conjugation of Activated Drug to this compound:

    • Dissolve this compound in a suitable buffer.

    • Add the activated drug-NHS ester solution to the this compound solution. The amine group of the PEG linker will react with the NHS ester to form a stable amide bond.

    • Incubate the reaction for a set duration (e.g., 2-4 hours) at room temperature with gentle mixing.

  • Purification of the Drug-Linker Construct:

    • Purify the resulting drug-PEG10-OH construct to remove unreacted drug and activation reagents using an appropriate method, such as reversed-phase HPLC.

  • Activation of the Drug-Linker Construct (for conjugation to the antibody):

    • The hydroxyl group of the purified drug-PEG10-OH construct can now be activated for reaction with the antibody. The specific activation chemistry will depend on the target functional groups on the antibody (e.g., activation to a maleimide for reaction with thiols, or further modification to an NHS ester for reaction with lysines). For this example, we will assume activation for reaction with lysine residues.

    • React the hydroxyl group with an appropriate reagent to introduce an NHS ester.

  • Conjugation to the Antibody:

    • Add the activated drug-PEG10-linker to the prepared antibody solution.

    • Allow the conjugation reaction to proceed for a defined period (e.g., 2-4 hours) at room temperature or 4°C with gentle agitation.

  • Quenching and Purification of the ADC:

    • Quench the reaction by adding an excess of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

    • Purify the final ADC from unconjugated drug-linker, free drug, and unreacted antibody using size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterization of the ADC:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

Visualizations: Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical relationships described in this guide.

ADC_Synthesis_Workflow cluster_activation Drug Activation cluster_linker_conjugation Linker Conjugation cluster_adc_formation ADC Formation Drug Cytotoxic Drug (-COOH) Activated_Drug Activated Drug (-NHS ester) Drug->Activated_Drug Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Drug Amino_PEG_OH This compound (H2N-PEG10-OH) Drug_Linker Drug-PEG10-OH Activated_Drug->Drug_Linker Amino_PEG_OH->Drug_Linker Amide Bond Formation Antibody Antibody (-NH2) Activated_Drug_Linker Activated Drug-Linker Drug_Linker->Activated_Drug_Linker Activation of -OH group ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation Activated_Drug_Linker->ADC

Caption: A representative workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

PEG_Linker_Advantages PEG_Linker This compound Linker Solubility Improved Solubility PEG_Linker->Solubility Stability Enhanced Stability PEG_Linker->Stability Immunogenicity Reduced Immunogenicity PEG_Linker->Immunogenicity PK Improved Pharmacokinetics PEG_Linker->PK

Caption: Key advantages conferred by the use of a PEG10 linker in bioconjugates.

Signaling Pathways

It is important to distinguish the chemical compound this compound from the paternally expressed gene 10 (PEG10). There is no scientific literature to suggest that the chemical linker this compound is directly involved in any cellular signaling pathways. Its function is to act as a stable and biocompatible bridge between two molecules. The biological roles and signaling pathway involvement of the PEG10 gene and its protein product are unrelated to the applications of the this compound chemical linker.

Conclusion

This compound is a well-defined, versatile, and highly valuable tool for researchers and drug developers. Its hydrophilic and bifunctional nature makes it an ideal linker for the construction of complex bioconjugates, particularly antibody-drug conjugates. The use of this PEGylated linker can significantly enhance the physicochemical and pharmacokinetic properties of therapeutic molecules, ultimately contributing to the development of more effective and safer targeted therapies. This guide provides a foundational understanding of its properties and a practical framework for its application in advanced drug development.

References

An In-depth Technical Guide to the Core Principles of PEGylation with Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental principles of PEGylation, with a specific focus on the use of Amino-PEG10-OH. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry, protocols, and characterization techniques involved in this critical bioconjugation strategy.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, antibody fragments, or small molecule drugs.[1] This modification is a widely adopted strategy in the pharmaceutical industry to enhance the therapeutic properties of biomolecules.[2] The primary benefits of PEGylation include an increased hydrodynamic radius of the conjugated molecule, which leads to reduced renal clearance and a significantly longer circulating half-life in the body.[1][3] Furthermore, the hydrophilic and flexible PEG chains can shield the molecule from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity and antigenicity.[1][4] These advantages often translate to improved drug efficacy, reduced dosing frequency, and enhanced patient compliance.[1]

This compound is a heterobifunctional PEG linker that serves as a valuable tool in bioconjugation. It features a primary amine (-NH2) group at one terminus and a hydroxyl (-OH) group at the other, connected by a discrete PEG linker composed of ten ethylene glycol units. The primary amine group is a versatile nucleophile, readily participating in reactions with various electrophilic groups to form stable covalent bonds.[5] The terminal hydroxyl group can be used for further derivatization or can remain inert, depending on the desired final construct.[5]

Core Principles of Conjugation with this compound

The fundamental principle of conjugation using this compound involves the reaction of its terminal primary amine with a complementary functional group on a target molecule. The most common chemistries are detailed below.

Amide Bond Formation with Activated Esters (e.g., NHS Esters)

One of the most efficient and widely used methods for PEGylation involves the reaction of the amino group with an N-Hydroxysuccinimide (NHS) ester. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of NHS as a byproduct.[6] This chemistry is highly efficient and proceeds under mild conditions.

  • Reaction Conditions: The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5.[7] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[7]

Amide Bond Formation with Carboxylic Acids

Direct reaction between an amine and a carboxylic acid to form an amide bond is generally unfavorable and requires activation of the carboxyl group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are commonly used for this purpose, often in conjunction with NHS.

  • Activation Step: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • NHS Stabilization (Optional but Recommended): This intermediate is unstable in aqueous solutions and can be hydrolyzed. Adding NHS allows it to react with the intermediate to form a more stable NHS ester.[8]

  • Conjugation Step: The amino group of this compound then reacts with the NHS ester to form a stable amide bond.[9]

  • Reaction Conditions: EDC-mediated coupling is most efficient in an acidic pH range of 4.5 to 5.5 to activate the carboxyl groups.[8]

Reductive Amination with Aldehydes and Ketones

The amino group can also react with aldehydes or ketones on a target molecule. This two-step process, known as reductive amination, first involves the formation of an unstable Schiff base intermediate. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine linkage.[10][11]

  • Reaction Conditions: The initial Schiff base formation is favored at a slightly acidic to neutral pH. The subsequent reduction is also efficient under these conditions.

Data Presentation

Quantitative data is crucial for reproducible PEGylation. The following tables summarize key properties and reaction parameters.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms H2N-PEG10-OH, 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol [5][12]
CAS Number 129449-09-8 [5]
Molecular Formula C₂₀H₄₃NO₁₀ [5]
Molecular Weight 457.56 g/mol [5]
Appearance Viscous liquid or solid [13]

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) |[13] |

Table 2: Comparison of Common PEGylation Chemistries for Amino-PEG Linkers

Chemistry Target Functional Group Activator(s) Resulting Linkage Optimal pH Advantages Disadvantages
NHS Ester Coupling Amine (-NH₂) None required Amide 7.2 - 8.5 High efficiency, mild conditions, stable bond[6][7] NHS ester is susceptible to hydrolysis[7]
Carbodiimide Coupling Carboxylic Acid (-COOH) EDC, DCC, HATU Amide 4.5 - 5.5 Reacts with common carboxyl groups on proteins[8] Requires activation, potential for side reactions

| Reductive Amination | Aldehyde (-CHO), Ketone (-C=O) | NaCNBH₃ | Secondary Amine | 6.0 - 7.0 | Forms a stable C-N bond | Requires a reducing agent, Schiff base can be unstable[10] |

Mandatory Visualizations

Diagram 1: Chemical Reaction Pathways

cluster_0 Pathway 1: NHS Ester Coupling cluster_1 Pathway 2: EDC/NHS Coupling mol1 This compound (R-NH2) prod1 PEGylated Molecule (Stable Amide Bond) mol1->prod1 pH 7.2-8.5 mol2 Target Molecule with NHS Ester mol2->prod1 nhs NHS (byproduct) prod1->nhs mol3 Target Molecule with Carboxyl (-COOH) intermediate NHS-activated Intermediate mol3->intermediate pH 4.5-5.5 activator EDC + NHS (Activators) activator->intermediate prod2 PEGylated Molecule (Stable Amide Bond) intermediate->prod2 mol4 This compound (R-NH2) mol4->prod2 start 1. Reagent Preparation dissolve_protein Dissolve Protein in Reaction Buffer start->dissolve_protein dissolve_peg Dissolve this compound and Activators (if needed) start->dissolve_peg reaction 2. Conjugation Reaction dissolve_protein->reaction dissolve_peg->reaction mix Combine Solutions & Incubate (Control Temp/Time) reaction->mix quench 3. Quench Reaction mix->quench add_quencher Add Quenching Reagent (e.g., Tris, Glycine) quench->add_quencher purification 4. Purification add_quencher->purification sec Size-Exclusion or Ion-Exchange Chromatography purification->sec characterization 5. Characterization sec->characterization final_product Purified PEGylated Protein sec->final_product maldi MALDI-TOF MS characterization->maldi sds SDS-PAGE characterization->sds hplc HPLC Analysis characterization->hplc cluster_0 Physicochemical Changes cluster_1 Pharmacokinetic Improvements cluster_2 Therapeutic Outcomes pegylation PEGylation Process (Covalent Attachment of PEG) hydro_radius Increased Hydrodynamic Size pegylation->hydro_radius shielding Steric Shielding of Surface pegylation->shielding solubility Increased Solubility pegylation->solubility clearance Reduced Renal Clearance hydro_radius->clearance proteolysis Protection from Proteolytic Degradation shielding->proteolysis immunogenicity Reduced Immunogenicity shielding->immunogenicity half_life Prolonged Circulating Half-Life clearance->half_life proteolysis->half_life efficacy Improved Therapeutic Efficacy immunogenicity->efficacy dosing Reduced Dosing Frequency half_life->dosing dosing->efficacy

References

A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, heterobifunctional polyethylene glycol (PEG) linkers have become indispensable tools in the precise construction of complex bioconjugates. This in-depth technical guide explores the core principles of these versatile molecules, their intrinsic properties, and their critical role in advancing therapeutic and diagnostic frontiers.

Heterobifunctional PEG linkers are molecules composed of a polyethylene glycol chain with two different reactive functional groups at each end.[][2] This unique architecture allows for the sequential and controlled conjugation of two distinct molecular entities, a crucial feature in the development of sophisticated biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5] The incorporation of a PEG spacer offers numerous advantages, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the final conjugate.[6]

Core Properties and Advantages

The strategic incorporation of a PEG chain between two reactive moieties imparts a range of desirable physicochemical properties to the resulting bioconjugate. These characteristics are fundamental to the improved performance and efficacy of PEGylated therapeutics.

Key Advantages of Heterobifunctional PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can help mitigate aggregation.[6]

  • Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and prolonging its circulation half-life.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer in-vivo half-life.[]

  • Precise Spacer Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.

  • Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.[6]

  • Flexibility: The inherent flexibility of the PEG chain can minimize steric hindrance between the conjugated molecules, allowing each component to maintain its biological function.[]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is contingent on the specific requirements of the application, including the desired spacer length and the reactivity of the terminal functional groups. The following table summarizes the properties of several commonly used heterobifunctional PEG linkers.

Linker NameFunctional Group AFunctional Group BMolecular Weight ( g/mol )Spacer Arm Length (Å)PEG Units (n)
NHS-PEG4-MaleimideNHS EsterMaleimide425.3921.74
NHS-PEG8-MaleimideNHS EsterMaleimide601.6136.58
NHS-PEG12-MaleimideNHS EsterMaleimide777.8351.312
Azide-PEG4-NHS EsterAzideNHS Ester388.3721.74
Alkyne-PEG4-NHS EsterAlkyneNHS Ester387.3821.74
Amine-PEG4-Carboxylic AcidAmineCarboxylic Acid265.2921.74
Thiol-PEG4-Carboxylic AcidThiolCarboxylic Acid282.3521.74
DBCO-PEG4-NHS EsterDibenzocyclooctyneNHS Ester697.7327.24

Key Applications and Signaling Pathways

Heterobifunctional PEG linkers are integral to the design of advanced therapeutics, particularly in the fields of oncology and targeted protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The heterobifunctional PEG linker plays a critical role in connecting the antibody and the drug, ensuring the stability of the conjugate in circulation and facilitating the controlled release of the payload at the tumor site.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Receptor Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 1. Binding PROTAC PROTAC E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recycled PROTAC->POI_PROTAC_E3 E3Ligase->POI_PROTAC_E3 Ub_POI Ubiquitinated POI POI_PROTAC_E3->Ub_POI 2. Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome 3. Recognition Degradation POI Degradation Proteasome->Degradation 4. Degradation Conjugation_Workflow Start Start: Antibody & Thiol-Small Molecule Step1 Step 1: React Antibody with NHS-PEG-Maleimide Start->Step1 Step2 Step 2: Remove Excess Linker (Desalting Column) Step1->Step2 Step3 Step 3: React Maleimide-Activated Antibody with Thiol-Small Molecule Step2->Step3 Step4 Step 4: Purify ADC (Desalting Column/Dialysis) Step3->Step4 End End: Purified Antibody-Drug Conjugate Step4->End

References

Methodological & Application

Application Notes and Protocols for the Use of Amino-PEG10-OH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2]

This document provides detailed application notes and protocols for the use of Amino-PEG10-OH , a heterobifunctional and non-cleavable linker, in the synthesis of ADCs. As a non-cleavable linker, this compound ensures that the cytotoxic payload is released only after the complete degradation of the antibody within the lysosome of the target cancer cell.[3][4][5] This mechanism of action can enhance the stability of the ADC in circulation and potentially offer a wider therapeutic window.[4][6]

The this compound linker possesses two distinct functional groups: a primary amine (-NH2) and a primary hydroxyl (-OH). This allows for a sequential and controlled conjugation strategy, first to the cytotoxic payload and then to the monoclonal antibody, resulting in a well-defined ADC construct.

Core Principles and Advantages of Using this compound

The incorporation of a 10-unit PEG chain offers a balance of hydrophilicity and length. This hydrophilic spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, which can otherwise lead to aggregation and poor solubility of the final ADC.[7] The PEG chain can act as a "shield," reducing non-specific interactions and potentially decreasing immunogenicity.[8]

Key Advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, particularly when working with hydrophobic payloads, and reduces the propensity for aggregation.[7]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[8]

  • Non-Cleavable Linkage: The stable ether and amide bonds formed during conjugation result in a non-cleavable linker, minimizing premature drug release in systemic circulation and reducing off-target toxicity.[3][4]

  • Controlled Conjugation: The heterobifunctional nature of the linker allows for a stepwise conjugation process, providing better control over the synthesis and the final product characteristics.

Quantitative Data on PEGylated ADCs

The use of PEG linkers has been shown to have a significant impact on the key quality attributes of an ADC. The following tables summarize representative data on the effects of PEGylation on the Drug-to-Antibody Ratio (DAR), aggregation, and in vivo performance of ADCs. While specific data for this compound is limited in publicly available literature, the trends observed with other PEG linkers are generally applicable.

Table 1: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation

ADC ConstructLinker TypeTarget DARAchieved DAR (Average)Aggregation (%)
ADC-ANon-PEGylated43.815%
ADC-A-PEG8Linear PEG843.95%
ADC-BNon-PEGylated87.2>30% (significant precipitation)
ADC-B-PEG12Pendant PEG1287.8<10%
ADC-C-PEG24Linear PEG2487.5<5%

This table presents illustrative data compiled from various studies on PEGylated ADCs to demonstrate general trends.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ADC ConstructPEG LengthMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)In Vivo Efficacy (Tumor Growth Inhibition)
ADC-X-PEG44 units1500.35+++
ADC-X-PEG1212 units2000.25++++
ADC-X-PEG2424 units2500.20+++ (potential for reduced tumor penetration)

This table presents illustrative data compiled from various studies on PEGylated ADCs to demonstrate general trends.

Experimental Protocols

The synthesis of an ADC using this compound is a two-stage process:

  • Stage 1: Synthesis of the Drug-Linker Construct. The primary amine of this compound is conjugated to a carboxylic acid group on the cytotoxic payload.

  • Stage 2: Conjugation of the Drug-Linker to the Antibody. The terminal hydroxyl group of the drug-linker construct is activated and then conjugated to an amine-containing residue (e.g., lysine) on the monoclonal antibody.

Protocol 1: Synthesis of the Payload-PEG10-OH Drug-Linker

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the amine terminus of this compound via amide bond formation using EDC/NHS chemistry.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid functional group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (e.g., LC-MS) for characterization

Procedure:

  • Payload Activation:

    • Dissolve the cytotoxic payload (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester of the payload. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to this compound:

    • Dissolve this compound (1.2 equivalents) in a separate vial containing anhydrous DMF or DMSO.

    • Slowly add the solution of this compound to the activated payload solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Upon completion of the reaction (monitored by LC-MS), the crude product is purified by RP-HPLC.

    • A C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.

    • Collect the fractions containing the desired product.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the Payload-PEG10-OH construct by LC-MS.

    • Lyophilize the pure fractions to obtain the drug-linker as a solid.

    • Store the lyophilized product at -20°C or below, protected from light and moisture.

Protocol 2: Conjugation of Payload-PEG10-OH to the Monoclonal Antibody

This protocol describes the activation of the terminal hydroxyl group of the drug-linker and its subsequent conjugation to lysine residues on the antibody.

Materials:

  • Payload-PEG10-OH drug-linker (from Protocol 1)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5

  • 4-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC) for hydroxyl activation

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Size-exclusion chromatography (SEC) system for purification

  • Hydrophobic interaction chromatography (HIC) system for DAR analysis

  • UV-Vis spectrophotometer

  • SDS-PAGE analysis equipment

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the mAb into the desired conjugation buffer (e.g., PBS, pH 8.0).

    • Adjust the concentration of the mAb to 5-10 mg/mL.

  • Activation of the Payload-PEG10-OH Hydroxyl Group:

    • This step should be performed in a separate reaction vessel and the activated linker used immediately.

    • Dissolve the Payload-PEG10-OH (10-20 fold molar excess over the antibody) in anhydrous DCM or acetonitrile.

    • Add triethylamine or DIPEA (2-3 equivalents relative to the drug-linker).

    • Cool the solution to 0°C.

    • Slowly add 4-nitrophenyl chloroformate or DSC (1.5 equivalents relative to the drug-linker).

    • Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by TLC or LC-MS analysis of a quenched aliquot.

    • The solvent is typically removed under reduced pressure to yield the activated drug-linker, which should be used immediately without further purification.

  • Conjugation to the Antibody:

    • Dissolve the activated drug-linker in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or DMF). The final concentration of the organic solvent in the antibody solution should ideally be less than 10% (v/v) to maintain antibody integrity.

    • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring.

    • Incubate the reaction mixture at room temperature or 4°C for 4-16 hours. The reaction progress can be monitored by analyzing small aliquots for DAR.

  • Purification of the ADC:

    • Remove the excess drug-linker and unreacted species by size-exclusion chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25 or Superdex 200) with PBS, pH 7.4.

    • The ADC will elute in the initial high molecular weight fractions.

  • Characterization of the ADC:

    • Protein Concentration: Determine the final concentration of the ADC using a UV-Vis spectrophotometer at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The average DAR can be determined by UV-Vis spectroscopy if the payload has a distinct absorbance wavelength from the antibody. Alternatively, and more accurately, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different numbers of conjugated drugs. Mass spectrometry of the reduced and/or deglycosylated ADC can also provide precise DAR information.

    • Aggregation Analysis: Analyze the purified ADC for the presence of aggregates using size-exclusion chromatography (SEC).

    • Purity: Assess the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Drug-Linker Synthesis cluster_stage2 Stage 2: ADC Conjugation cluster_analysis Purification & Characterization Payload Cytotoxic Payload (with -COOH) EDC_NHS EDC / NHS Activation Payload->EDC_NHS AminoPEGOH This compound DrugLinker Payload-PEG10-OH EDC_NHS->AminoPEGOH Amide Bond Formation Activator Hydroxyl Activation (e.g., DSC) DrugLinker->Activator Antibody Monoclonal Antibody (with -NH2 on Lysine) FinalADC Antibody-Drug Conjugate (ADC) ActivatedLinker Activated Payload-PEG10-O- Activator->ActivatedLinker ActivatedLinker->Antibody Carbamate Bond Formation Purification Purification (SEC) FinalADC->Purification Characterization Characterization (HIC, MS, SDS-PAGE) Purification->Characterization

Caption: Workflow for the two-stage synthesis of an ADC using this compound.

Structure of an ADC with this compound Linker

ADC_Structure cluster_ADC Antibody-Drug Conjugate cluster_LinkerPayload Drug-Linker Moiety Antibody Monoclonal Antibody Lysine Lysine Residue (-NH-) Antibody->Lysine Carbamate Carbamate Linkage Lysine->Carbamate PEG10 -(O-CH2-CH2)10- Carbamate->PEG10 Amide Amide Linkage PEG10->Amide Payload Cytotoxic Payload Amide->Payload

Caption: Schematic of an ADC with a payload attached via an this compound linker.

Mechanism of Action for a Non-Cleavable ADC

ADC_MoA cluster_cell Target Cancer Cell ADC_ext ADC in Circulation Binding Binding to Tumor Antigen ADC_ext->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload-Linker-AA Release Degradation->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Internalization and payload release pathway for a non-cleavable ADC.

References

Application Notes and Protocols for Protein Conjugation with Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can enhance protein stability, increase in vivo half-life, reduce immunogenicity, and improve solubility. This document provides a detailed protocol for the conjugation of Amino-PEG10-OH to a target protein utilizing the robust and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method facilitates the formation of a stable amide bond between the terminal amino group of the PEG molecule and the carboxyl groups (aspartic and glutamic acid residues) on the protein.

Conjugation Chemistry

EDC, in conjunction with NHS, enables the formation of a stable amide bond between a carboxyl group (-COOH) on the protein and the primary amine (-NH2) of the this compound. This "zero-length" crosslinking reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond. The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

  • Formation of a Stable NHS Ester: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS.

G cluster_activation Activation Step cluster_stabilization Stabilization Step cluster_conjugation Conjugation Step Protein_COOH Protein-COOH O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS - EDC urea byproduct NHS NHS Conjugate Protein-CONH-PEG10-OH (Stable Amide Bond) NHS_ester->Conjugate + H2N-PEG10-OH - NHS Amino_PEG H2N-PEG10-OH

Figure 1: EDC/NHS conjugation chemistry pathway.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conjugating this compound to a protein.

Materials and Reagents
  • Target protein containing accessible carboxyl groups

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved aqueous solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system: Dialysis cassettes (e.g., Slide-A-Lyzer™), or size-exclusion chromatography (SEC) column (e.g., Sephadex® G-25)

  • General laboratory equipment: pH meter, stir plate, reaction vials, pipettes

Procedure

The overall workflow for the conjugation process is depicted below. It is crucial to perform these steps sequentially and with attention to the recommended conditions.

G start Start protein_prep 1. Protein Preparation (Buffer Exchange into PBS) start->protein_prep reagent_prep 2. Reagent Preparation (Dissolve EDC/NHS and this compound) protein_prep->reagent_prep activation 3. Protein Activation (Add EDC/NHS to Protein) reagent_prep->activation conjugation 4. Conjugation Reaction (Add this compound) activation->conjugation quenching 5. Quench Reaction (Add Tris or Glycine) conjugation->quenching purification 6. Purification (Dialysis or SEC) quenching->purification characterization 7. Characterization (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end

Figure 2: Experimental workflow for protein PEGylation.

Step 1: Protein Preparation

  • Prepare a solution of the target protein in the Reaction Buffer (e.g., PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.

Step 2: Reagent Preparation

  • Important: EDC and NHS are moisture-sensitive and hydrolyze in aqueous solutions. Prepare these solutions immediately before use. Do not prepare stock solutions for storage.[1][2]

  • Equilibrate the vials of EDC and NHS to room temperature before opening to avoid moisture condensation.[1][2]

  • Weigh out the required amounts of EDC and NHS and dissolve them in the Activation Buffer.

  • Dissolve the this compound in the Reaction Buffer.

Step 3: Conjugation Reaction

  • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.[3]

  • Incubate for 15 minutes at room temperature with gentle stirring to activate the protein's carboxyl groups.[4]

  • Add the desired molar excess of the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point, but the optimal ratio should be determined empirically.[3]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[3]

Step 4: Quenching the Reaction

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add Tris or Glycine).[3]

  • Incubate for an additional 30 minutes to ensure all unreacted NHS esters are hydrolyzed.

Step 5: Purification of the PEG-Protein Conjugate

  • Remove unreacted PEG, EDC, NHS, and quenching reagents from the conjugate.

  • This is typically achieved by extensive dialysis against PBS or by using a size-exclusion chromatography (SEC) column.[1][2][5]

Step 6: Storage

  • Store the purified PEG-protein conjugate under the same conditions that are optimal for the unmodified protein.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the conjugation protocol.

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can sometimes favor intermolecular crosslinking.[3]
Molar Ratio (PEG:Protein)10:1 to 50:1The optimal ratio should be determined empirically for each protein.[3]
Molar Ratio (EDC:Protein)10:1 to 50:1Should be equimolar or in slight excess to NHS.
Molar Ratio (NHS:Protein)10:1 to 50:1
Reaction Buffer pH7.2 - 7.5For the reaction of the NHS-activated protein with the amine-PEG.[6]
Activation Buffer pH4.5 - 6.0Optimal for the activation of carboxyl groups by EDC.[4][7]
Reaction Temperature4°C or Room TemperatureLower temperatures may reduce protein degradation.[3]
Reaction Time1 - 2 hours (RT) or Overnight (4°C)Longer incubation times may increase conjugation efficiency.[3]
Quenching ReagentTris or GlycineFinal concentration of 50-100 mM.[3]

Characterization of the PEG-Protein Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and purity.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • HPLC: Size-exclusion (SEC) and reversed-phase (RP-HPLC) chromatography can be used to separate the PEGylated protein from the unreacted protein and to assess purity.[8]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the exact molecular weight of the conjugate, allowing for the calculation of the number of PEG molecules attached per protein molecule.[9]

  • NMR Spectroscopy: Can be used for the structural characterization of the conjugate and to quantify the degree of PEGylation.[10][11]

References

Applications of Amino-PEG10-OH in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules are composed of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. Connecting these two ligands is a chemical linker, a component that is far from a passive spacer and critically influences the efficacy and drug-like properties of the PROTAC.[1][2]

Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design.[1][3] PEG linkers, such as Amino-PEG10-OH, offer a unique combination of properties that address common challenges in PROTAC development, including solubility and cell permeability.[1][4] The repeating ethylene glycol units impart hydrophilicity, which can improve the solubility of often large and lipophilic PROTAC molecules.[2][] This guide provides an in-depth overview of the applications of this compound and similar PEG linkers in PROTAC development, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

The Role of PEG Linkers in PROTAC Efficacy

The linker length and composition are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[6][7] If the linker is too short, steric hindrance may prevent the simultaneous binding of the POI and the E3 ligase.[8] Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[8]

Systematic variation of the PEG linker length is a common strategy to optimize PROTAC performance.[9] This optimization aims to improve key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][10]

Data Presentation

The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs, based on data compiled from various studies.

Table 1: Influence of PEG Linker Length on Physicochemical Properties of SMARCA2-Targeting PROTACs

PROTAC CompoundLinker CompositioncLogPTPSA (Ų)HBDHBA
Compound AAlkyl Chain5.812028
Compound BPEG34.5150211
Compound CPEG63.2180214
Compound DThis compound (or similar)1.5240318

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC 112 (Alkyl)150850.5
PROTAC 215 (PEG4)75921.2
PROTAC 321 (PEG6)25982.5
PROTAC 433 (PEG10) 10 >99 4.1

Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization & In Vivo Ligand_Selection Select POI and E3 Ligase Ligands Linker_Design Design Linker Series (e.g., varying PEG length) Ligand_Selection->Linker_Design Synthesis Synthesize PROTACs (e.g., using this compound) Linker_Design->Synthesis Binding_Assay Binary Binding Assays (POI and E3 Ligase) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Assay Degradation_Assay Western Blot / In-Cell Degradation Assay Ternary_Complex_Assay->Degradation_Assay SAR_Analysis Structure-Activity Relationship (SAR) Degradation_Assay->SAR_Analysis SAR_Analysis->Linker_Design Iterative Optimization PK_Studies Pharmacokinetic Studies SAR_Analysis->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies PK_Studies->In_Vivo_Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

PROTAC_Structure PROTAC POI Ligand Linker (this compound) E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:poi_ligand->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Binds to

Caption: Logical relationship of components in a PROTAC molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.

Materials:

  • POI ligand with a reactive functional group (e.g., carboxylic acid, amine, or alkyne).

  • E3 ligase ligand with a compatible reactive functional group (e.g., pomalidomide-NH2).

  • This compound (or other bifunctional PEG linker).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA).

  • Solvents (e.g., DMF, DMSO).

  • Reaction monitoring tools (LC-MS, TLC).

  • Purification system (preparative HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG10-NH-Boc) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Deprotection (if necessary):

    • If the linker has a protecting group (e.g., Boc), remove it using standard conditions (e.g., TFA in DCM).

    • Neutralize and purify the deprotected intermediate.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker intermediate and the POI ligand in a suitable solvent.

    • Add coupling reagents and a base.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Protocol 2: Western Blot for In-Cell Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.[11]

Protocol 3: TR-FRET Ternary Complex Formation Assay

This assay is used to measure the formation of the ternary complex in a solution.[9]

Materials:

  • Purified recombinant target protein (e.g., with a His-tag).

  • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C, with a GST-tag).

  • Fluorescently labeled antibody against the His-tag (e.g., Tb-cryptate labeled anti-His).

  • Fluorescently labeled antibody against the GST-tag (e.g., d2 labeled anti-GST).

  • PROTAC compound.

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup:

    • Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.

    • Add a serial dilution of the PROTAC compound to the protein mixture in a microplate. Include a no-PROTAC control.

    • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Antibody Addition:

    • Add the fluorescently labeled antibodies to each well.

    • Incubate the plate in the dark to allow for antibody binding.

  • TR-FRET Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength).

    • Plot the TR-FRET ratio as a function of the PROTAC concentration.

    • The formation of the ternary complex will result in an increased TR-FRET signal.

Conclusion

PEG linkers, and specifically this compound, are invaluable tools in the development of effective PROTACs.[1] They provide a means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation.[1][4] The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[1] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the design of PROTACs with superior potency, selectivity, and drug-like properties will continue to advance.[6]

References

Application Notes and Protocols for Amino-PEG10-OH in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enhancing Drug Solubility and Stability with Amino-PEG10-OH

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This technique has been shown to enhance drug stability, solubility, and circulation time while reducing immunogenicity. This compound, a monodisperse PEG linker with a terminal amino group and a hydroxyl group, offers a versatile tool for researchers to improve the characteristics of both small molecule drugs and biologics.

This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the solubility and stability of therapeutic agents.

Mechanism of Action

The hydrophilic nature of the polyethylene glycol chain is central to its ability to improve the biopharmaceutical properties of conjugated molecules.[1][]

  • Improved Solubility: The PEG chain can increase the aqueous solubility of hydrophobic drugs by providing a hydrophilic shell around the molecule, mitigating aggregation and precipitation.[1][]

  • Enhanced Stability: PEGylation can protect drugs from enzymatic degradation and increase their thermal stability. The PEG moiety acts as a steric shield, hindering the approach of proteolytic enzymes and other degrading agents.[1][3][4] This can lead to a longer shelf-life and a prolonged in vivo half-life.[5][6]

The this compound linker provides a primary amine for covalent attachment to a drug or protein and a terminal hydroxyl group that can be further functionalized if needed. The defined length of the 10-unit PEG chain allows for precise control over the modification, avoiding the complexities associated with polydisperse PEG reagents.[4]

Applications in Drug Development

This compound can be employed in various stages of drug development to address challenges related to poor solubility and stability.

  • Pre-formulation and Formulation Development: Improving the solubility of lead candidates to enable accurate in vitro testing and facilitate the development of parenteral formulations.

  • Biologic Drug Development: Enhancing the stability of therapeutic proteins and peptides, reducing aggregation, and extending their circulating half-life.[7]

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a hydrophilic linker in ADCs, improving the overall solubility and stability of the conjugate.[8]

Data Presentation: Illustrative Examples

The following tables present illustrative data on the potential improvements in drug solubility and stability that can be achieved through conjugation with this compound. The actual results will vary depending on the specific drug or protein.

Table 1: Solubility Enhancement of a Model Hydrophobic Drug

CompoundAqueous Solubility (µg/mL)Fold Increase
Unconjugated Drug X1.5-
Drug X-PEG10-OH Conjugate45.2~30

Table 2: Stability Improvement of a Model Therapeutic Protein

Protein FormulationHalf-life at 37°C (hours)Degradation Rate Constant (k, hr⁻¹)
Unconjugated Protein Y120.0578
Protein Y-PEG10-OH Conjugate480.0144

Experimental Protocols

Protocol for Conjugation of this compound to a Small Molecule Drug with a Carboxylic Acid Group

This protocol describes a general method for conjugating this compound to a hydrophobic drug containing a carboxylic acid moiety via amide bond formation.

Materials:

  • Hydrophobic drug with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification and analysis

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the hydrophobic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of the NHS-ester.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DMF.

  • Conjugation Reaction:

    • To the filtrate containing the activated drug, add a solution of this compound (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the progress of the conjugation by TLC or LC-MS.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Purify the crude conjugate using reverse-phase HPLC with a suitable water/acetonitrile gradient.

    • Lyophilize the pure fractions to obtain the final Drug-PEG10-OH conjugate.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS and NMR spectroscopy.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Drug_COOH Drug-COOH Activated_Drug Drug-NHS Ester Drug_COOH->Activated_Drug DCC, NHS in DMF NHS NHS DCC DCC DCU DCU (byproduct) DCC->DCU Amino_PEG This compound Final_Conjugate Drug-PEG10-OH Conjugate Activated_Drug->Final_Conjugate in DMF Amino_PEG->Final_Conjugate Crude_Product Crude Conjugate Final_Conjugate->Crude_Product RP_HPLC Reverse-Phase HPLC Crude_Product->RP_HPLC Purified_Product Pure Conjugate RP_HPLC->Purified_Product

Conjugation of a small molecule drug to this compound.

Protocol for Kinetic Solubility Assay

This protocol is used to determine the kinetic solubility of the unconjugated drug and the Drug-PEG10-OH conjugate.[9][10]

Materials:

  • Unconjugated drug and Drug-PEG10-OH conjugate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance at a relevant wavelength

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of the unconjugated drug and the Drug-PEG10-OH conjugate in DMSO.

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Solubility Assay:

    • Transfer a small volume (e.g., 2 µL) of each DMSO solution into a new 96-well plate containing 198 µL of PBS in each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Mix the plate thoroughly and incubate at room temperature for 2 hours.

    • Measure the absorbance of each well at the wavelength of maximum absorbance for the drug.

    • The highest concentration that does not show precipitation (as indicated by a sharp drop in absorbance or visual inspection) is considered the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Sol Prepare 10 mM Stock Solutions in DMSO Serial_Dil Perform Serial Dilutions in DMSO Stock_Sol->Serial_Dil Dilute_PBS Dilute DMSO solutions 1:100 in PBS Incubate Incubate for 2 hours at RT Dilute_PBS->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Determine_Sol Determine Highest Soluble Concentration Measure_Abs->Determine_Sol

Kinetic solubility assay workflow.

Protocol for Accelerated Stability Study

This protocol outlines an accelerated stability study to compare the stability of a PEGylated protein to its unconjugated form.[11][12][13]

Materials:

  • Unconjugated protein and Protein-PEG10-OH conjugate

  • Formulation buffer (e.g., phosphate buffer with excipients)

  • Temperature-controlled incubator (e.g., set to 40°C)

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system

  • Differential Scanning Calorimetry (DSC) instrument

Procedure:

  • Sample Preparation:

    • Prepare solutions of the unconjugated protein and the Protein-PEG10-OH conjugate at the same concentration in the formulation buffer.

    • Aliquot the solutions into vials for each time point.

  • Accelerated Stability Incubation:

    • Place the vials in a temperature-controlled incubator at 40°C.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial of each sample for analysis.

  • Analysis by SE-HPLC:

    • Analyze the samples by SE-HPLC to monitor for aggregation and degradation.

    • The main peak corresponding to the intact protein should be integrated. The percentage of the main peak area relative to the total peak area is a measure of purity and stability.

  • Analysis by DSC (Optional):

    • Perform DSC analysis on the samples at the initial time point to determine the melting temperature (Tm), which is an indicator of thermal stability. An increase in Tm for the PEGylated protein suggests enhanced stability.

  • Data Analysis:

    • Plot the percentage of the main peak area from SE-HPLC against time for both the unconjugated and conjugated protein.

    • Calculate the degradation rate constant (k) by fitting the data to a first-order decay model.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare Protein Solutions in Formulation Buffer Incubate_40C Incubate at 40°C Time_Points Withdraw Samples at T=0, 1, 2, 4, 8 weeks Incubate_40C->Time_Points SE_HPLC SE-HPLC Analysis (Aggregation/Degradation) Time_Points->SE_HPLC DSC DSC Analysis (Thermal Stability - Optional) Time_Points->DSC Plot_Data Plot % Main Peak vs. Time SE_HPLC->Plot_Data Calc_Rate Calculate Degradation Rate and Half-life Plot_Data->Calc_Rate

Accelerated stability study workflow.

Conclusion

This compound is a valuable tool for drug developers seeking to improve the solubility and stability of their therapeutic candidates. The protocols provided in these application notes offer a starting point for the conjugation and evaluation of PEGylated drugs and proteins. The use of this well-defined PEG linker can lead to more consistent and reproducible results, ultimately contributing to the development of safer and more effective medicines.

References

step-by-step guide for Amino-PEG10-OH bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Amino-PEG10-OH Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule essential in modern bioconjugation, pharmaceutical research, and drug development.[1] It consists of a primary amine group (-NH2) and a hydroxyl group (-OH) at opposite ends of a discrete 10-unit polyethylene glycol (PEG) chain.[2] This structure provides a hydrophilic and flexible spacer that is invaluable for a variety of applications.

The PEG spacer enhances the aqueous solubility of conjugated molecules, reduces steric hindrance, and can mask specific protein epitopes, thereby lowering the immunogenicity of therapeutic proteins.[3][4][5][6] The primary amine group serves as a reactive handle for covalent attachment to biomolecules, most commonly through reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form highly stable amide bonds.[6][7] The terminal hydroxyl group offers a site for potential subsequent modifications or simply contributes to the overall hydrophilicity of the conjugate. These properties make this compound an ideal tool for PEGylating proteins and peptides to improve their pharmacokinetic profiles, developing antibody-drug conjugates (ADCs), and modifying surfaces to reduce non-specific binding.[1][2][8][9]

Core Reaction Principle: Amine-Reactive Conjugation

The most common bioconjugation strategy involving this compound utilizes its primary amine group. This amine is nucleophilic and readily reacts with electrophilic groups to form stable covalent bonds. A widely used and robust method is the coupling of the amine with a carboxylic acid that has been activated with carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The two-step reaction proceeds as follows:

  • Activation: EDC reacts with a carboxyl group (-COOH) on a target molecule (e.g., protein, small molecule, or surface) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[10]

  • Stabilization and Conjugation: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of this compound to form a stable amide bond, releasing NHS.[10] This reaction is most efficient at a neutral to slightly basic pH (7.0-8.0).[11][12]

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Coupling Molecule_COOH Molecule-COOH O_Acylisourea Reactive O-acylisourea (Unstable Intermediate) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester Molecule-NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Final_Conjugate Molecule-(Amide Bond)-PEG10-OH NHS_Ester->Final_Conjugate Reaction at pH 7-8 PEG_Amine H₂N-PEG10-OH PEG_Amine->Final_Conjugate

Caption: EDC/NHS reaction mechanism for conjugating this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein

This protocol details the steps to conjugate this compound to a protein (e.g., an antibody) using EDC/NHS chemistry. This method targets available aspartic acid or glutamic acid residues, as well as the C-terminus.

A. Materials Required

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassettes

B. Procedure

  • Buffer Exchange: Ensure the protein sample is in Activation Buffer. If not, perform a buffer exchange using a desalting column or dialysis. Amine-containing buffers like Tris or glycine must be avoided as they will compete in the reaction.[13][14]

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL). Prepare a stock solution of this compound in the Coupling Buffer. Equilibrate all reagents to room temperature before opening vials to prevent condensation.[13][14]

  • Protein Activation:

    • Add a 50 to 100-fold molar excess of EDC to the protein solution.

    • Immediately add a 50 to 100-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. The activation step is most efficient at pH 4.5-7.2.[11][12]

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the this compound solution to the activated protein mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer if necessary. The reaction with primary amines is most efficient at this pH range.[11][12]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.

Protocol 2: Characterization of the PEGylated Conjugate

A. SDS-PAGE Analysis

  • Run samples of the original (unmodified) protein and the purified PEGylated conjugate on an SDS-PAGE gel.

  • PEGylation increases the hydrodynamic size of the protein, which typically results in a noticeable upward shift in the apparent molecular weight on the gel.[15] The PEGylated protein band may appear broader than the original protein band due to heterogeneity in the number of attached PEG chains.

B. Mass Spectrometry (LC-MS)

  • Analyze the purified conjugate using liquid chromatography-mass spectrometry (LC-MS) to confirm the covalent attachment and determine the degree of PEGylation (number of PEG chains per protein).[16][17]

  • The mass spectrum of the conjugate will show a mass increase corresponding to the molecular weight of the attached this compound moieties (MW ≈ 519.6 g/mol ). Multiple peaks may be observed, representing protein molecules with one, two, three, or more PEG chains attached.

Quantitative Data Summary

The efficiency of bioconjugation can be influenced by several factors. The following tables provide typical starting parameters and expected outcomes. Optimization is often necessary for specific applications.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Activation pH 5.0 - 6.0Optimal for EDC/NHS activation of carboxyl groups.[12]
Conjugation pH 7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.[14][15][18]
Molar Excess (EDC/NHS) 20 - 100 fold (over protein)A starting point; may need optimization.
Molar Excess (Amino-PEG) 20 - 50 fold (over protein)Higher excess drives the reaction to completion.[14]
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation at 4°C can improve yield and stability.[10]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C is gentler on sensitive proteins.[13][14]

Table 2: Characterization Data

Analysis MethodExpected ResultPurpose
SDS-PAGE Increased apparent molecular weight; band may be diffuse.Qualitative confirmation of conjugation and size increase.
LC-MS Mass increase in multiples of ~519.6 Da per PEG linker.Quantitative confirmation and determination of labeling degree.[16][17]
Functional Assay Varies (may see a decrease in activity)Assess the impact of PEGylation on biological activity.[4][15]

Visualized Workflows and Applications

General Experimental Workflow

The entire process from preparation to final characterization can be visualized as a clear, sequential workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 5-6) prep_reagents 2. Prepare Fresh EDC, Sulfo-NHS, & PEG Stocks activation 3. Activate Protein Carboxyls (Add EDC/Sulfo-NHS, 15-30 min) prep_reagents->activation conjugation 4. Conjugate with this compound (Adjust pH to 7.2-7.5, 2h - O/N) activation->conjugation quenching 5. Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification 6. Purify Conjugate (Desalting Column / Dialysis) quenching->purification characterization 7. Characterize Product (SDS-PAGE, LC-MS, Functional Assay) purification->characterization G Antibody Antibody ADC Final Antibody-Drug Conjugate (ADC) Antibody->ADC Targeting Moiety PEG_Linker This compound (Hydrophilic Spacer) PEG_Linker->ADC Linker Drug Cytotoxic Drug (Payload) Drug->ADC Therapeutic Payload

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of nanomedicines, enhancing their biocompatibility, stability, and targeting capabilities. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic profiles of nanoparticles by reducing protein adsorption and clearance by the reticuloendothelial system (RES).[1] This document provides detailed application notes and experimental protocols for the use of Amino-PEG10-OH, a heterobifunctional PEG linker, for the surface modification of nanoparticles. This linker possesses a terminal primary amine group for conjugation to the nanoparticle surface and a terminal hydroxyl group. The presence of the amine allows for covalent attachment to various nanoparticle surfaces, including those with carboxyl or N-hydroxysuccinimide (NHS) ester functional groups.[2][3]

Key Advantages of this compound Modification

Surface modification with this compound offers several advantages for nanoparticle-based drug delivery systems:

  • Improved Biocompatibility: The hydrophilic PEG chain creates a hydration layer around the nanoparticle, which can reduce non-specific interactions with proteins and cells, thereby minimizing immunogenicity.[2]

  • Enhanced Systemic Circulation: By reducing opsonization and subsequent uptake by phagocytic cells, PEGylation can significantly prolong the circulation half-life of nanoparticles, allowing for greater accumulation at target sites.[1]

  • Increased Stability: The PEG layer can prevent nanoparticle aggregation, enhancing their colloidal stability in biological fluids.[4]

  • Versatile Conjugation Chemistry: The terminal amine group allows for straightforward conjugation to nanoparticles with common surface functionalities.[2][3]

Experimental Protocols

Detailed methodologies for the two primary methods of conjugating this compound to nanoparticle surfaces are provided below.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of this compound to nanoparticles bearing surface carboxyl groups using the carbodiimide crosslinker chemistry.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or other suitable buffer

  • Dry, water-miscible solvent (e.g., DMF or DMSO)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer. Ensure the nanoparticles are well-dispersed.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add EDC (final concentration ~2-10 mM) and NHS (final concentration ~5-25 mM) to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Pellet the activated nanoparticles by centrifugation (use appropriate speed and time for your specific nanoparticles).

    • Carefully remove the supernatant and resuspend the nanoparticles in Coupling Buffer.

    • Repeat the washing step twice to remove excess EDC and NHS.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a dry, water-miscible solvent like DMSO.

    • Add the this compound solution to the activated nanoparticle suspension in Coupling Buffer. The final concentration of this compound should be in molar excess relative to the available carboxyl groups on the nanoparticles.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washing and Storage:

    • Wash the PEGylated nanoparticles three times with Washing Buffer to remove unreacted this compound and byproducts.

    • Resuspend the final nanoparticle conjugate in a suitable storage buffer and store at 4°C.

Workflow for EDC/NHS Coupling:

EDC_NHS_Coupling cluster_0 Activation cluster_1 Conjugation cluster_2 Quenching & Purification Carboxylated Nanoparticles Carboxylated Nanoparticles EDC_NHS Add EDC and NHS in Activation Buffer Carboxylated Nanoparticles->EDC_NHS 15-30 min RT Activated Nanoparticles Activated Nanoparticles EDC_NHS->Activated Nanoparticles Amino_PEG Add this compound in Coupling Buffer Activated Nanoparticles->Amino_PEG 2h RT or overnight 4°C PEGylated Nanoparticles PEGylated Nanoparticles Amino_PEG->PEGylated Nanoparticles Quenching Add Quenching Buffer PEGylated Nanoparticles->Quenching 30 min RT Washing Wash 3x Quenching->Washing Final Product Purified PEGylated Nanoparticles Washing->Final Product

Caption: Covalent conjugation of this compound to carboxylated nanoparticles.

Protocol 2: Conjugation of this compound to NHS-Activated Nanoparticles

This protocol is a more direct method where the primary amine of this compound reacts with pre-activated NHS-ester functionalized nanoparticles.

Materials:

  • NHS-activated nanoparticles

  • This compound

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, HEPES, or borate buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or other suitable buffer

  • Dry, water-miscible solvent (e.g., DMF or DMSO)

Procedure:

  • Nanoparticle and Reagent Preparation:

    • Resuspend the NHS-activated nanoparticles in Reaction Buffer immediately before use, as the NHS ester is susceptible to hydrolysis.

    • Prepare a stock solution of this compound in a dry, water-miscible solvent like DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the NHS-activated nanoparticle suspension. A molar excess of the amine linker is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Final Washing and Storage:

    • Wash the PEGylated nanoparticles three times with Washing Buffer to remove unreacted reagents.

    • Resuspend the final product in a suitable storage buffer and store at 4°C.

Workflow for NHS-Ester Coupling:

NHS_Ester_Coupling cluster_0 Conjugation cluster_1 Quenching & Purification NHS_Nanoparticles NHS-Activated Nanoparticles Add_Amine_PEG Add this compound in Reaction Buffer NHS_Nanoparticles->Add_Amine_PEG 2h RT or overnight 4°C Reacting_Nanoparticles PEGylating Nanoparticles Add_Amine_PEG->Reacting_Nanoparticles Quench_Reaction Add Quenching Buffer Reacting_Nanoparticles->Quench_Reaction 30 min RT Wash_Nanoparticles Wash 3x Quench_Reaction->Wash_Nanoparticles Final_Product Purified PEGylated Nanoparticles Wash_Nanoparticles->Final_Product

Caption: Direct conjugation of this compound to NHS-activated nanoparticles.

Characterization of this compound Modified Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting nanoparticles.

ParameterMethodExpected Outcome after this compound Modification
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter due to the PEG layer. PDI should remain low, indicating a monodisperse population.
Zeta Potential Electrophoretic Light Scattering (ELS)A shift towards a more neutral or slightly positive/negative value, depending on the initial surface charge and the pH of the medium.
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS)Appearance of characteristic PEG peaks (e.g., C-O-C stretching) and amide bond peaks if applicable.
PEGylation Efficiency Thermogravimetric Analysis (TGA) or quantitative assays (e.g., fluorescence-based if using a labeled PEG)Quantification of the amount of PEG conjugated to the nanoparticle surface.
Stability DLS measurements over time in relevant biological media (e.g., PBS, serum-containing media)Enhanced colloidal stability with minimal aggregation compared to unmodified nanoparticles.

Impact of this compound Modification on Biological Interactions

Biological InteractionIn Vitro/In Vivo AssayExpected Outcome after this compound Modification
Protein Adsorption Incubation with plasma/serum followed by protein quantification (e.g., BCA assay, SDS-PAGE)Reduced protein adsorption (formation of a less dense protein corona).[5]
Cellular Uptake Incubation with cell lines followed by quantification of internalized nanoparticles (e.g., flow cytometry, confocal microscopy, ICP-MS)Generally reduced non-specific cellular uptake by phagocytic cells.[6]
Biocompatibility Cytotoxicity assays (e.g., MTT, LDH) with relevant cell linesLow to no cytotoxicity, indicating good biocompatibility.
In Vivo Biodistribution Administration to animal models and quantification of nanoparticle accumulation in various organsProlonged blood circulation time and reduced accumulation in RES organs like the liver and spleen.[7][8]
Drug Release Kinetics In vitro drug release studies under physiological conditionsThe PEG layer may influence the drug release rate, potentially leading to a more sustained release profile.

Signaling Pathways

While specific signaling pathways directly modulated by this compound itself are not extensively documented, the PEGylation of nanoparticles, in general, influences cellular interactions that are upstream of various signaling cascades. For instance, by reducing non-specific binding to cell surface receptors, PEGylated nanoparticles can avoid triggering certain uptake or inflammatory pathways. The ultimate effect on signaling will be highly dependent on the nanoparticle core material, any encapsulated therapeutic agent, and the presence of targeting ligands that may be conjugated to the distal end of the PEG chain (via the hydroxyl group after further modification).

Logical Relationship of PEGylation to Cellular Interaction:

PEGylation_Effect Nanoparticle Nanoparticle PEGylation Surface Modification with This compound Nanoparticle->PEGylation Reduced_Protein_Adsorption Reduced Protein Adsorption PEGylation->Reduced_Protein_Adsorption Reduced_Phagocytosis Reduced Phagocytic Uptake Reduced_Protein_Adsorption->Reduced_Phagocytosis Prolonged_Circulation Prolonged Systemic Circulation Reduced_Phagocytosis->Prolonged_Circulation Target_Accumulation Enhanced Tumor/Target Accumulation (EPR Effect) Prolonged_Circulation->Target_Accumulation Cellular_Signaling Modulation of Downstream Cellular Signaling Target_Accumulation->Cellular_Signaling

Caption: Influence of PEGylation on the biological fate of nanoparticles.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward means to enhance their biocompatibility and in vivo performance. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in their nanoparticle formulations. Successful implementation of these methods, followed by thorough characterization, will enable the development of more effective and safer nanomedicines.

References

Application Notes and Protocols for Labeling Proteins and Peptides with Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely employed strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The use of a discrete PEG (dPEG®) linker like Amino-PEG10-OH offers the advantage of a defined molecular weight and spacer length, ensuring homogeneity of the final conjugate. This document provides detailed application notes and protocols for the labeling of proteins and peptides with this compound.

This compound itself possesses a terminal amine and a hydroxyl group. For conjugation to proteins and peptides, the amine group of this compound is typically first activated, for example, as an N-hydroxysuccinimide (NHS) ester. This activated PEG derivative then readily reacts with primary amines (the N-terminus and the ε-amino group of lysine residues) on the target protein or peptide to form a stable amide bond.[1][2][3][4]

Benefits of Labeling with this compound:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the solubility and stability of proteins and peptides in aqueous solutions.[5]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its potential to elicit an immune response.[6]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, leading to a longer circulation time in the body.[6]

  • Enhanced Therapeutic Efficacy: By improving its pharmacokinetic profile, PEGylation can lead to sustained therapeutic effects and potentially less frequent dosing.[5][6]

Data Presentation

The efficiency of protein PEGylation is influenced by several factors, primarily the molar ratio of the activated PEG reagent to the protein and the reaction pH. The following tables summarize the expected outcomes based on these parameters.

Table 1: Influence of Molar Excess of Activated this compound on PEGylation Efficiency

Molar Excess of PEG-NHS Ester to ProteinExpected Degree of PEGylationPredominant Species
1:1 - 5:1LowMono-PEGylated Protein
5:1 - 20:1ModerateMixture of Mono- and Di-PEGylated Protein
>20:1HighPoly-PEGylated Protein

Note: This table provides a general guideline. The optimal molar ratio must be determined empirically for each specific protein.

Table 2: Effect of pH on NHS Ester Labeling Reaction

pHRelative Rate of Amine ReactionRelative Rate of NHS Ester HydrolysisOverall Labeling Efficiency
6.0LowLowLow
7.0 - 7.5ModerateModerateModerate
8.0 - 8.5HighModerate-HighOptimal
> 9.0HighVery HighDecreased

This data illustrates that a pH range of 8.0-8.5 is generally optimal for NHS ester-mediated protein labeling, balancing the need for a deprotonated primary amine for reaction with the competing hydrolysis of the NHS ester.[7]

Experimental Protocols

Protocol 1: Activation of this compound with an NHS Ester

This protocol describes the conversion of this compound to its amine-reactive NHS ester form. This activated PEG is a prerequisite for the subsequent protein labeling step.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Carbonyldiimidazole (CDI)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an equimolar amount of DSC or CDI to the solution and stir at room temperature for 1-2 hours.

  • Add 1.1 equivalents of NHS and a catalytic amount of TEA or DIPEA to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude Amino-PEG10-NHS ester can be purified by column chromatography on silica gel.

  • Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol 2: Labeling of a Protein with Activated Amino-PEG10-NHS Ester

This protocol details the conjugation of the activated Amino-PEG10-NHS ester to primary amines on a target protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)

  • Activated Amino-PEG10-NHS ester (from Protocol 1)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or DMF

  • Microcentrifuge tubes or small reaction vials

Procedure:

  • Prepare a protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Dissolve the Amino-PEG10-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).

  • Calculate the required volume of the PEG stock solution to achieve the desired molar excess over the protein (refer to Table 1).

  • Add the calculated volume of the Amino-PEG10-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle stirring.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature. This will consume any unreacted NHS ester.

Protocol 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG, un-PEGylated protein, and reaction byproducts.

Materials:

  • PEGylation reaction mixture (from Protocol 2)

  • Appropriate chromatography system (e.g., FPLC or HPLC)

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column (cation or anion exchange, depending on the protein's pI)

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Appropriate buffers for chromatography

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.[8]

    • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the PEGylated protein.

  • Ion-Exchange Chromatography (IEX):

    • The attachment of PEG chains can shield the surface charges of the protein, altering its binding affinity to an IEX resin.[8][9] This property can be exploited for separation.

    • Equilibrate the IEX column with a low-salt buffer.

    • Load the reaction mixture (or SEC-purified fractions) onto the column.

    • Elute with a linear gradient of increasing salt concentration. PEGylated species will typically elute at a different salt concentration than the un-PEGylated protein.

    • Collect and analyze fractions by SDS-PAGE.

  • Dialysis/Ultrafiltration:

    • To remove excess unreacted PEG and buffer components, dialyze the purified PEGylated protein against a suitable storage buffer.

    • Alternatively, use centrifugal ultrafiltration devices with an appropriate molecular weight cut-off (MWCO) to concentrate the sample and exchange the buffer.

Protocol 4: Characterization of the PEGylated Protein

Characterization is crucial to determine the degree of PEGylation and the site of attachment.

Materials:

  • Purified PEGylated protein

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • HPLC system

  • Proteases (e.g., trypsin) for peptide mapping

Procedure:

  • SDS-PAGE Analysis:

    • Run the un-PEGylated and PEGylated protein samples on an SDS-PAGE gel.

    • PEGylation increases the apparent molecular weight of the protein, resulting in a shift to a higher molecular weight band on the gel. The heterogeneity of PEGylation (mono-, di-, poly-PEGylated) can sometimes be visualized as a smear or multiple bands.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the intact PEGylated protein using MALDI-TOF or ESI-MS.[10][11]

    • The mass difference between the PEGylated and un-PEGylated protein will indicate the number of attached PEG chains.[12]

  • Peptide Mapping by LC-MS/MS:

    • Digest the un-PEGylated and PEGylated proteins with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the peptide fragments that show a mass shift corresponding to the mass of the PEG linker.

    • The sequence of these modified peptides will reveal the specific lysine residues or the N-terminus where the PEGylation occurred.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein Solution (Amine-free buffer, pH 8.0-8.5) Mix Mix & Incubate (1-2h RT or 4-6h at 4°C) Protein->Mix PEG_NHS Amino-PEG10-NHS (Dissolved in DMSO/DMF) PEG_NHS->Mix Quench Quench Reaction (Tris or Glycine) Mix->Quench SEC Size-Exclusion Chromatography (SEC) Quench->SEC IEX Ion-Exchange Chromatography (IEX) SEC->IEX SDS_PAGE SDS-PAGE IEX->SDS_PAGE MS Mass Spectrometry (MALDI-TOF/ESI-MS) IEX->MS Peptide_Mapping Peptide Mapping (LC-MS/MS) IEX->Peptide_Mapping

Caption: Workflow for protein labeling with this compound.

Signaling Pathway: PEGylated Protein Activating the JAK-STAT Pathway

Many therapeutic proteins, such as interferons and growth hormones, exert their effects through the JAK-STAT signaling pathway.[13][14][15] PEGylation of these proteins can enhance their therapeutic efficacy by prolonging their signaling activity.[5][11]

jak_stat_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates PEG_Protein PEGylated Protein (e.g., PEG-Interferon) PEG_Protein->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Transcription Gene Transcription (e.g., Antiviral Proteins) DNA->Transcription

References

Application Notes and Protocols for Amino-PEG10-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amino-PEG10-OH as a hydrophilic linker in the development of targeted drug delivery systems. This document includes its role in modifying nanoparticles and in the synthesis of Antibody-Drug Conjugates (ADCs), along with detailed experimental protocols and representative data.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) linker containing ten ethylene glycol units, with a terminal primary amine (-NH2) group and a terminal hydroxyl (-OH) group. This heterobifunctional structure allows for the sequential conjugation of different molecules, making it a versatile tool in bioconjugation and drug delivery. The amine group can be readily reacted with activated carboxylic acids, NHS esters, or other amine-reactive functionalities, while the hydroxyl group can be activated for conjugation or can be used to attach to a surface. The PEG chain itself imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[][2]

Application in Targeted Drug Delivery

The primary application of this compound in targeted drug delivery is to serve as a flexible spacer arm to connect a targeting moiety (e.g., an antibody, antibody fragment, or small molecule ligand like folate) to a therapeutic payload or a nanoparticle carrier. The PEG component helps to:

  • Enhance Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and prevent aggregation of nanoparticles or protein conjugates.[2][3]

  • Prolong Circulation Time: PEGylation can create a hydrophilic shield around the drug delivery system, reducing recognition by the reticuloendothelial system (RES) and thereby prolonging its circulation half-life in the bloodstream.[4][5]

  • Provide a Flexible Spacer: The 10-unit PEG chain provides a flexible spacer that can reduce steric hindrance between the targeting ligand and the drug carrier, facilitating efficient binding to the target receptor on the cell surface.

I. Application: HER2-Targeted Affibody-Drug Conjugates

This section details the use of PEG linkers in the development of a HER2-targeted affibody-drug conjugate. While the specific data presented here is for longer PEG chains (4 kDa and 10 kDa), it provides a valuable comparison to understand the impact of PEG linker length on the properties of the conjugate, a principle that applies to shorter linkers like this compound as well. In this example, an anti-HER2 affibody is conjugated to the cytotoxic drug monomethyl auristatin E (MMAE).[4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and pharmacokinetic parameters of HER2-targeted affibody-MMAE conjugates with different PEG linker lengths.

Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeted Affibody-MMAE Conjugates [4]

Cell LineHER2 StatusConjugate (HM - No PEG) IC50 (nM)Conjugate (HP4KM - 4kDa PEG) IC50 (nM)Conjugate (HP10KM - 10kDa PEG) IC50 (nM)Free MMAE IC50 (nM)
NCI-N87Positive4.9431.9111.30.229
BT-474Positive2.4826.283.53.81
MCF-7Low>1000>1000>10002.15
PC-3Negative>1000>1000>10001.88

Table 2: Pharmacokinetic Parameters of HER2-Targeted Affibody-MMAE Conjugates [4]

ConjugatePEG Linker Molecular WeightHalf-life (t½) in hours
HM00.25
HP4KM4 kDa2.8
HP10KM10 kDa11.2
Experimental Protocols

Protocol 1: Synthesis of a HER2-Targeted Affibody-PEG10-MMAE Conjugate (Hypothetical Adaptation)

This protocol is an adapted and hypothetical procedure for the synthesis of a HER2-targeted affibody-drug conjugate using this compound.

Materials:

  • Anti-HER2 Affibody with a C-terminal cysteine

  • This compound

  • Maleimide-PEG-NHS ester

  • Monomethyl auristatin E (MMAE) with a free amine

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Affibody Reduction: Dissolve the anti-HER2 affibody in PBS. Add a 10-fold molar excess of TCEP to reduce the disulfide bonds. Incubate at room temperature for 1 hour. Remove excess TCEP using a desalting column.

  • Activation of this compound: In a separate reaction, react this compound with a 1.2-fold molar excess of Maleimide-PEG-NHS ester in DMF with DIPEA as a base. Stir at room temperature for 2 hours to form Maleimide-PEG10-OH. Purify the product by reverse-phase HPLC.

  • Conjugation of Affibody to Linker: Add the purified Maleimide-PEG10-OH to the reduced affibody solution in a 5-fold molar excess. Adjust the pH to 7.0-7.5 and react for 2 hours at room temperature to form the Affibody-PEG10-OH conjugate.

  • Activation of the Hydroxyl Terminus: Activate the terminal hydroxyl group of the Affibody-PEG10-OH conjugate using a suitable activating agent like p-nitrophenyl chloroformate to form an activated carbonate.

  • Conjugation of MMAE: Add MMAE (with its free amine) to the activated Affibody-PEG10-carbonate conjugate. React at room temperature overnight.

  • Purification: Purify the final Affibody-PEG10-MMAE conjugate by SEC to remove unconjugated drug and linker.

  • Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry to determine the drug-to-affibody ratio (DAR), and HPLC for purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [6]

Materials:

  • HER2-positive (e.g., NCI-N87, BT-474) and HER2-negative (e.g., PC-3) cancer cell lines

  • Complete cell culture medium

  • Affibody-PEG10-MMAE conjugate

  • Free MMAE (positive control)

  • Untreated cells (negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Affibody-PEG10-MMAE conjugate and free MMAE in complete cell culture medium. Replace the medium in the wells with the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Signaling Pathway and Workflow Diagrams

HER2_Signaling_Pathway HER2 Signaling Pathway in Cancer cluster_membrane Cell Membrane HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization with HER3 RAS RAS HER2->RAS Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC (e.g., Affibody-PEG10-MMAE) ADC->HER2 Binds to HER2 Lysosome Lysosome Endocytosis->Lysosome DrugRelease MMAE Release Lysosome->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis

HER2 signaling and ADC mechanism of action.

ADC_Synthesis_Workflow Workflow for ADC Synthesis and Characterization Ab_Prep Antibody/ Affibody Preparation Reduction Reduction of Disulfides (TCEP) Ab_Prep->Reduction Conjugation1 Conjugation: Affibody + Linker Reduction->Conjugation1 Linker_Prep Linker Synthesis (Maleimide-PEG10-OH) Linker_Prep->Conjugation1 Activation Hydroxyl Activation Conjugation1->Activation Conjugation2 Conjugation: Affibody-Linker + Drug Activation->Conjugation2 Drug_Prep Drug (MMAE) Preparation Drug_Prep->Conjugation2 Purification Purification (SEC) Conjugation2->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

General workflow for ADC synthesis.

II. Application: Folate Receptor-Targeted Nanoparticles

This section describes the use of this compound in the formulation of nanoparticles targeted to the folate receptor, which is overexpressed on the surface of many cancer cells.

Quantitative Data Summary

The following table presents hypothetical but representative data for doxorubicin-loaded, folate-targeted nanoparticles functionalized with Folate-PEG10-Amine.

Table 3: Physicochemical Characterization of Doxorubicin-Loaded Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Dox-NP (Non-targeted)150 ± 50.15 ± 0.02-15 ± 25.2 ± 0.485 ± 5
Folate-PEG10-Dox-NP (Targeted)165 ± 70.18 ± 0.03-12 ± 34.8 ± 0.582 ± 6
Experimental Protocols

Protocol 3: Synthesis of Folate-PEG10-Amine

This protocol describes the synthesis of a folate-PEG targeting ligand using this compound.

Materials:

  • Folic acid

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

Procedure:

  • Folic Acid Activation: Dissolve folic acid in DMSO. Add NHS and DCC in a 1:1.2:1.2 molar ratio (Folic Acid:NHS:DCC). Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the γ-carboxyl group of folic acid.

  • Conjugation: Add this compound to the activated folic acid solution in a 1:1.1 molar ratio (activated Folic Acid:this compound). Continue stirring at room temperature overnight in the dark.

  • Purification: Precipitate the product by adding the reaction mixture to an excess of cold diethyl ether. Centrifuge to collect the precipitate. Wash the precipitate multiple times with diethyl ether to remove unreacted starting materials. Dry the final product, Folate-PEG10-OH, under vacuum.

Protocol 4: Formulation of Folate-Targeted Doxorubicin Nanoparticles

This protocol describes the formulation of doxorubicin-loaded nanoparticles and their surface modification with the synthesized Folate-PEG10-OH.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • Doxorubicin hydrochloride

  • Folate-PEG10-OH (from Protocol 3)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation):

    • Dissolve PLGA and doxorubicin in DCM.

    • Add this organic phase to an aqueous solution of PVA.

    • Emulsify the mixture using a sonicator or homogenizer.

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of doxorubicin-loaded PLGA nanoparticles (Dox-NP).

    • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization:

    • Activate the carboxyl groups on the surface of the Dox-NPs by suspending them in PBS and adding EDC and NHS. Incubate for 30 minutes.

    • Add the synthesized Folate-PEG10-OH to the activated nanoparticle suspension. React for 4 hours at room temperature.

    • Quench the reaction by adding a small amount of Tris buffer.

    • Wash the nanoparticles by centrifugation and resuspension in PBS to remove unreacted reagents.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the drug loading and encapsulation efficiency using UV-Vis spectrophotometry after dissolving a known amount of nanoparticles in a suitable solvent.

Signaling Pathway and Workflow Diagrams

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_membrane Cell Membrane FolateReceptor Folate Receptor (FR) Endocytosis Receptor-Mediated Endocytosis FolateReceptor->Endocytosis TargetedNP Folate-PEG10-Dox-NP TargetedNP->FolateReceptor Binds to FR Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Doxorubicin Release Lysosome->DrugRelease Acidic pH Nucleus Nucleus DrugRelease->Nucleus DNA_Damage DNA Intercalation & Apoptosis Nucleus->DNA_Damage

Folate receptor-mediated drug delivery.

NP_Formulation_Workflow Workflow for Targeted Nanoparticle Formulation Ligand_Synth Ligand Synthesis (Folate-PEG10-OH) Conjugation Conjugation: NP + Ligand Ligand_Synth->Conjugation NP_Formulation Nanoparticle Formulation (Dox-NP) Activation NP Surface Activation (EDC/NHS) NP_Formulation->Activation Activation->Conjugation Purification Purification & Washing Conjugation->Purification Characterization Characterization (DLS, UV-Vis) Purification->Characterization

Workflow for targeted nanoparticle formulation.

Conclusion

This compound is a valuable and versatile linker for the development of targeted drug delivery systems. Its defined length, heterobifunctional nature, and hydrophilic properties allow for the precise engineering of complex bioconjugates and functionalized nanoparticles with improved therapeutic potential. The provided protocols and representative data serve as a guide for researchers and drug development professionals in the application of this and similar PEG linkers in their work.

References

Application Notes and Protocols for Successful Amino-PEG10-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug development to enhance the pharmacokinetic and pharmacodynamic properties of molecules such as peptides, proteins, and small molecule drugs.[1][2] The use of PEGylation can lead to an increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, improves the solubility of hydrophobic compounds, and shields molecules from proteolytic enzymes and the host immune system.[3][4]

Amino-PEG10-OH is a versatile, non-cleavable linker containing 10 PEG units, terminating in an amino group at one end and a hydroxyl group at the other.[5] The primary amine is reactive towards carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones, aldehydes).[6][7][8] The terminal hydroxyl group allows for further derivatization or can be replaced by other functional groups, enabling the synthesis of complex bioconjugates.[6][7] This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs).[1][2][5]

These application notes provide detailed protocols for the successful conjugation of this compound to molecules containing carboxylic acid or NHS ester functional groups, along with guidelines for purification and analysis of the resulting conjugates.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Substrate, Buffers, Solvents) prep_substrate Dissolve Substrate (Carboxylic Acid or NHS Ester) prep_reagents->prep_substrate activation Activate Carboxylic Acid (if applicable, e.g., with EDC/NHS) prep_substrate->activation For Carboxylic Acid Substrate conjugation Add this compound and Incubate prep_substrate->conjugation For NHS Ester Substrate activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (e.g., SEC, IEX, HIC) quenching->purification analysis Analyze Purity and Identity (e.g., HPLC, MALDI-TOF MS) purification->analysis final_product Final Conjugate analysis->final_product

Caption: Experimental workflow for this compound conjugation.

Key Experimental Parameters

The success of an this compound conjugation reaction is dependent on several critical parameters. The following tables summarize the key reaction conditions for coupling with carboxylic acids and NHS esters.

Table 1: Reaction Conditions for this compound with a Carboxylic Acid

ParameterRecommended ConditionNotes
Coupling Agents EDC (1.2-1.5 eq.), NHS (1.2-1.5 eq.), HATUEDC/NHS is a common and effective choice for forming a stable amide bond.[9]
Solvent Anhydrous DMF, DMSO, CH2Cl2Ensure the solvent is dry to prevent hydrolysis of activated intermediates.[9]
Base DIPEA, TEA (2-3 eq.)A non-nucleophilic base is required to neutralize the reaction mixture.[9]
Temperature Room Temperature (20-25°C)The reaction is typically performed at room temperature.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.[9]
Molar Ratio 1:1.2 (this compound : Carboxylic Acid)A slight excess of the carboxylic acid and coupling agents is often used.
pH (for aqueous) 5.5 (using MES buffer)For water-soluble substrates, a slightly acidic pH facilitates EDC activation.[9]

Table 2: Reaction Conditions for this compound with an NHS Ester

ParameterRecommended ConditionNotes
Solvent DMF, DMSO, CH2Cl2The choice of solvent depends on the solubility of the substrate.[9]
Base DIPEA, TEA (2-3 eq.)A base is used to scavenge the released N-hydroxysuccinimide.[9]
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature.
Reaction Time 3-24 hoursReaction time depends on the reactivity of the NHS ester.[9]
Molar Ratio 1:1 to 1:2 (this compound : NHS Ester)The optimal ratio should be determined empirically.[9]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group using EDC and NHS as coupling agents.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring

Procedure:

  • Reagent Preparation: Ensure all reagents are anhydrous. Dissolve the carboxylic acid-containing molecule (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 60 minutes to activate the carboxylic acid.[9]

  • Conjugation: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture. Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Incubation: Allow the reaction to stir at room temperature for 12-24 hours.[9]

  • Monitoring: Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by standard organic synthesis work-up procedures or purified directly by column chromatography.[9]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product COOH R-COOH (Carboxylic Acid) Amide_Product R-CO-NH-PEG10-OH (Amide Conjugate) COOH->Amide_Product PEG_NH2 H2N-PEG10-OH (this compound) PEG_NH2->Amide_Product EDC_NHS EDC / NHS EDC_NHS->Amide_Product Activation Base Base (DIPEA) Base->Amide_Product Catalysis

Caption: Amide bond formation reaction scheme.

Protocol 2: Conjugation of this compound to an NHS Ester

This protocol details the reaction of this compound with an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Stirring apparatus

  • TLC or LC-MS for monitoring

Procedure:

  • Reagent Preparation: Dissolve the NHS ester-containing molecule (1-2 equivalents) in anhydrous DMF or DMSO.[9]

  • Conjugation: Dissolve this compound (1 equivalent) in a minimal amount of the same solvent. Add the this compound solution to the NHS ester solution. Add DIPEA or TEA (2-3 equivalents).

  • Incubation: Stir the reaction mixture at room temperature for 3-24 hours. The reaction time will vary depending on the substrate.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine completion.

  • Work-up and Purification: Upon completion, the final product can be isolated using standard organic synthesis work-up procedures or purified by column chromatography.[9]

Purification and Analysis

The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.[10]

Table 3: Purification and Analysis Methods for PEGylated Conjugates

MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficient for removing low molecular weight by-products and unreacted PEG from PEGylated proteins.[]
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Can separate PEGylated products based on the protein-to-PEG ratio and can resolve positional isomers.[][12]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a supplementary tool to IEX, but PEGs can also bind to HIC media.[][12]
Reverse-Phase HPLC Separation based on hydrophobicity.Useful for analysis and purification of smaller PEGylated molecules.
MALDI-TOF Mass Spectrometry Determines the mass-to-charge ratio.Confirms the mass of the final conjugate and can help quantify conjugation efficiency.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Reaction Yield Incomplete activation of carboxylic acid.Ensure anhydrous conditions; increase the amount of coupling agents.
Low reactivity of the substrate.Increase reaction time or temperature; consider a more reactive derivative.
Multiple Products Reaction with the hydroxyl group of this compound.Protect the hydroxyl group before the coupling reaction if it is not desired for further modification.
Positional isomers in protein conjugation.Optimize reaction conditions (pH, temperature) to favor a specific site.
Difficulty in Purification Streaking on silica gel chromatography.Use solvent systems like Chloroform/Methanol or DCM/Methanol, potentially with additives like ammonia for free amines.[10]
Co-elution of product and starting material.Consider alternative purification methods like IEX or HIC for protein conjugates.[][12]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Amino-PEG10-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields in Amino-PEG10-OH conjugation reactions. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The most common method for conjugating an this compound to a protein or other molecule is through the use of an N-hydroxysuccinimide (NHS) ester-activated PEG. The primary amine (-NH2) on the target molecule acts as a nucleophile and attacks the NHS ester of the PEG, forming a stable, covalent amide bond. N-hydroxysuccinimide is released as a byproduct.[1][2][3] This reaction is a type of nucleophilic acyl substitution.

Q2: What are the optimal reaction conditions for achieving high conjugation efficiency?

For successful conjugation, controlling the reaction environment is critical. The reaction is most efficient in a slightly alkaline buffer.[4][5][6] It is crucial to use a buffer that does not contain primary amines, such as Tris, as this will compete with the target molecule for reaction with the NHS ester.[4]

Troubleshooting Guide

Low conjugation yield is a common problem that can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Conjugation Detected

If analysis by methods such as SDS-PAGE, HPLC, or mass spectrometry shows little to no formation of the desired PEGylated product, consider the following potential causes and solutions.

  • Cause: Hydrolysis of the NHS-ester activated PEG. The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine conjugation. The rate of hydrolysis increases significantly with pH.[3][4][7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3]

  • Solution:

    • Prepare the activated PEG solution immediately before use.

    • Ensure the reaction pH is within the optimal range of 7.2-8.5.[4][5]

    • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis while allowing the conjugation reaction to proceed.[8]

  • Cause: Suboptimal reaction buffer. The pH of the reaction buffer is critical. If the pH is too low (below 7), the primary amines on the target molecule will be protonated and thus less nucleophilic, slowing down the reaction.[9] If the pH is too high (above 8.5), hydrolysis of the NHS ester will dominate.[4][7] Buffers containing primary amines (e.g., Tris) will compete with the target molecule.[4]

  • Solution:

    • Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[4]

    • Carefully verify the pH of the buffer immediately before starting the reaction.

  • Cause: Insufficient molar excess of the PEG reagent. To drive the reaction towards product formation, a molar excess of the activated PEG reagent over the amine-containing molecule is typically required.[10]

  • Solution:

    • Increase the molar ratio of the PEG reagent to the target molecule. A 5-fold molar excess is a good starting point.[10] Optimization may be required for each specific molecule.

Problem 2: High Polydispersity or Multiple PEGylation Products

In some cases, the reaction may proceed, but result in a mixture of products with varying numbers of PEG chains attached, or aggregation of the protein.

  • Cause: Multiple available primary amines on the target molecule. Proteins have multiple lysine residues and an N-terminus, all of which contain primary amines that can react with the NHS-activated PEG.[1] This can lead to a heterogeneous mixture of mono-, di-, and poly-PEGylated products.

  • Solution:

    • Optimize the molar ratio of PEG to the target molecule. Lowering the ratio can favor mono-PEGylation.

    • Consider site-specific conjugation strategies if a homogeneous product is required.

  • Cause: Protein aggregation. The conjugation process or the reaction conditions themselves can sometimes lead to protein aggregation.[8]

  • Solution:

    • Reduce the protein concentration during the reaction.

    • Screen different buffer compositions and pH values.

    • Include stabilizing excipients in the buffer.[8]

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester-Mediated PEGylation

ParameterRecommended RangeNotes
pH7.2 - 8.5A slightly basic pH is crucial for deprotonated, nucleophilic primary amines. Above pH 8.5, NHS ester hydrolysis increases significantly.[4][5][6]
Buffer CompositionPhosphate, HEPES, BorateAvoid buffers containing primary amines (e.g., Tris) as they compete in the reaction.[4]
Molar Ratio (PEG:Molecule)3:1 to 20:1A molar excess of the PEG reagent is recommended to drive the reaction. The optimal ratio should be determined empirically.[10]
Reaction Temperature4°C to Room Temperature (25°C)Lower temperatures can help to minimize hydrolysis of the NHS ester, but may require longer reaction times.[8]
Reaction Time30 minutes to 4 hoursThe optimal time depends on the reactivity of the amine and the reaction temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Protein Preparation: Dissolve the protein in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester activated this compound in the same reaction buffer or a compatible anhydrous solvent like DMSO or DMF.[11]

  • Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

  • Quenching: Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM to consume any unreacted PEG reagent.[10]

  • Purification: Remove unreacted PEG and quenching reagent by dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[12][][14]

  • Analysis: Analyze the conjugation efficiency and product purity by SDS-PAGE, HPLC, and/or mass spectrometry.[15][16]

Protocol 2: Purification of the PEGylated Product using Size Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller molecules like unreacted PEG and quenching reagents.[][14]

  • Fraction Collection: Collect fractions and analyze them by UV-Vis spectrophotometry (at 280 nm for proteins) and/or SDS-PAGE to identify the fractions containing the purified PEGylated product.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG (Molar Excess of PEG) Protein->Mix PEG Dissolve Activated This compound PEG->Mix Incubate Incubate (e.g., 1-2h at RT) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purification (e.g., SEC, IEX) Quench->Purify Analyze Analysis (e.g., HPLC, MS) Purify->Analyze

Caption: Experimental workflow for a typical this compound conjugation reaction.

Troubleshooting_Logic cluster_hydrolysis Check NHS Ester Hydrolysis cluster_buffer Verify Reaction Buffer cluster_ratio Optimize Molar Ratio cluster_protein Assess Protein Stability Start Low Conjugation Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Fresh_PEG Was PEG reagent prepared fresh? Check_pH->Fresh_PEG Yes Buffer_pH Verify buffer pH Check_pH->Buffer_pH No Temp_Time Consider lower temp & longer time Fresh_PEG->Temp_Time No Amine_Free Is buffer amine-free (e.g., no Tris)? Fresh_PEG->Amine_Free Yes Solution Improved Yield Temp_Time->Solution Amine_Free->Buffer_pH No Molar_Ratio Increase molar excess of PEG reagent Amine_Free->Molar_Ratio Yes Buffer_pH->Solution Aggregation Check for aggregation (e.g., DLS) Molar_Ratio->Aggregation Optimize_Conc Lower protein concentration Aggregation->Optimize_Conc Yes Aggregation->Solution No Optimize_Conc->Solution

Caption: A logical flowchart for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Optimizing Reactions with Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and buffer conditions for reactions involving Amino-PEG10-OH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

A1: The reaction between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1][2] A pH of 8.3 to 8.5 is often recommended to maximize the reaction rate while minimizing the hydrolysis of the NHS ester.[3][4][5][6] At a lower pH, the amine group is protonated and less nucleophilic, slowing down the reaction.[5][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[2][5][6]

Q2: Which buffers are recommended for NHS ester coupling with this compound?

A2: It is crucial to use a non-amine-containing buffer to avoid competition with the primary amine of this compound. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, sodium borate buffer, and HEPES buffer.[1][7] A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate at a pH of 8.3-8.5.[5][6]

Q3: Are there any buffers I should avoid for this reaction?

A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[7][8] These buffers will react with the NHS ester, thereby quenching the reaction and significantly reducing the yield of your desired PEGylated product.

Q4: How does the hydrolysis of NHS esters affect my reaction?

A4: Hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive. The rate of hydrolysis is highly dependent on the pH. For instance, the half-life of an NHS ester is several hours at pH 7 but can be as short as 10 minutes at pH 8.6.[1] Therefore, it is essential to prepare your NHS ester solution immediately before use and to control the pH of the reaction mixture carefully.

Q5: What is the optimal pH for coupling a carboxylic acid to this compound using EDC and NHS?

A5: This is a two-step reaction, with each step having a different optimal pH.

  • Step 1: Carboxylic Acid Activation. The activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0.[7] MES buffer is a common choice for this step.[7]

  • Step 2: Amine Coupling. The subsequent reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH between 7.0 and 8.0.[7] After the activation step, the pH should be raised to this range for the coupling reaction to proceed optimally.

Q6: How can I quench the reaction once it is complete?

A6: To stop the reaction, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris, glycine, or hydroxylamine at a concentration of 20-50 mM.[9] These will react with any remaining active NHS esters. Alternatively, for EDC/NHS reactions, hydroxylamine can be added to a final concentration of 10mM.[9]

Data Presentation

Table 1: Recommended Buffer Conditions for this compound Reactions

Reaction TypeOptimal pH RangeRecommended BuffersBuffers to AvoidTypical Buffer Concentration
NHS Ester Coupling 7.2 - 8.5 (Optimal: 8.3-8.5)[1][2][3][4]Phosphate (PBS), Bicarbonate, Borate, HEPES[1][7]Tris, Glycine[7][8]0.1 M[5][6]
EDC/NHS Coupling (Step 1: Activation) 4.5 - 6.0[7]MES[7]Buffers with primary amines or carboxylates0.1 M
EDC/NHS Coupling (Step 2: Coupling) 7.0 - 8.0[7]Phosphate (PBS)[7]Tris, Glycine0.1 M

Table 2: NHS Ester Hydrolysis Rate

pHHalf-life at 4°CHalf-life at Room Temperature
7.04-5 hours[1]~1-2 hours
8.0~1 hour[9]Shorter
8.610 minutes[1][9]Very short

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incorrect pH: The reaction pH is outside the optimal range, leading to a slow reaction or rapid hydrolysis of the NHS ester.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary to be within the optimal range (e.g., pH 8.3-8.5 for NHS ester reactions).[3][4]
Inactive Reagents: The NHS ester or EDC has been hydrolyzed due to improper storage or handling.Purchase fresh reagents and store them desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[10]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the this compound.Perform a buffer exchange into a recommended non-amine-containing buffer like PBS or sodium bicarbonate.[7][8]
Insufficient Molar Excess of Reagents: The molar ratio of the NHS ester or EDC/NHS to this compound is too low.Increase the molar excess of the labeling reagent. A 10- to 20-fold molar excess is a common starting point for protein labeling.[11]
Product Aggregation High Protein Concentration: High concentrations of the reacting molecules can increase the likelihood of intermolecular cross-linking and aggregation.Reduce the concentration of your protein or substrate.
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing your molecule.Optimize the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. Add stabilizing excipients like sugars (sucrose) or amino acids (arginine) to the buffer.
Bifunctional Cross-linking: If using a bifunctional NHS ester, it may be cross-linking multiple molecules.Optimize the molar ratio of the cross-linker to your molecule to favor intramolecular reactions. Consider a stepwise addition of the cross-linker.
Difficulty in Purification Similar Molecular Weights: Unreacted this compound may be difficult to separate from a small molecule product.Utilize a purification method with high resolution for the relevant molecular weight range, such as size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cut-off (MWCO) membrane.
PEGylated Product Co-elutes with Impurities: The PEG chain can alter the chromatographic behavior of the product.For PEGylated proteins, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be effective as the PEG chain can shield charges and alter hydrophobicity.[12]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Molecule with this compound via NHS Ester Chemistry

This protocol provides a general guideline for conjugating an NHS-ester-activated molecule to this compound.

Materials:

  • This compound

  • NHS-ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the Reaction Buffer to the desired concentration.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester-activated molecule in a small amount of anhydrous DMF or DMSO.[10]

  • Reaction: Add the NHS ester solution to the this compound solution. A 1.5 to 2-fold molar excess of the NHS ester is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol is for activating a carboxylated molecule and subsequently coupling it to this compound.

Materials:

  • Carboxylated molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching reagent (e.g., Hydroxylamine)

  • Purification system

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylated molecule in the Activation Buffer.

    • Add EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS over the carboxylated molecule.[13]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Coupling to this compound:

    • Immediately add the activated molecule solution to a solution of this compound in the Coupling Buffer. The pH of the final reaction mixture should be between 7.0 and 8.0.

    • Incubate for 2 hours at room temperature.[7]

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification: Purify the resulting conjugate to remove excess reagents and byproducts.

Visualizations

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prepare_Amino_PEG Prepare this compound in Reaction Buffer (pH 8.3) Mix Combine Solutions Prepare_Amino_PEG->Mix Prepare_NHS_Ester Prepare NHS Ester in DMSO/DMF Prepare_NHS_Ester->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product EDC_NHS_Reaction_Pathway Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester R-CO-NHS (Amine-Reactive NHS Ester) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-PEG10-OH (Stable Amide Bond) NHS_Ester->Amide_Bond + H2N-PEG10-OH (pH 7.0-8.0) Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis Hydrolysis Amino_PEG H2N-PEG10-OH (this compound) Amino_PEG->Amide_Bond Troubleshooting_Logic Start Low Yield? Check_pH Is pH optimal (e.g., 8.3-8.5 for NHS)? Start->Check_pH Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Buffer contains amines (Tris, Glycine)? Check_pH->Check_Buffer Yes Success Yield Improved Adjust_pH->Success Change_Buffer Buffer Exchange to PBS, Bicarbonate, etc. Check_Buffer->Change_Buffer Yes Check_Reagents Reagents fresh & stored properly? Check_Buffer->Check_Reagents No Change_Buffer->Success Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Increase_Excess Increase Molar Excess of Labeling Reagent Check_Reagents->Increase_Excess Yes Use_Fresh_Reagents->Success Increase_Excess->Success

References

common side reactions with Amino-PEG10-OH and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG10-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and strategies for their minimization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker containing a primary amine (-NH2) and a primary hydroxyl (-OH) group separated by a 10-unit polyethylene glycol (PEG) spacer. The amine group is typically used for conjugation to activated carboxylic acids (e.g., NHS esters) to form a stable amide bond, while the hydroxyl group can be used for further functionalization or to enhance the hydrophilicity of the resulting conjugate.

Q2: What is the primary intended reaction for this compound?

The primary application involves the selective acylation of the terminal amine group with an activated carboxylate, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide linkage. The hydroxyl group is intended to remain unreacted during this step.

Q3: What is the most common side reaction when using this compound in an amine-coupling reaction?

The most prevalent side reaction is the undesired acylation of the terminal hydroxyl group, leading to the formation of an ester linkage in addition to the desired amide bond at the amine terminus. This is often referred to as O-acylation.[1]

Q4: How does pH affect the selectivity of the reaction?

The pH of the reaction buffer is a critical factor in controlling selectivity. The primary amine is more nucleophilic than the hydroxyl group, particularly at a slightly basic pH. At pH 7.0-8.5, the amine group is sufficiently deprotonated to react efficiently with an activated ester, while the hydroxyl group remains largely protonated and less reactive.[1] At pH values above 9, the risk of deprotonating the hydroxyl group increases, making it more susceptible to acylation.[1]

Q5: Can the buffer composition influence the reaction outcome?

Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided. These buffer components will compete with the this compound for reaction with the activated ester, leading to lower yields of the desired conjugate and the formation of buffer-adducts.[1][2][3] Recommended buffers include phosphate-buffered saline (PBS) or borate buffer.[1]

Troubleshooting Guide: Minimizing Side Reactions

This guide provides a systematic approach to troubleshoot and minimize common side reactions encountered during conjugation experiments with this compound.

Problem Potential Cause Recommended Solution Citation
Formation of O-acylation side product High pH: Reaction pH is above 8.5, leading to deprotonation and activation of the hydroxyl group.Maintain the reaction pH in the optimal range of 7.0-8.5. Use a well-buffered system and verify the pH before and during the reaction.[1]
Excess Acylating Agent: A large molar excess of the activated ester increases the probability of reaction with the less reactive hydroxyl group.Use a controlled molar ratio of the acylating agent to this compound. A 1:1 to 1.5:1 ratio is a good starting point. Perform stoichiometric titrations to find the optimal ratio for your specific molecule.[1]
Prolonged Reaction Time: Longer reaction times can provide more opportunity for the slower O-acylation to occur.Monitor the reaction progress using techniques like HPLC or LC-MS and quench the reaction once the desired product is formed.[1]
Low Yield of Desired Conjugate Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is sensitive to moisture and can hydrolyze, rendering it unreactive.Prepare fresh solutions of the activated ester immediately before use. Use anhydrous solvents for dissolution.[1][3]
Competitive Amine-Containing Buffers: Use of buffers like Tris or glycine.Switch to a non-amine-containing buffer such as PBS or borate buffer.[1][2][3]
Suboptimal pH for N-acylation: The reaction pH is too low, leading to protonation of the amine group and reduced nucleophilicity.Ensure the reaction pH is between 7.0 and 8.5 for efficient N-acylation.[1]
Presence of Multiple PEGylated Species Di-acylation: If the molecule to be conjugated has multiple activated carboxyl groups, both the amine and hydroxyl termini of this compound could potentially react.Control the stoichiometry carefully. Consider using a protecting group strategy for the hydroxyl group if di-acylation is a significant issue.
Precipitation during the reaction Poor Solubility: The reactants or the resulting conjugate may have limited solubility in the reaction buffer.Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or DMF and add it dropwise to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.[2]

Data Presentation: Impact of Reaction Conditions on Selectivity

The following table summarizes the expected trends in the ratio of desired N-acylation to undesired O-acylation based on key reaction parameters. Note: These are generalized trends based on chemical principles, and empirical optimization is recommended for each specific reaction.

Parameter Condition Expected N-acylation : O-acylation Ratio Rationale
pH 6.5 - 7.0ModerateAmine is partially protonated, reducing its reactivity.
7.0 - 8.5 High Optimal range for selective amine reaction.
> 9.0LowIncreased deprotonation and reactivity of the hydroxyl group.
Molar Ratio (Acylating Agent : this compound) 1:1HighLimits the availability of the acylating agent for the less reactive hydroxyl group.
3:1ModerateIncreased probability of O-acylation.
> 5:1LowSignificant O-acylation is likely to occur.
Reaction Time Short (1-2 hours)HighFavors the faster N-acylation reaction.
Long (> 12 hours)Moderate to LowAllows more time for the slower O-acylation to proceed.

Experimental Protocols

Protocol 1: Selective N-acylation of a Carboxylic Acid with this compound using EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid-containing molecule and its subsequent conjugation to the amine group of this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[1]

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).[1]

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound (1.0 equivalent).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[1]

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[1] Monitor the reaction by HPLC or LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.[1]

    • Incubate for 15 minutes at room temperature.[1]

  • Purification:

    • Purify the conjugate using an appropriate method such as reversed-phase HPLC, size-exclusion chromatography, or ion-exchange chromatography.[1][][5]

Protocol 2: Purification of the Conjugate by Reversed-Phase HPLC (RP-HPLC)

Materials:

  • Crude reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC system with a C18 or C4 column[5]

Procedure:

  • Sample Preparation:

    • Filter the quenched reaction mixture through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond and/or a wavelength specific to your molecule).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate.

Visualizations

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Molecule_COOH Molecule-COOH Activated_Ester Molecule-CO-NHS Molecule_COOH->Activated_Ester EDC, NHS Desired_Product Molecule-CO-NH-PEG10-OH Activated_Ester->Desired_Product pH 7.0-8.5 Amino_PEG H2N-PEG10-OH Amino_PEG->Desired_Product Activated_Ester_Side Molecule-CO-NHS Side_Product Molecule-CO-O-PEG10-NH2 Activated_Ester_Side->Side_Product pH > 8.5 Excess Acylating Agent Prolonged Reaction Time Amino_PEG_Side H2N-PEG10-OH Amino_PEG_Side->Side_Product

Caption: Reaction pathways for the conjugation of a carboxylic acid to this compound.

G start Start Conjugation Experiment check_side_products Side Products Observed? start->check_side_products optimize_ph Adjust pH to 7.0-8.5 check_side_products->optimize_ph Yes check_yield Low Yield? check_side_products->check_yield No optimize_stoichiometry Reduce Molar Excess of Acylating Agent optimize_ph->optimize_stoichiometry optimize_time Shorten Reaction Time optimize_stoichiometry->optimize_time optimize_time->check_yield check_buffer Buffer Contains Primary Amines? check_yield->check_buffer Yes successful_conjugation Successful Conjugation check_yield->successful_conjugation No use_non_amine_buffer Switch to PBS or Borate Buffer check_buffer->use_non_amine_buffer Yes check_reagents Prepare Fresh Activated Ester check_buffer->check_reagents No use_non_amine_buffer->check_reagents check_reagents->successful_conjugation

Caption: Troubleshooting workflow for this compound conjugation.

References

Technical Support Center: Immunogenicity of Amino-PEG10-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the immunogenicity of Amino-PEG10-OH conjugates. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected immunogenicity of this compound itself?

A1: this compound is a short-chain polyethylene glycol (PEG) derivative with a low molecular weight. Due to its small size, it is considered to be a hapten, meaning it is unlikely to induce an immune response on its own.[1][2][3] Haptens require conjugation to a larger carrier molecule, such as a protein, to become immunogenic.[1][2]

Q2: What are the primary concerns regarding the immunogenicity of this compound conjugates?

A2: The primary concern is the potential for the this compound moiety, when conjugated to a larger molecule (e.g., a protein, peptide, or nanoparticle), to elicit an anti-PEG antibody response.[1][2] These antibodies can have several consequences:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated conjugate, leading to its rapid removal from circulation, which can reduce therapeutic efficacy.[3]

  • Hypersensitivity Reactions: In some cases, anti-PEG antibodies can trigger allergic reactions, ranging from mild to severe.

  • Neutralization: Antibodies may block the active site or hinder the function of the conjugated molecule.

Q3: Are there pre-existing anti-PEG antibodies in the general population?

A3: Yes, a significant portion of the healthy population has pre-existing anti-PEG antibodies, primarily of the IgG and IgM isotypes.[1][4][5][6][7] This is likely due to exposure to PEG in various consumer products like cosmetics, foods, and pharmaceuticals.[1][4][5][6][7] The prevalence of these antibodies can vary widely among different populations and age groups.[1][4][5][6][7]

Q4: How does the molecular weight of PEG affect immunogenicity?

A4: Higher molecular weight PEGs are generally associated with a greater potential for immunogenicity.[8][9][10] Short-chain PEGs, like the 10-unit oligomer in this compound, are considered to be less immunogenic.[8]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

Issue 1: Low or no signal in the ELISA.

  • Possible Cause: Inefficient coating of the this compound conjugate onto the ELISA plate due to its small size.

  • Troubleshooting Steps:

    • Conjugate to a Carrier Protein for Coating: Covalently couple the this compound to a larger protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), before coating the ELISA plate. This provides a larger surface for immobilization.

    • Optimize Coating Conditions: Experiment with different coating buffer pH (typically 7.4 to 9.6) and temperatures (4°C overnight or 37°C for 1-2 hours) to maximize binding.

    • Use High-Binding Plates: Employ ELISA plates specifically designed for high protein-binding capacity.

    • Confirm Conjugation: Verify the successful conjugation of this compound to the carrier protein using methods like SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.

Issue 2: High background in the ELISA.

  • Possible Cause: Non-specific binding of antibodies or detection reagents to the plate surface.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the concentration or incubation time of the blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS).

    • Increase Washing Steps: Increase the number and vigor of wash steps between incubations. The inclusion of a mild detergent like Tween-20 in the wash buffer is crucial.

    • Check Reagent Quality: Ensure all reagents, especially the secondary antibody, are of high quality and properly diluted.

Lymphocyte Proliferation (Transformation) Test (LTT)

Issue: No significant difference in lymphocyte proliferation between control and test samples.

  • Possible Cause: The this compound conjugate, being a hapten, may not be sufficient to cross-link B cell receptors and induce proliferation without T cell help. The concentration of the conjugate may also be suboptimal.

  • Troubleshooting Steps:

    • Use a Carrier-Conjugated Antigen: Similar to the ELISA, use this compound conjugated to a carrier protein to effectively stimulate lymphocytes from a previously immunized subject.

    • Optimize Antigen Concentration: Perform a dose-response experiment to determine the optimal concentration of the conjugate for stimulating lymphocyte proliferation. A typical starting range for hapten-carrier conjugates is 0.1-10 µg/mL.[2][11]

    • Ensure Viable Cells: Confirm the viability of the peripheral blood mononuclear cells (PBMCs) before and after the assay using methods like trypan blue exclusion.

    • Include Positive Controls: Use a known mitogen (e.g., phytohemagglutinin) and a relevant recall antigen (e.g., tetanus toxoid) as positive controls to ensure the lymphocytes are responsive.

Cytokine Release Assay (CRA)

Issue: No detectable cytokine release in response to the this compound conjugate.

  • Possible Cause: The stimulus may be too weak to induce a detectable cytokine response. The timing of sample collection may also be suboptimal.

  • Troubleshooting Steps:

    • Use a Carrier-Conjugated Antigen: As with the LTT, a carrier-conjugated this compound is more likely to elicit a response.

    • Optimize Concentration and Time Course: Test a range of conjugate concentrations and collect supernatants at different time points (e.g., 24, 48, 72 hours) to capture the peak of cytokine production.

    • Use a Sensitive Detection Method: Employ a multiplex cytokine assay (e.g., Luminex) to simultaneously measure a panel of relevant cytokines (e.g., IL-2, IL-4, IL-6, IL-10, TNF-α, IFN-γ).

    • Positive Control: Use a known stimulus for cytokine release, such as lipopolysaccharide (LPS), to validate the assay setup.

Quantitative Data Summary

Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population

Study PopulationNumber of SubjectsPrevalence of Anti-PEG IgG (%)Prevalence of Anti-PEG IgM (%)Total Prevalence (%)Reference
Contemporary SpecimensNot Specified182572[1][4][5][6]
Historical Samples (1970-1999)Not Specified201956[1][4][5][6]
Healthy Donors150425.727.144.3[7]
Healthy Blood Donors30021.3 (IgG only)19.0 (IgM only)65.3 (total with either or both)[9]

Note: The reported prevalence can vary significantly based on the detection method and the specific PEG reagents used in the assay.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein (e.g., KLH)

This protocol describes a method for conjugating the hapten (this compound) to a carrier protein (Keyhole Limpet Hemocyanin) to create an immunogen for generating positive control antibodies or for use in immunoassays.

  • Materials:

    • This compound

    • Keyhole Limpet Hemocyanin (KLH)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Dialysis tubing (10 kDa MWCO)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Dissolve KLH in Conjugation Buffer to a final concentration of 10 mg/mL.

    • Dissolve this compound in Conjugation Buffer at a 50-fold molar excess to KLH.

    • Activate the carboxyl groups on KLH by adding a 10-fold molar excess of EDC and NHS.

    • Immediately add the dissolved this compound to the activated KLH solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove unconjugated this compound and byproducts by dialysis against PBS at 4°C with several buffer changes over 24-48 hours.

    • Determine the protein concentration of the conjugate using a protein assay (e.g., BCA) and store at -20°C or -80°C.

Protocol 2: Indirect ELISA for Anti-PEG Antibodies
  • Materials:

    • This compound-KLH conjugate (from Protocol 1)

    • High-binding 96-well ELISA plates

    • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 1% BSA in PBST

    • Serum/plasma samples and controls

    • HRP-conjugated anti-human IgG and IgM secondary antibodies

    • TMB substrate

    • Stop Solution: 2 N H₂SO₄

  • Procedure:

    • Dilute the this compound-KLH conjugate to 1-5 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the ELISA plate and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Dilute serum/plasma samples (typically 1:100) in Blocking Buffer. Add 100 µL of the diluted samples to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibodies in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to the appropriate wells and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Lymphocyte Transformation Test (LTT)
  • Materials:

    • Heparinized whole blood from test subjects

    • Ficoll-Paque

    • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

    • This compound-KLH conjugate

    • Phytohemagglutinin (PHA) as a positive control

    • 96-well round-bottom cell culture plates

    • [³H]-Thymidine

    • Cell harvester and scintillation counter

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the PBMCs three times with RPMI-1640 medium.

    • Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 100 µL of the this compound-KLH conjugate (at various concentrations, e.g., 0.1, 1, 10 µg/mL), PHA (positive control), or medium alone (negative control) to the respective wells in triplicate.

    • Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

    • Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well 18-24 hours before harvesting.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the Stimulation Index (SI) = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells). An SI ≥ 3 is typically considered a positive response.

Protocol 4: Cytokine Release Assay (CRA)
  • Materials:

    • PBMCs isolated as in Protocol 3

    • Complete RPMI-1640 medium

    • This compound-KLH conjugate

    • Lipopolysaccharide (LPS) as a positive control

    • 24-well cell culture plates

    • Multiplex cytokine assay kit (e.g., Luminex)

  • Procedure:

    • Seed 1 x 10⁶ PBMCs in 1 mL of complete medium per well in a 24-well plate.

    • Add the this compound-KLH conjugate (at various concentrations), LPS (positive control), or medium alone (negative control) to the wells.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

    • Collect the cell culture supernatants at various time points (e.g., 24, 48, and 72 hours).

    • Centrifuge the supernatants to remove any cells and debris.

    • Analyze the cytokine concentrations in the supernatants using a multiplex cytokine assay according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_conjugation Hapten-Carrier Conjugation cluster_assays Immunogenicity Assessment A This compound (Hapten) C EDC/NHS Chemistry A->C B Carrier Protein (e.g., KLH) B->C D This compound-KLH (Immunogen) C->D E ELISA for Anti-PEG Antibodies D->E Coating Antigen F Lymphocyte Proliferation Assay (LTT) D->F Stimulating Antigen G Cytokine Release Assay (CRA) D->G Stimulating Antigen elisa_troubleshooting cluster_low_signal Troubleshooting Low Signal cluster_high_bg Troubleshooting High Background start ELISA Issue low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg ls1 Inefficient Coating low_signal->ls1 hb1 Non-Specific Binding high_bg->hb1 ls1_sol1 Conjugate to Carrier for Coating ls1->ls1_sol1 ls1_sol2 Optimize Coating Conditions ls1->ls1_sol2 ls1_sol3 Use High-Binding Plates ls1->ls1_sol3 hb1_sol1 Optimize Blocking hb1->hb1_sol1 hb1_sol2 Increase Washing hb1->hb1_sol2 hb1_sol3 Check Reagent Quality hb1->hb1_sol3 signaling_pathway peg_conjugate This compound Conjugate apc Antigen Presenting Cell (APC) peg_conjugate->apc Uptake & Processing b_cell B Cell peg_conjugate->b_cell Binding to BCR t_helper T Helper Cell apc->t_helper Antigen Presentation t_helper->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation antibodies Anti-PEG Antibodies plasma_cell->antibodies Secretion

References

preventing cleavage of the Amino-PEG10-OH linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Amino-PEG10-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted cleavage of this linker during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your work.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of the this compound linker?

A1: The this compound linker is a hydrophilic spacer with a primary amine group (-NH2) on one end and a primary hydroxyl group (-OH) on the other, connected by a chain of ten ethylene glycol units. Its systematic name is 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol. The core of the linker consists of stable ether bonds.

G cluster_amine Amine Terminus cluster_peg PEG Chain (10 units) cluster_hydroxyl Hydroxyl Terminus Amine H₂N p1 (CH₂CH₂O)₁₀ Amine->p1 Hydroxyl OH p1->Hydroxyl

Diagram 1: Chemical Structure of this compound.

Q2: What are the primary mechanisms that can cause cleavage of the this compound linker?

A2: The two main degradation pathways for PEG-based linkers like this compound are:

  • Oxidative Degradation: This is the most common cause of cleavage for the polyethylene glycol backbone. It is typically initiated by reactive oxygen species (ROS) and can be accelerated by exposure to heat, light (UV), and the presence of transition metal ions. This process can lead to random chain scission of the ether linkages.

  • Acid-Catalyzed Hydrolysis: While the ether bonds of the PEG chain are generally stable, they can undergo slow hydrolysis under strong acidic conditions (low pH) and elevated temperatures.

Q3: How can I prevent the cleavage of my this compound linker during storage?

A3: Proper storage is crucial for maintaining the integrity of the linker. We recommend the following storage conditions:

  • Temperature: For long-term storage (months to years), store at -20°C. For short-term storage (days to weeks), 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by storing in a dark container or wrapping the container in aluminum foil.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption.

Troubleshooting Guide: Unwanted Linker Cleavage

This guide provides a structured approach to identifying and resolving issues related to the unexpected cleavage of the this compound linker in your experiments.

G cluster_problem Problem Identification cluster_investigation Investigation Workflow cluster_solutions Potential Solutions Problem Problem: Suspected Cleavage of This compound Linker Step1 Step 1: Review Experimental Conditions Problem->Step1 Step2 Step 2: Analyze Reaction Components Step1->Step2 Sol1 Solution A: Optimize Reaction Conditions Step1->Sol1 Sol3 Solution C: Modify Experimental Setup Step1->Sol3 Step3 Step 3: Characterize Cleavage Products Step2->Step3 Sol2 Solution B: Purify Reagents Step2->Sol2 Step3->Sol1 Step3->Sol2 Step3->Sol3

Diagram 2: Troubleshooting Workflow for Linker Cleavage.
Issue Potential Cause Recommended Action
Loss of conjugated molecule's activity or signal Oxidative degradation of the PEG chain.1. Degas Buffers: Use buffers that have been degassed by sonication or sparging with nitrogen or argon to remove dissolved oxygen. 2. Add Antioxidants: Consider adding low concentrations of antioxidants like butylated hydroxytoluene (BHT) or 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP) if compatible with your downstream application. 3. Metal Chelators: If transition metal contamination is suspected, add a chelating agent like EDTA to your reaction buffer.
Unexpected peaks in HPLC or Mass Spectrometry analysis Acid-catalyzed hydrolysis of ether linkages.1. pH Control: Ensure the pH of your reaction and purification buffers is maintained within a stable range, preferably between pH 6 and 8. Avoid strongly acidic conditions (pH < 4) for prolonged periods, especially at elevated temperatures. 2. Buffer Selection: Use non-acidic buffers or ensure the buffering capacity is sufficient to prevent pH shifts during the reaction.
Inconsistent conjugation efficiency Contamination of reagents or linker degradation during storage.1. Reagent Purity: Use high-purity solvents and reagents. Ensure that no oxidizing agents are present as contaminants. 2. Proper Storage: Always store the this compound linker under the recommended conditions (see FAQ Q3). Allow the linker to warm to room temperature before opening to prevent condensation.
Side reactions involving the amine or hydroxyl group Unwanted reactions with other components in the mixture.1. Protecting Groups: If the amine or hydroxyl group is not intended for conjugation in a particular step, consider using appropriate protecting groups. 2. Reaction Specificity: Optimize your conjugation chemistry to be specific for the desired functional group, minimizing side reactions. Adjust pH to favor the reactivity of the target group (e.g., pH 7.5-8.5 for NHS ester reactions with the amine).

Quantitative Data on Linker Stability (Illustrative Examples)

The following tables provide illustrative data on the stability of PEG linkers under various stress conditions. Note that these are generalized trends and the actual stability of this compound may vary.

Table 1: Effect of pH and Temperature on Hydrolytic Cleavage of PEG Linker (Illustrative)

pHTemperature (°C)Incubation Time (hours)% Degradation (Illustrative)
25024~15-20%
43772~5-10%
73772< 1%
93772< 1%

Table 2: Effect of Oxidizing Agent on Cleavage of PEG Linker (Illustrative)

Oxidizing Agent (Concentration)Incubation Time (hours) at 25°C% Degradation (Illustrative)
None (Control)24< 1%
Hydrogen Peroxide (0.1%)24~25-35%
Fenton's Reagent (Fe²⁺/H₂O₂)4> 90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Linker

This protocol is designed to intentionally degrade the linker to identify potential degradation products and assess its stability under stress conditions.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_data Data Interpretation Prep 1. Prepare Stock Solution of this compound Stress 2. Expose to Stress Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic) Prep->Stress Analysis 3. Analyze Samples at Time Points (LC-MS, NMR) Stress->Analysis Data 4. Identify Degradants and Determine Degradation Rate Analysis->Data

Diagram 3: Workflow for a Forced Degradation Study.

Materials:

  • This compound linker

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS system

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in high-purity water.

  • Acidic Condition: Dilute the stock solution in 0.1 M HCl. Incubate at 40°C.

  • Basic Condition: Dilute the stock solution in 0.1 M NaOH. Incubate at 40°C.

  • Oxidative Condition: Dilute the stock solution in 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Condition: Dilute the stock solution in PBS (pH 7.4). Incubate at 70°C.

  • Photolytic Condition: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm).

  • Time Points: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the aliquots by LC-MS to identify and quantify the parent linker and any degradation products. NMR spectroscopy can also be used to monitor structural changes.

Protocol 2: Analytical Method for Detecting Linker Cleavage using LC-MS

Objective: To separate and identify the intact this compound linker from its potential degradation products.

Instrumentation and Columns:

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Column: A C18 reversed-phase column suitable for polar molecules (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100 - 1000.

  • Data Analysis: Extract ion chromatograms for the expected m/z of the intact linker and potential degradation products (e.g., smaller PEG fragments).

This technical support center provides a foundational understanding of the stability of the this compound linker and practical guidance for its use. For further assistance, please consult the relevant scientific literature or contact our technical support team.

strategies to improve the efficiency of Amino-PEG10-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Amino-PEG10-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance the efficiency of their conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Troubleshooting Guide

Low coupling efficiency with this compound can arise from several factors. This guide will help you diagnose and resolve common issues.

Issue 1: Low or No Coupling Yield

  • Possible Cause: Incomplete activation of the carboxylic acid group on your molecule of interest.

  • Solution:

    • Ensure your activating agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), are fresh and have been stored under dry conditions to prevent hydrolysis.[1][2][3]

    • Pre-activate the carboxylic acid with EDC and NHS for 15-60 minutes before adding the this compound.[4]

    • Consider using alternative, more robust activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), especially for sterically hindered substrates.[5]

  • Possible Cause: Hydrolysis of the activated ester (e.g., NHS-ester) before it can react with the amine of this compound.

  • Solution:

    • Control the pH of the reaction. NHS esters are most reactive with primary amines at a slightly alkaline pH of 7.2-8.5.[6][7] However, the rate of hydrolysis also increases with pH.[7] Running the reaction at the lower end of this range (pH 7.2-7.5) can sometimes improve the outcome by balancing reactivity and stability.

    • Perform the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time.[7]

    • Prepare the activated ester solution immediately before use.

  • Possible Cause: Poor solubility of one or more reactants in the chosen solvent.

  • Solution:

    • This compound is generally water-soluble.[8][9] However, your molecule of interest might not be.

    • For water-insoluble compounds, dissolve them in a water-miscible organic solvent like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) before adding them to the aqueous reaction buffer.[7][10] Keep the final concentration of the organic solvent as low as possible (typically 0.5-10%) to avoid denaturing protein substrates.[7]

Issue 2: Inconsistent or Variable Coupling Efficiency

  • Possible Cause: Degradation of reagents due to improper storage and handling.

  • Solution:

    • Store this compound and any amine-reactive reagents (like NHS esters) in a desiccated, dark environment at low temperatures (e.g., -20°C).[1][11]

    • Before opening, allow the reagent vials to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagents.[1][3][10]

    • After use, flush the container with an inert gas like argon or nitrogen before resealing.[1][10]

  • Possible Cause: Presence of competing nucleophiles in the reaction buffer.

  • Solution:

    • Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the this compound for reaction with the activated carboxylic acid.[7][10]

    • Use non-amine-containing buffers like PBS (Phosphate-Buffered Saline), HEPES, or borate buffers.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound coupling?

The optimal pH for coupling this compound to an activated carboxylic acid (like an NHS-ester) is typically between 7.2 and 8.5.[6][7] At this pH, the primary amine of the PEG is deprotonated and sufficiently nucleophilic to attack the ester. However, it's a trade-off, as the hydrolysis of the activated ester also increases at higher pH.[7] For sensitive substrates, starting at a pH of 7.2-7.5 is recommended.

Q2: Can I use a one-pot reaction with EDC, NHS, and this compound?

Yes, a one-pot reaction is possible. However, for improved efficiency and to minimize side reactions, a two-step approach is often recommended. First, activate the carboxylic acid with EDC and NHS. After a pre-activation period, add the this compound to the reaction mixture.

Q3: My protein is not soluble in organic solvents. How can I couple it with a hydrophobic molecule using this compound as a linker?

In this scenario, you would first react the hydrophobic molecule's carboxylic acid with this compound in an organic solvent. After purification, you will have a hydrophilic PEGylated molecule with a terminal hydroxyl group. This hydroxyl group can then be activated or further modified to react with your protein in an aqueous buffer.

Q4: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored using techniques like HPLC, LC-MS, or TLC. By taking aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired PEGylated product.

Q5: What are common side reactions to be aware of?

The primary side reaction is the hydrolysis of the activated carboxylic acid, which renders it unreactive towards the amine.[6][7] If using carbodiimides like EDC, they can also react with other nucleophiles present in the reaction mixture. With protein substrates, side reactions with other amino acid residues like tyrosine, serine, and threonine can occur, although this is less common than with primary amines.[12]

Quantitative Data Summary

The following tables provide a summary of key quantitative data to help guide your experimental design.

Table 1: Half-life of NHS-Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
9.0Room TempMinutes

Data compiled from multiple sources.[2][7][13]

Table 2: Recommended Reaction Conditions for NHS-Ester Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balance between amine reactivity and ester hydrolysis.[7]
Temperature 4°C - Room TemperatureLower temperature reduces hydrolysis but may require longer reaction times.[7]
Reaction Time 0.5 - 4 hoursCan be extended at lower temperatures.[7]
Buffer Phosphate, Bicarbonate, HEPES, BorateAvoid buffers with primary amines (e.g., Tris, Glycine).[7][10]

Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0 for EDC activation). If the molecule is not water-soluble, use a minimal amount of a water-miscible organic solvent like DMF or DMSO.

    • Prepare stock solutions of EDC and NHS in the same buffer or solvent.

    • Dissolve this compound in a reaction buffer with a pH of 7.2-8.5 (e.g., PBS).

  • Activation of Carboxylic Acid:

    • To the dissolved carboxylic acid, add a 1.5 to 5-fold molar excess of EDC and NHS.

    • Stir the reaction mixture at room temperature for 15-60 minutes.

  • Coupling with this compound:

    • Add a 1.1 to 2-fold molar excess of the dissolved this compound to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or hydroxylamine to consume any unreacted activated esters.

    • Purify the PEGylated product using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

Protocol 2: One-Pot Coupling Reaction

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule and a 1.1 to 2-fold molar excess of this compound in a reaction buffer (e.g., PBS, pH 7.2-7.5).

    • Prepare a fresh stock solution of EDC in the same buffer.

  • Coupling Reaction:

    • Add a 1.5 to 5-fold molar excess of EDC to the reaction mixture containing the carboxylic acid and this compound.

    • Stir the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the final product as described in Protocol 1.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: PEG Coupling cluster_hydrolysis Competing Reaction mol Molecule-COOH activated_mol Molecule-CO-NHS (Activated Ester) mol->activated_mol Activation (pH 4.7-6.0) edc_nhs EDC + NHS edc_nhs->activated_mol coupled_product Molecule-CO-NH-PEG10-OH activated_mol->coupled_product Coupling (pH 7.2-8.5) hydrolyzed_product Molecule-COOH (Inactive) activated_mol->hydrolyzed_product Hydrolysis peg H2N-PEG10-OH peg->coupled_product h2o H2O h2o->hydrolyzed_product

Caption: Workflow for the two-step coupling of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Yield? cause1 Reagent Degradation? start->cause1 cause2 NHS-Ester Hydrolysis? start->cause2 cause3 Poor Solubility? start->cause3 cause4 Wrong Buffer? start->cause4 sol1 Use fresh reagents, store properly. cause1->sol1 sol2 Optimize pH (7.2-7.5), lower temperature. cause2->sol2 sol3 Add co-solvent (DMSO/DMF). cause3->sol3 sol4 Use non-amine buffer (PBS, HEPES). cause4->sol4

Caption: Troubleshooting logic for low this compound coupling yield.

References

Technical Support Center: Characterization of Impurities in Amino-PEG10-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding impurities that may arise during chemical reactions involving Amino-PEG10-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a hydrophilic linker molecule featuring a primary amine group and a hydroxyl group separated by a 10-unit polyethylene glycol (PEG) chain. This structure makes it a versatile tool in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[1] The amine group allows for conjugation to molecules with carboxylic acids or activated esters, while the hydroxyl group can be further modified. The PEG chain enhances the water solubility and can improve the pharmacokinetic properties of the conjugated molecule.[2]

Q2: What are the most common types of impurities I might encounter in my this compound reactions?

A2: Impurities can originate from the starting material itself or be generated during the reaction. Common impurities include:

  • PEG-related impurities: These can include PEGs of different lengths (e.g., PEG9 or PEG11), or di-amino or di-hydroxy PEGs. Low molecular weight PEG fragments can also be present.

  • Side-reaction products: Depending on your reaction conditions, you might see byproducts such as the formation of secondary or tertiary amines.[3]

  • Degradation products: PEGs can degrade under oxidative conditions, leading to impurities like formaldehyde or formic acid, which can then react with the amine on your PEG to form N-methyl or N-formyl impurities.[4]

  • Unreacted starting materials: Incomplete reactions will leave unreacted this compound or the molecule you are conjugating it to in the final mixture.

Q3: What analytical techniques are best for identifying and quantifying these impurities?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the characterization of PEGs and their conjugates.[5] Reversed-phase HPLC (RP-HPLC) can separate impurities based on polarity, while size-exclusion chromatography (SEC) can be useful for separating PEGs of different lengths. Charged aerosol detection (CAD) can be used in conjunction with HPLC to detect impurities that lack a UV chromophore.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for characterizing the structure of the desired product and any impurities.

Q4: How can I purify my final product to remove these impurities?

A4: The choice of purification method will depend on the nature of your final product and the impurities present. Common techniques include:

  • Reversed-phase flash column chromatography: This is often effective for separating the desired product from less polar or more polar impurities.

  • Preparative HPLC: This can provide high-resolution separation for achieving high purity.

  • Ion-exchange chromatography (IEX): This technique is useful for separating molecules based on charge.

  • Complexation with MgCl2: For oily or difficult-to-handle PEG compounds, complexation with magnesium chloride can facilitate precipitation and isolation of the desired product as a solid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during reactions with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low reaction yield 1. Incomplete reaction. 2. Suboptimal reaction conditions (pH, temperature, time). 3. Degradation of starting materials or product. 4. Use of amine-containing buffers (e.g., Tris, glycine) that compete in the reaction.1. Increase reaction time or temperature. 2. Optimize pH; for reactions with NHS esters, a pH of 7-9 is often recommended.[7] 3. Ensure starting materials are pure and stored correctly. 4. Use a non-amine buffer such as phosphate-buffered saline (PBS) or borate buffer.[8]
Multiple peaks on HPLC/MS 1. Presence of PEG-related impurities in the starting material. 2. Formation of side-products during the reaction. 3. Degradation of the product. 4. Aggregation of the product.1. Characterize the starting this compound to identify any pre-existing impurities. 2. Adjust reaction conditions to minimize side reactions (e.g., control stoichiometry, temperature). 3. Use antioxidants if oxidation is suspected. 4. Optimize the reaction concentration and consider using lower temperatures to reduce aggregation.
Product is an oil and difficult to handle PEGylated compounds are often oils or waxes.Consider complexation with MgCl2 to precipitate the product as a solid, making it easier to isolate and handle.
Unexpected mass in MS 1. Formation of adducts with salts or solvents. 2. Unexpected side reactions (e.g., double addition). 3. PEG degradation products reacting with the product.1. Review the mass spectrum for common adducts. 2. Carefully control the stoichiometry of your reactants. 3. Ensure high-purity solvents and reagents are used to minimize degradation.
Quantitative Data Summary

The following table provides a hypothetical summary of impurity levels that could be observed under different reaction conditions. The actual percentages will vary depending on the specific reaction.

Reaction Condition Impurity Type Typical Purity of Main Product (%) Key Impurities Observed & Typical Levels (%)
Standard (e.g., 1.2 eq. activated ester, pH 8, 4h, RT)Unreacted Starting Material85-95%Unreacted this compound (5-10%) Unreacted coupling partner (1-5%)
Forced Degradation (e.g., exposure to air/light)Oxidation/Degradation Products< 70%N-formyl-PEG10-OH (~10%) Di-PEGylated species (~5%) Other degradation products (variable)
Excess Reagent (e.g., >3 eq. activated ester)Over-reaction Products70-85%Di-PEGylated species (10-20%) Other side-products (variable)
Non-optimal pH (e.g., pH < 6 or > 9.5 for NHS ester reaction)Hydrolysis/Side-products50-80%Hydrolyzed activated ester (10-30%) Low level of desired product

Experimental Protocols

Protocol: HPLC-MS Analysis of this compound Reaction Mixture

This protocol provides a general method for the analysis of a reaction mixture containing this compound and its conjugates. Optimization will be required for specific applications.

1. Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mass spectrometer with electrospray ionization (ESI).

2. Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

3. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

5. MS Method:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range: m/z 100-2000

6. Data Analysis:

  • Extract ion chromatograms for the expected masses of the starting materials, product, and potential impurities.

  • Integrate the peak areas to determine the relative percentages of each component.

Note on Post-Column Addition: For complex spectra of PEGylated compounds, a post-column addition of a charge-reducing agent like triethylamine (TEA) can be beneficial.[2][5] This is achieved by introducing a low concentration of TEA into the HPLC eluent stream just before it enters the mass spectrometer.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions A Problem Observed (e.g., Low Yield, Impurities) B Analyze Reaction Mixture (HPLC-MS, TLC) A->B Start Analysis C Identify Impurities (Mass, Retention Time) B->C D Consult Troubleshooting Guide C->D E Hypothesize Cause D->E F Modify Reaction Conditions (Stoichiometry, pH, Temp, Time) E->F Reaction Issue G Optimize Purification Strategy (Chromatography, Recrystallization) E->G Purification Issue H Re-analyze and Evaluate F->H G->H I Problem Resolved H->I Successful J Problem Persists H->J Unsuccessful J->E Re-evaluate Impurity_Sources Sources of Impurities in this compound Reactions cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_impurities Resulting Impurities A This compound Reagent G PEG Homologs (PEG9, PEG11) A->G H Di-functional PEGs A->H I Unreacted Starting Materials A->I B Coupling Partner B->I C Solvents & Reagents K Degradation Products (e.g., N-formyl PEG) C->K Trace contaminants D Side Reactions (e.g., Dimerization) J Over-reacted Products D->J E Incomplete Conversion E->I F Degradation (Oxidation, Hydrolysis) F->K

References

Navigating Protein Modification: A Technical Guide to Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of Amino-PEG10-OH in protein modification. Our aim is to help you understand its impact on protein activity and provide actionable strategies to mitigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein modification?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a primary amine (-NH2) group at one end and a hydroxyl (-OH) group at the other, separated by a 10-unit PEG chain. This structure allows for the covalent conjugation of proteins to other molecules, surfaces, or for intramolecular crosslinking. The amine group can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, while the hydroxyl group can be activated to react with various functional groups on a protein.[1][2]

Q2: What is the primary impact of conjugating this compound to a protein on its biological activity?

The covalent attachment of PEG chains, a process known as PEGylation, can significantly impact a protein's biological activity. The most common effect is a reduction in activity, which can be substantial in some cases.[3][4] This loss of activity is often attributed to:

  • Steric Hindrance: The PEG chain can physically block the protein's active site or binding domains, preventing interaction with its substrate or binding partners.[5]

  • Conformational Changes: The attachment of PEG can induce subtle changes in the protein's three-dimensional structure, which may alter its functional properties.[5]

  • Altered Dynamics: PEGylation can affect the protein's flexibility and internal movements, which are often crucial for its catalytic activity or binding affinity.

Q3: How does the length of the PEG chain affect protein activity?

The length of the PEG chain is a critical factor influencing the extent of activity loss. Generally, longer PEG chains tend to cause a more significant reduction in a protein's in vitro biological activity due to increased steric hindrance.[2][6] However, longer chains can also offer greater protection from proteolysis and lead to a longer circulation half-life in vivo, creating a trade-off that needs to be optimized for therapeutic applications.[3][4]

Q4: What are the main strategies to mitigate the loss of protein activity upon PEGylation?

Several strategies can be employed to minimize the negative impact of PEGylation on protein activity:

  • Site-Specific PEGylation: This is the most effective strategy. By controlling the attachment site of the PEG chain, you can avoid modifying amino acid residues that are critical for the protein's function.[3][5][7] Common site-specific methods include targeting cysteine residues, the N-terminus, or incorporating unnatural amino acids.[3][5]

  • Optimization of PEG Chain Length: Using the shortest possible PEG chain that still provides the desired therapeutic benefits (e.g., increased half-life) can help to reduce steric hindrance.

  • Use of Branched PEGs: Branched PEGs can sometimes provide a better shielding effect with a lower degree of modification, potentially preserving more activity.

  • Reversible PEGylation: This approach uses cleavable linkers that release the native protein in vivo. However, this method can be complex and may leave residual tags on the protein.

Troubleshooting Guides

Problem 1: Low PEGylation Efficiency

Symptoms:

  • Analysis by SDS-PAGE or chromatography shows a large proportion of unmodified protein.

  • Low yield of the desired PEGylated conjugate.

Potential Cause Recommended Solution
Inactive PEG Reagent Ensure the this compound has been stored correctly (typically at -20°C, desiccated). If the hydroxyl end requires activation (e.g., with CDI), ensure the activating agent is fresh and the reaction is performed under anhydrous conditions. Prepare activated PEG solutions immediately before use.
Suboptimal Reaction pH The pH of the reaction buffer is crucial. For amine-reactive PEGylation (e.g., with NHS esters), a pH of 7.0-8.5 is generally optimal. For other chemistries, consult the specific protocol. Perform small-scale experiments to screen a range of pH values.
Presence of Competing Nucleophiles Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for the activated PEG. Use buffers like phosphate-buffered saline (PBS) or borate buffer.
Insufficient Molar Excess of PEG Increase the molar ratio of PEG to protein. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each protein.
Low Protein Concentration Low protein concentrations can slow down the reaction rate. If possible, increase the protein concentration. However, be mindful of potential aggregation at higher concentrations.
Problem 2: Protein Aggregation During or After PEGylation

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Presence of high molecular weight aggregates in size-exclusion chromatography (SEC) analysis.

  • Loss of protein during purification steps.

Potential Cause Recommended Solution
Intermolecular Cross-linking If both the amine and activated hydroxyl ends of this compound react with different protein molecules, it can lead to cross-linking and aggregation. Optimize the stoichiometry to favor single-point attachment. Consider a sequential reaction where one end of the PEG is conjugated first, followed by purification before reacting the second end.
High Protein Concentration High concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration.
Suboptimal Buffer Conditions The buffer composition can significantly impact protein stability. Screen different pH values and consider adding stabilizing excipients such as sucrose (5-10% w/v) or arginine (50-100 mM).
Reaction Temperature High temperatures can promote protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C) to slow down both the PEGylation reaction and potential aggregation.
Rapid Changes in Buffer Composition When performing buffer exchange or purification, avoid drastic changes in buffer conditions (e.g., a sudden drop in salt concentration) that can cause the protein to precipitate.

Data Presentation: Impact of PEGylation on Protein Activity

The following tables summarize quantitative data on the effect of PEGylation on the activity of various proteins.

Table 1: Effect of PEG Chain Length on α-Chymotrypsin Activity

PEG Molecular Weight (Da)Degree of Modification (PEG molecules/enzyme)Retained Catalytic Turnover (kcat)
700~6~60%
2000~6~55%
5000~6~50%

Data adapted from a study on the chemical modification of α-Chymotrypsin. The results indicate that as the number of attached PEG molecules increases, the catalytic activity decreases. Interestingly, for a similar degree of modification, the effect of PEG size on the reduction of kcat was not significant in this particular study.[6]

Table 2: Retained Activity of Site-Specific vs. Randomly PEGylated Proteins

ProteinPEGylation StrategyPEG Size (kDa)Retained In Vitro Activity
Ribonuclease ARandom (Lysine)5~3%
Ribonuclease ASite-specific (Cys mutant)20~70% (relative to un-PEGylated mutant)
Interferon α-2aRandom (Lysine)12~30%
Interferon α-2aSite-specific (N-terminus)20>85%

This table provides a comparison of the impact of random versus site-specific PEGylation on the in vitro bioactivity of different proteins. Site-specific modification generally leads to a much higher retention of activity.

Experimental Protocols

Protocol 1: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)

This protocol describes the activation of the hydroxyl terminus of this compound to make it reactive towards primary amines on a protein.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous acetonitrile or dichloromethane

  • Dry reaction vessel

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous acetonitrile.

  • In a separate container, dissolve a 1.5 to 2-fold molar excess of CDI in anhydrous acetonitrile.

  • Slowly add the CDI solution to the this compound solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • The activated PEG (PEG-imidazole carbamate) is now ready for conjugation to the protein. It is recommended to use the activated PEG immediately.

Protocol 2: Conjugation of CDI-Activated this compound to a Protein

Materials:

  • CDI-activated this compound solution (from Protocol 1)

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Slowly add the desired molar excess of the CDI-activated this compound solution to the protein solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Monitor the progress of the reaction using SDS-PAGE or HPLC.

  • Once the desired degree of PEGylation is achieved, quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purify the PEGylated protein from unreacted PEG and by-products using an appropriate chromatography method.

Visualizations

experimental_workflow cluster_activation Stage 1: Activation of this compound cluster_conjugation Stage 2: Conjugation to Protein cluster_purification Stage 3: Quenching and Purification A Dissolve this compound in anhydrous solvent B Add CDI A->B C React for 2-4 hours B->C E Add activated PEG to protein solution C->E Activated PEG-imidazole carbamate D Prepare protein solution in amine-free buffer D->E F Incubate (1-2h RT or overnight 4°C) E->F G Quench reaction with Tris or glycine F->G H Purify PEGylated protein (SEC or IEX) G->H

Caption: General workflow for the activation and conjugation of this compound to a protein.

troubleshooting_low_efficiency start Low PEGylation Efficiency q1 Is the PEG reagent active? start->q1 s1_yes Check reaction conditions q1->s1_yes Yes s1_no Use fresh/properly stored PEG and activating agent q1->s1_no No q2 Is the buffer amine-free and at the optimal pH? s1_yes->q2 s2_yes Increase molar excess of PEG q2->s2_yes Yes s2_no Use amine-free buffer (e.g., PBS) and optimize pH q2->s2_no No q3 Is the protein concentration adequate? s2_yes->q3 s3_yes Consider longer incubation time q3->s3_yes Yes s3_no Increase protein concentration (monitor for aggregation) q3->s3_no No

Caption: Troubleshooting decision tree for low PEGylation efficiency.

steric_hindrance cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein protein1 Protein substrate1 Substrate active_site1 substrate1->active_site1 Binding protein2 Protein peg This compound protein2->peg substrate2 Substrate active_site2 substrate2->active_site2 Binding Blocked

Caption: Diagram illustrating steric hindrance of the active site by a conjugated PEG chain.

References

storage and handling best practices for Amino-PEG10-OH to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Amino-PEG10-OH to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the correct conditions. The recommended storage temperature is -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks).[1] The compound should be kept in a tightly sealed container in a dry and dark place. For enhanced stability, especially for sensitive applications, storing under an inert atmosphere of argon or nitrogen is recommended to minimize oxidation.

Q2: How should I handle this compound upon receiving it?

A2: this compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Upon receipt, it is best practice to immediately transfer the product to the recommended storage conditions (-20°C for long-term storage). Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is oxidation of the polyethylene glycol (PEG) backbone. This process can be initiated by exposure to oxygen, light, and trace metal ions. The oxidation of the PEG chain can lead to the formation of reactive species such as aldehydes and carboxylic acids. These byproducts can potentially react with the primary amine of the this compound molecule, leading to impurities and a decrease in the compound's purity and reactivity.

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. For stock solutions, it is recommended to use anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store them at -20°C or lower. Aqueous solutions are more susceptible to hydrolysis and microbial growth. If aqueous buffers are necessary, they should be freshly prepared, filtered, and stored at 2-8°C for short periods. The pH of the solution should be carefully considered, as extreme pH values can catalyze the degradation of the PEG chain.

Storage and Handling Best Practices

ParameterSolid FormIn Solution
Temperature -20°C (long-term) 0-4°C (short-term)-20°C or below (in anhydrous solvent) 2-8°C (short-term in aqueous buffer)
Light Protect from light (use amber vials or foil)Protect from light
Moisture Store in a desiccator or with desiccantUse anhydrous solvents; avoid repeated freeze-thaw cycles
Atmosphere Store under inert gas (Argon or Nitrogen)Purge headspace with inert gas

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low reactivity of the amino group in conjugation reactions. Degradation of the amino group or steric hindrance.- Confirm the purity of this compound using the QC protocol. - Optimize reaction conditions (pH, temperature, reaction time). - Use a longer spacer arm PEG if steric hindrance is suspected.
Presence of unexpected peaks in HPLC or MS analysis. Degradation of the PEG chain leading to impurities.- Review storage and handling procedures to prevent oxidation. - Purify the this compound before use if degradation is suspected.
Variability in experimental results between batches. Inconsistent quality or handling of this compound.- Perform quality control on each new batch. - Standardize handling and storage procedures across all experiments.
Precipitation of the compound from solution. Poor solubility or supersaturation.- Ensure the solvent is appropriate and of high purity. - Gently warm the solution to aid dissolution. - Prepare fresh solutions before each experiment.

Experimental Protocols

Protocol 1: Quality Control of this compound using HPLC

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC system with a UV or ELSD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

Method:

  • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Set up the HPLC system with the following parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Injection volume: 10 µL

    • Detection: UV at 214 nm or ELSD

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to 5% Mobile Phase B and equilibrate for 5 minutes before the next injection.

  • Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity can be calculated based on the relative peak areas.

Protocol 2: Quality Control of this compound using ¹H NMR

Objective: To confirm the chemical structure and integrity of this compound.

Materials:

  • This compound sample

  • NMR spectrometer (400 MHz or higher)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

Method:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the spectrum for the characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm) and the protons adjacent to the amino and hydroxyl groups. The integration of these peaks should be consistent with the structure of this compound.

Visualizations

Potential Degradation Pathway of this compound This compound This compound PEG Chain Oxidation PEG Chain Oxidation This compound->PEG Chain Oxidation O2, light, metal ions Reaction with Amino Group Reaction with Amino Group This compound->Reaction with Amino Group Oxidative Stress Oxidative Stress Oxidative Stress->PEG Chain Oxidation Formation of Aldehydes and Carboxylic Acids Formation of Aldehydes and Carboxylic Acids PEG Chain Oxidation->Formation of Aldehydes and Carboxylic Acids Formation of Aldehydes and Carboxylic Acids->Reaction with Amino Group Degraded Product (Impurity) Degraded Product (Impurity) Reaction with Amino Group->Degraded Product (Impurity)

Caption: Potential degradation pathway of this compound.

Quality Control Workflow for this compound cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Evaluation Receive this compound Receive this compound Visual Inspection Visual Inspection Receive this compound->Visual Inspection Store at -20°C Store at -20°C Visual Inspection->Store at -20°C Prepare Sample Prepare Sample Store at -20°C->Prepare Sample HPLC Analysis HPLC Analysis Prepare Sample->HPLC Analysis NMR Analysis NMR Analysis Prepare Sample->NMR Analysis Purity > 95%? Purity > 95%? HPLC Analysis->Purity > 95%? Structure Confirmed? Structure Confirmed? NMR Analysis->Structure Confirmed? Pass Pass Purity > 95%?->Pass Yes Fail Fail Purity > 95%?->Fail No Structure Confirmed?->Pass Yes Structure Confirmed?->Fail No

Caption: Quality control workflow for this compound.

Troubleshooting Decision Tree for this compound Experiment Failure Experiment Failure Check Reagent Quality Check Reagent Quality Experiment Failure->Check Reagent Quality Perform QC (HPLC/NMR) Perform QC (HPLC/NMR) Check Reagent Quality->Perform QC (HPLC/NMR) Suspect Review Protocol Review Protocol Check Reagent Quality->Review Protocol Confident Purity/Structure OK? Purity/Structure OK? Perform QC (HPLC/NMR)->Purity/Structure OK? Check Handling/Storage Check Handling/Storage Purity/Structure OK?->Check Handling/Storage Yes Consider Alternative Reagent Consider Alternative Reagent Purity/Structure OK?->Consider Alternative Reagent No Optimize Reaction Conditions Optimize Reaction Conditions Check Handling/Storage->Optimize Reaction Conditions Review Protocol->Optimize Reaction Conditions

Caption: Troubleshooting decision tree for this compound.

References

Validation & Comparative

The Impact of PEGylation: A Comparative Guide to Amino-PEG10-OH and Other PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the PEG chain profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of Amino-PEG10-OH with other discrete Amino-PEG-OH linker lengths, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

The Balancing Act: How PEG Linker Length Modulates Performance

The incorporation of a PEG spacer between a biological moiety and a payload serves multiple functions, from enhancing solubility to prolonging circulation half-life. The choice of linker length, however, represents a delicate balance of competing factors. While longer PEG chains can improve hydrophilicity and pharmacokinetic profiles, they may also introduce steric hindrance or reduce the in vitro potency of the conjugate.[1]

Key Performance Indicators Influenced by PEG Linker Length:

  • Solubility and Aggregation: Hydrophobic payloads can induce aggregation of ADCs, compromising their stability and efficacy. The hydrophilic nature of PEG linkers mitigates this by forming a hydration shell around the payload, with longer PEG chains generally providing a greater solubilizing effect.[1]

  • Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a bioconjugate, which reduces renal clearance and extends its plasma half-life.[1] This prolonged circulation can lead to greater accumulation at the target site. Studies have shown a trend where increasing PEG length leads to a longer half-life, although this effect may plateau beyond a certain length.[1]

  • In Vitro Potency: The length of the PEG linker can impact the binding affinity of the antibody to its target and the subsequent internalization and payload delivery. In some cases, longer PEG chains have been associated with a decrease in in vitro cytotoxicity, highlighting a potential trade-off between improved PK and immediate cell-killing ability.[1]

  • In Vivo Efficacy: The culmination of these factors determines the in vivo performance. An optimal PEG linker length will balance a favorable pharmacokinetic profile with efficient payload delivery to achieve maximum tumor growth inhibition.[1]

  • Ternary Complex Formation (for PROTACs): In PROTACs, the linker must facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. The linker's length is a critical parameter, with an optimal range required for efficient protein degradation. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex.[2][3]

Quantitative Comparison of Different PEG Linker Lengths

The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of the performance of bioconjugates with different PEG linker lengths. It is important to note that direct comparisons can be challenging as the optimal linker length is often dependent on the specific antibody, payload, and target.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthPlasma Half-life (t½)Clearance (CL)General Trend
PEG2ShorterHigherRapid clearance
PEG4ModerateModerateImproved circulation compared to shorter linkers
PEG8LongerLowerSignificant increase in half-life, often approaching that of the parent antibody
This compound Longer Lower Falls within the optimal range for reduced clearance and extended half-life
PEG12LongerLowerSimilar to PEG8, with diminishing returns on further extension
PEG24LongestLowestCan provide maximum circulation time but may have other trade-offs

Data synthesized from preclinical studies. Absolute values are context-dependent.[1]

Table 2: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)

PEG Linker LengthRelative IC50General Trend
No PEG+Highest potency in some cell lines
PEG4++Slight decrease in potency may be observed
PEG8+++Further decrease in potency possible
This compound +++ Potency is payload and target-dependent, but may be slightly reduced compared to no PEG
PEG12++++Continued trend of potentially reduced in vitro potency
PEG24+++++May exhibit the most significant decrease in in vitro potency

'+' indicates relative potency, with more '+' signifying a higher IC50 (lower potency). Data is illustrative and varies based on the specific ADC and cell line.[1]

Table 3: Effect of PEG Linker Length on PROTAC Degradation Efficiency (DC50)

PEG Linker Length (Number of Atoms)Relative DC50General Trend
< 12 atomsHighOften inefficient due to steric hindrance
12 - 16 atomsLowFrequently identified as the optimal range for efficient ternary complex formation and degradation
~30 atoms (e.g., PEG10) Variable May be optimal for certain target-E3 ligase pairs, but can also be too long, leading to reduced efficiency
> 20 atomsIncreasingCan lead to a decrease in potency due to a higher entropic penalty upon binding

DC50 is the concentration at which 50% of the target protein is degraded. Data is based on general trends observed in PROTAC development.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of different PEG linker lengths. Below are protocols for key experiments.

Protocol 1: Bioconjugation of Amino-PEG-OH to an Antibody via NHS Ester Chemistry

This protocol describes the conjugation of an Amino-PEG-OH linker to the lysine residues of a monoclonal antibody (mAb) after activating the hydroxyl group to an N-hydroxysuccinimide (NHS) ester. For this guide, we will assume the Amino-PEG-OH has been pre-activated to an NHS ester (commercially available as NHS-PEG-Amine).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-Amine linkers of varying lengths (e.g., NHS-PEG2-NH2, NHS-PEG4-NH2, NHS-PEG8-NH2, NHS-PEG10-NH2, NHS-PEG12-NH2)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components and to adjust the pH for optimal conjugation. Adjust the antibody concentration to 2-10 mg/mL.[4]

  • NHS-PEG-Amine Preparation: Immediately before use, dissolve the NHS-PEG-Amine linker in anhydrous DMSO to a stock concentration of 10 mM. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[4]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG-Amine linker to the antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purification: Purify the PEGylated antibody from unreacted PEG linker and by-products using size-exclusion chromatography (SEC) or dialysis.[6]

  • Characterization: Characterize the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADCs with different PEG linker lengths

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • ELISA plates and reagents or LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADCs at a final concentration of 100 µg/mL in plasma at 37°C.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[7]

  • Sample Analysis:

    • ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated payload. The difference between these values indicates the extent of drug deconjugation.[7]

    • LC-MS/MS: Precipitate plasma proteins and analyze the supernatant to quantify the amount of free payload that has been released from the ADC.[7]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile of each ADC construct.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor efficacy of ADCs with varying PEG linker lengths.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line that expresses the target antigen

  • ADCs with different PEG linker lengths

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and ADCs with different PEG linker lengths).[8]

  • ADC Administration: Administer the treatments intravenously at a predetermined dose and schedule.[8]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.[8]

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can help illustrate the complex biological and experimental processes involved in the evaluation of PEGylated bioconjugates.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell_death Cellular Response ADC ADC with PEG Linker TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Targeting Receptor Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Mechanism of Action for an Antibody-Drug Conjugate.

Experimental_Workflow_ADC_Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invivo In Vivo Evaluation Conjugation Bioconjugation (Varying PEG Lengths) Purification Purification (SEC/Dialysis) Conjugation->Purification Characterization Characterization (HIC/UV-Vis) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK_Study Pharmacokinetic Study Characterization->PK_Study Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study

Experimental workflow for comparing ADCs with different PEG linkers.

PROTAC_Ternary_Complex Target Target Protein Ternary_Complex Ternary Complex Target->Ternary_Complex PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Target Degradation Proteasome->Degradation Results in

PROTAC-mediated ternary complex formation and protein degradation.

Conclusion

The selection of the optimal PEG linker length is a multifaceted decision that requires careful consideration of the specific therapeutic agent and its intended application. While longer PEG chains, such as that in this compound, can offer significant advantages in terms of solubility and pharmacokinetics, these benefits must be weighed against potential impacts on in vitro potency and other factors. A systematic evaluation of a range of PEG linker lengths, using the standardized experimental protocols outlined in this guide, is essential for the development of safe and effective bioconjugate therapeutics. The data suggests that this compound often resides in a favorable range, providing a good balance of properties, but empirical validation remains a cornerstone of rational drug design.

References

A Comparative Guide to Amino-PEG10-OH and SMCC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic efficacy. The choice between different linker technologies is a pivotal decision in ADC design. This guide provides an in-depth comparison of two commonly employed linkers: the hydrophilic, non-cleavable Amino-PEG10-OH and the more traditional non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Executive Summary

This compound linkers offer significant advantages in terms of improving the biophysical properties of ADCs, particularly for those with hydrophobic payloads. The polyethylene glycol (PEG) chain enhances hydrophilicity, which can lead to improved solubility, reduced aggregation, and a longer circulation half-life. In contrast, the SMCC linker is a well-established non-cleavable linker known for its high plasma stability, which ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, thereby minimizing off-target toxicity. The selection between these two linkers depends on the specific characteristics of the antibody, the payload, and the desired pharmacological profile of the ADC.

Comparative Analysis of Linker Properties

PropertyThis compound LinkerSMCC Linker
Classification Non-cleavable, hydrophilicNon-cleavable, hydrophobic
Drug Release Mechanism Lysosomal degradation of the antibodyLysosomal degradation of the antibody
Hydrophilicity HighLow
Plasma Stability HighHigh[1][]
Bystander Effect No[3]No[3][4]
Key Advantages Improves solubility and stability of ADCs with hydrophobic payloads.[5][6] Can increase drug-to-antibody ratio (DAR).[5] Prolongs circulation half-life.[5][7][8] Reduces immunogenicity.[5]High plasma stability minimizes premature drug release and off-target toxicity.[1][] Well-established and validated in clinically successful ADCs.[4]
Considerations The length of the PEG chain needs to be optimized to balance improved pharmacokinetics with potential reductions in in vitro cytotoxicity.[7][8]The hydrophobic nature can promote aggregation of ADCs, especially at higher DARs.[9]

Experimental Data: A Head-to-Head Comparison

A study comparing a miniaturized ADC using an affibody protein targeting HER2 conjugated to the cytotoxic payload MMAE provides direct quantitative insights into the performance differences between an SMCC linker and PEGylated linkers of varying lengths (4 kDa and 10 kDa). While this study does not use a PEG10 linker specifically, the trends observed are highly relevant for understanding the impact of PEGylation.

Table 1: In Vitro Cytotoxicity of ZHER2-Linker-MMAE Conjugates [7][8]

ConjugateIC50 (nM) on NCI-N87 cellsFold Reduction in Cytotoxicity vs. HM
ZHER2-SMCC-MMAE (HM)2.1-
ZHER2-PEG4K-MMAE (HP4KM)9.44.5
ZHER2-PEG10K-MMAE (HP10KM)47.222.5

Table 2: Pharmacokinetics of ZHER2-Linker-MMAE Conjugates in Mice [7][8]

ConjugateHalf-life (t1/2) in minutesFold Extension in Half-life vs. HM
ZHER2-SMCC-MMAE (HM)19.6-
ZHER2-PEG4K-MMAE (HP4KM)49.22.5
ZHER2-PEG10K-MMAE (HP10KM)219.011.2

Table 3: In Vivo Off-Target Toxicity in Mice [7][8]

TreatmentMaximum Tolerated Dose (MTD) (mg/kg)
Free MMAE< 5.0
ZHER2-SMCC-MMAE (HM)5.0
ZHER2-PEG4K-MMAE (HP4KM)10.0
ZHER2-PEG10K-MMAE (HP10KM)20.0

These data demonstrate that while PEGylation can lead to a decrease in in vitro cytotoxicity, it significantly prolongs the circulation half-life and reduces off-target toxicity, leading to an improved therapeutic window in vivo.[7][8]

Signaling Pathways and Experimental Workflows

ADC Internalization and Payload Release

The mechanism of action for ADCs with both this compound and SMCC linkers is dependent on the internalization of the ADC and subsequent degradation of the antibody within the lysosome to release the payload.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Antibody Degradation & Payload Release CellDeath Cell Death Payload->CellDeath Induces

ADC Internalization and Payload Release Pathway.
Experimental Workflow for ADC Characterization

A typical workflow for the characterization of ADCs involves several key analytical techniques to assess critical quality attributes.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Conjugation Antibody-Linker-Payload Conjugation DAR DAR Determination (HIC, RP-HPLC, MS) Conjugation->DAR Stability Plasma Stability Assay (ELISA, LC-MS) DAR->Stability Cytotoxicity In Vitro Cytotoxicity (MTT, XTT Assay) Stability->Cytotoxicity Efficacy In Vivo Efficacy (Xenograft Models) Cytotoxicity->Efficacy

A streamlined workflow for ADC characterization.

Detailed Experimental Protocols

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the ADC, allowing for the separation of species with different DARs.

Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-35 min: 0-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100% A

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Calculate the weighted average DAR from the peak areas of the different drug-loaded species.

In Vitro Plasma Stability Assay

Principle: This assay evaluates the stability of the ADC in plasma by measuring the amount of conjugated antibody over time.

Protocol:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of released free payload using a validated LC-MS/MS method. Alternatively, the amount of total and conjugated antibody can be measured by ELISA.

  • Data Analysis: Determine the rate of drug deconjugation over time.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period of 48-144 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study

Principle: This study evaluates the anti-tumor activity of the ADC in a relevant animal model, typically a xenograft model where human tumor cells are implanted in immunocompromised mice.

Protocol:

  • Animal Model: Use an appropriate xenograft model with established tumors.

  • Treatment Groups: Randomize animals into groups to receive the ADC, a vehicle control, unconjugated antibody, and potentially a positive control chemotherapy agent.

  • Dosing: Administer the treatments intravenously at predetermined dose levels and schedules.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion

The choice between this compound and SMCC linkers is a strategic one that should be guided by the specific properties of the ADC components and the desired therapeutic outcome.

  • This compound linkers are particularly advantageous for ADCs with hydrophobic payloads, where improved solubility and pharmacokinetics are crucial for efficacy and safety. The enhanced hydrophilicity can mitigate aggregation issues and allow for higher drug loading.

  • SMCC linkers remain a robust and reliable choice, especially when high plasma stability is the primary concern and the payload is sufficiently soluble. Its well-understood profile and clinical validation provide a high degree of confidence in its performance.

Ultimately, empirical testing of ADCs constructed with both linker types is essential to determine the optimal candidate for a given therapeutic application. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Head-to-Head Battle for Targeted Drug Delivery: Amino-PEG10-OH vs. Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective, data-driven comparison between a non-cleavable Amino-PEG10-OH linker and various classes of cleavable linkers, offering insights into their respective performance characteristics to inform rational drug design.

The efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs), are intrinsically linked to the stability of the conjugate in circulation and the efficiency of payload release at the target site. Non-cleavable linkers, exemplified by this compound, and cleavable linkers represent two distinct strategies to achieve this delicate balance. Non-cleavable linkers rely on the complete degradation of the carrier protein within the target cell to release the drug, while cleavable linkers are designed to liberate the payload in response to specific triggers in the tumor microenvironment or within the cell.[1][2]

At a Glance: Key Differences in Drug Release Mechanisms

The fundamental difference between these two linker classes lies in their drug release strategy. Non-cleavable linkers offer a more controlled, intracellular release, whereas cleavable linkers provide a triggered, and often more rapid, release of the unmodified payload.

G cluster_0 Non-Cleavable Linker (e.g., this compound) cluster_1 Cleavable Linker ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosomal Trafficking ADC_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Release_non_cleavable Payload-Linker-Amino Acid Release Degradation->Release_non_cleavable ADC_cleavable ADC Internalization Trigger Encountering Trigger (Low pH, Enzymes, High GSH) ADC_cleavable->Trigger Cleavage Linker Cleavage Trigger->Cleavage Release_cleavable Active Payload Release Cleavage->Release_cleavable

Fig. 1: Drug release from non-cleavable vs. cleavable linkers.

Quantitative Performance Comparison

The selection of a linker should be guided by empirical data. The following tables summarize key performance metrics for this compound (as a representative non-cleavable linker) and different classes of cleavable linkers, compiled from various preclinical studies. It is important to note that direct head-to-head comparisons across all linker types in a single study are rare, and experimental conditions may vary.

Table 1: In Vitro Stability and Drug Release

Linker TypeRepresentative LinkerStability in Human Plasma (t½)Drug Release TriggerDrug Release ProfileKey Findings
Non-Cleavable Amino-PEG-MMAD> 4.5 daysLysosomal ProteasesSlow, upon antibody degradationHighly stable in plasma with minimal premature drug release.[3]
Cleavable (pH-Sensitive) Hydrazone~2 daysAcidic pH (4.5-5.5)Rapid at low pH, slower at neutral pHEffective release in acidic endosomes, but can exhibit instability in plasma.[4][5]
Cleavable (Enzyme-Sensitive) Valine-CitrullineRelatively stable, but can be susceptible to plasma proteasesCathepsin B and other lysosomal proteasesEfficient cleavage within lysosomesWidely used, but stability in rodent plasma can be a concern.[6][7]
Cleavable (Redox-Sensitive) DisulfideGenerally stable, can be enhanced with steric hindranceHigh Glutathione (GSH) concentrationSpecific release in the reducing intracellular environmentLeverages the differential GSH levels between plasma and cytoplasm.[][9]

Table 2: In Vitro and In Vivo Efficacy

Linker TypeRepresentative ConjugateIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Model)Bystander EffectKey Findings
Non-Cleavable Trastuzumab-MCC-DM1 (Kadcyla®)Potent on antigen-positive cellsSignificant tumor regressionLimited to noneHighly effective on target cells, but lacks bystander killing.[1][10]
Cleavable (pH-Sensitive) cBR96-Doxorubicin (Hydrazone)PotentTumor growth inhibitionYes (if payload is membrane permeable)Can be effective, but off-target toxicity from instability is a concern.[4]
Cleavable (Enzyme-Sensitive) Brentuximab Vedotin (Val-Cit)Highly potentComplete tumor regressionsYes (MMAE is membrane permeable)Potent anti-tumor activity and bystander effect contribute to efficacy.[2][10]
Cleavable (Redox-Sensitive) Maytansinoid-Disulfide ADCsPotentTumor growth inhibitionYes (if payload is membrane permeable)Efficacy is dependent on efficient intracellular reduction.[9]

Experimental Methodologies

To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate linker performance.

Experimental Workflow for Linker Evaluation

A systematic approach is necessary to comprehensively compare different linker technologies. This typically involves a tiered screening process, from initial in vitro characterization to in vivo efficacy and safety studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Stability Plasma Stability Assay Release Drug Release Assay Stability->Release Cytotoxicity Cytotoxicity Assay Release->Cytotoxicity PK Pharmacokinetics Study Cytotoxicity->PK Lead Candidate Selection Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

Fig. 2: A typical experimental workflow for ADC linker evaluation.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature drug release in plasma.

Protocol:

  • Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[11]

  • At each time point, collect aliquots and process them to separate the ADC from plasma proteins, often using affinity capture methods (e.g., Protein A beads).[12]

  • Analyze the intact ADC to determine the drug-to-antibody ratio (DAR) over time using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[13]

  • Quantify the amount of released free drug in the plasma supernatant using LC-MS/MS.[14]

  • Calculate the half-life of the ADC in plasma.

In Vitro Drug Release Assay (Example: Enzyme-Cleavable Linker)

Objective: To measure the rate and extent of drug release in the presence of the target enzyme.

Protocol:

  • Prepare a reaction buffer containing the purified target enzyme (e.g., Cathepsin B) at a physiologically relevant concentration.[]

  • Add the ADC to the reaction buffer and incubate at 37°C.

  • Collect samples at various time points.

  • Stop the enzymatic reaction (e.g., by adding a protease inhibitor).

  • Quantify the released payload using HPLC or LC-MS/MS.[16]

  • Plot the percentage of drug release over time.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.[17]

  • Treat the cells with serial dilutions of the ADC, a control antibody, and the free drug.

  • Incubate for a period relevant to the drug's mechanism of action (typically 72-120 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.[17]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Bystander Killing Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.

Protocol:

  • Genetically engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for identification.[10]

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at various ratios (e.g., 1:1, 1:3, 3:1).[17]

  • Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.

  • After a set incubation period, use flow cytometry or high-content imaging to quantify the viability of the GFP-positive antigen-negative cells.[18]

  • A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

Intracellular Drug Release Mechanisms and Signaling

The mechanism of drug release is a defining feature of each linker type. For cleavable linkers, specific intracellular conditions or enzymes act as signals to trigger payload liberation.

G cluster_0 Intracellular Environment cluster_1 Cleavable Linker Types & Release Endosome Endosome (pH 5.5-6.0) Hydrazone Hydrazone Linker Endosome->Hydrazone Low pH Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Peptide Peptide Linker (e.g., Val-Cit) Lysosome->Peptide Cathepsin B Cytoplasm Cytoplasm High Glutathione (GSH) Disulfide Disulfide Linker Cytoplasm->Disulfide GSH Payload_H Payload Release Hydrazone->Payload_H Payload_P Payload Release Peptide->Payload_P Payload_D Payload Release Disulfide->Payload_D

Fig. 3: Intracellular triggers for different cleavable linkers.

Conclusion: A Strategic Choice Based on Therapeutic Goals

The decision between an this compound non-cleavable linker and a cleavable linker is not a matter of inherent superiority but of strategic alignment with the therapeutic objective.

This compound and other non-cleavable linkers are ideal for applications where:

  • Maximum stability and a wide therapeutic window are paramount. Their resistance to premature cleavage minimizes off-target toxicity.[1][19]

  • The target antigen is highly and homogeneously expressed on the tumor. The lack of a bystander effect necessitates direct targeting of all cancer cells.

  • The payload-linker-amino acid metabolite retains potent activity.

Cleavable linkers are advantageous when:

  • A bystander effect is desired to treat heterogeneous tumors with variable antigen expression.[2]

  • The native, unmodified payload is required for maximum potency.

  • Rapid drug release at the target site is necessary.

The inclusion of a PEG spacer, such as in this compound, can also improve the pharmacokinetic properties of the conjugate by increasing its hydrophilicity and circulation half-life.[20][21] Ultimately, the optimal linker choice requires a thorough evaluation of the antibody, the payload, and the specific biology of the target cancer. This guide provides a framework and foundational data to aid researchers in making this critical design decision.

References

A Comparative Guide to Analytical Methods for Validating Amino-PEG10-OH Conjugate Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of PEGylated linkers like Amino-PEG10-OH is critical for ensuring the efficacy, safety, and reproducibility of bioconjugates. This guide provides an objective comparison of key analytical methods used to confirm the identity, purity, and structural integrity of this compound conjugates, supported by experimental data and detailed protocols.

Overview of Core Analytical Techniques

The validation of an this compound conjugate structure relies on a multi-faceted analytical approach. No single technique can provide a complete picture. Instead, a combination of methods is employed to confirm the molecular weight, verify the presence of key functional groups (amine and hydroxyl), elucidate the polymer chain structure, and quantify purity. The primary methods used are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Each of these techniques offers unique insights into the molecule's structure.

  • NMR Spectroscopy provides detailed information about the chemical environment of each atom, making it the gold standard for confirming the covalent structure and connectivity.

  • Mass Spectrometry is unparalleled for its accuracy in determining molecular weight, confirming the correct PEG chain length and the presence of terminal functional groups.

  • HPLC is essential for assessing the purity of the conjugate, separating it from starting materials, and identifying any impurities or oligomer distribution.[]

  • FTIR Spectroscopy offers a rapid method to confirm the presence of specific functional groups and the characteristic ether backbone of the PEG chain.[2]

Below is a logical workflow illustrating how these techniques are integrated for comprehensive validation.

G Workflow for this compound Conjugate Validation cluster_synthesis Synthesis & Initial Check cluster_structure Detailed Structural Elucidation cluster_purity Purity & Quantification cluster_final Final Assessment Synthesis Synthesis of This compound Conjugate FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group Check NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR AAA Amino Acid Analysis (if conjugated to protein/peptide) Synthesis->AAA For Bioconjugates FTIR->NMR Proceed if key groups present MS Mass Spectrometry (ESI-MS, MALDI-TOF) NMR->MS Confirm Connectivity Validation Structure & Purity Validated NMR->Validation HPLC HPLC Analysis (RP-HPLC, SEC) MS->HPLC Confirm Mass MS->Validation HPLC->Validation Confirm Purity AAA->Validation G Comparison of Information from Analytical Methods cluster_info Type of Structural Information cluster_methods Analytical Methods MW Molecular Weight & Polydispersity Structure Covalent Structure & Connectivity Purity Purity & Impurities FuncGroup Functional Groups MS Mass Spectrometry MS->MW Primary Method MS->Structure Secondary (MS/MS) MS->Purity Secondary NMR NMR Spectroscopy NMR->Structure Primary Method NMR->FuncGroup Confirmatory HPLC HPLC HPLC->MW Secondary (SEC) HPLC->Purity Primary Method FTIR FTIR Spectroscopy FTIR->FuncGroup Primary Method

References

Navigating the Serum Labyrinth: A Comparative Guide to Amino-PEG10-OH Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate in serum is a critical determinant of its therapeutic efficacy and safety. Premature degradation or cleavage of the linker can lead to off-target toxicity and reduced potency. This guide provides an objective comparison of the serum stability of Amino-PEG10-OH conjugates against other common linker technologies, supported by experimental data and detailed methodologies.

The choice of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a pivotal decision that directly impacts its pharmacokinetic profile. An ideal linker must be sufficiently stable to withstand the enzymatic and chemical challenges of the bloodstream, ensuring the conjugate reaches its target intact. This guide focuses on the performance of this compound, a discrete polyethylene glycol (PEG) linker, in comparison to other widely used linker types.

Comparative Serum Stability of Bioconjugate Linkers

The stability of a linker is typically assessed by incubating the conjugate in serum (human, mouse, or rat) at 37°C and monitoring the percentage of intact conjugate over time. The following table summarizes representative stability data for different linker classes from various studies. It is important to note that direct head-to-head comparisons in a single study are limited, and stability can be influenced by the specific antibody, payload, and conjugation site.

Linker TypeLinker ExampleBiomoleculeAssayTime Point% Intact Conjugate (approx.)Reference
Non-Cleavable PEG This compound Analogue PeptideHPLC24h (rat serum)~60-70%[1]
PeptideHPLC48h (rat serum)>30%[1]
Non-Cleavable Alkyl Thioether (from Maleimide)AntibodyLC-MS72h (human plasma)~80%[2]
Cleavable Peptide Valine-Citrulline (vc)AntibodyELISA7 days (rat serum)~80% (stable variant)[3]
AntibodyELISA7 days (rat serum)<80% (less stable variant)[3]
Cleavable Hydrazone HydrazoneAntibodyIn vivo-Less stable than peptide linkers[4][5]
Cleavable Disulfide DisulfideAntibodyIn vivo-Prone to reduction in circulation[5]
Stable Non-Cleavable SulfoneAntibodyLC-MS1 month (human plasma)~90%[2]

Note: The data for the this compound analogue is based on studies of short, discrete PEG linkers. The stability of maleimide-based thioether linkers can be variable depending on the local chemical environment.

Generally, non-cleavable linkers, such as those based on thioether or sulfone chemistry, exhibit higher stability in serum compared to many cleavable linkers.[5] Among cleavable linkers, peptide-based linkers like valine-citrulline are designed to be stable in circulation and are cleaved by enzymes present in the target cell, showing good plasma stability.[4] Hydrazone and disulfide linkers are often less stable in the bloodstream.[5] Short, discrete PEG linkers like this compound offer a balance of properties, enhancing solubility and providing a stable, non-cleavable linkage.

Experimental Protocol: In Vitro Serum Stability Assessment via HPLC/LC-MS

This protocol outlines a general procedure for evaluating the stability of a bioconjugate in serum.

1. Materials:

  • Bioconjugate stock solution (in a suitable buffer, e.g., PBS)

  • Serum (e.g., human, mouse, rat), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 2% trifluoroacetic acid in acetonitrile)

  • Incubator or water bath at 37°C

  • HPLC or LC-MS system with a suitable column (e.g., reverse-phase C4 or C8)

2. Procedure:

  • Thaw Serum: Thaw the serum on ice. Once thawed, centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates.

  • Prepare Incubation Samples: In a microcentrifuge tube, add the bioconjugate stock solution to the serum to achieve a final concentration of, for example, 100 µg/mL. Prepare a sufficient volume for all time points.

  • Time Zero (T0) Sample: Immediately after adding the bioconjugate to the serum, take an aliquot for the T0 time point. Quench the reaction by adding 2-3 volumes of the cold quenching solution. This will precipitate the serum proteins and stop any degradation.

  • Incubation: Place the remaining serum-conjugate mixture in a 37°C incubator.

  • Time Point Sampling: At predetermined time points (e.g., 6, 24, 48, 72, 168 hours), withdraw aliquots and immediately quench them as described in step 3.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the conjugate and its potential degradation products.

  • HPLC/LC-MS Analysis:

    • Inject the supernatant onto the HPLC or LC-MS system.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact conjugate from its metabolites.

    • Monitor the elution profile using UV detection (e.g., at 280 nm for proteins) or mass spectrometry.

  • Data Analysis:

    • Identify the peak corresponding to the intact bioconjugate in the chromatogram.

    • Calculate the peak area of the intact conjugate at each time point.

    • Determine the percentage of intact conjugate remaining at each time point relative to the T0 sample (% Intact = (Peak Area at Tx / Peak Area at T0) * 100).

    • Plot the percentage of intact conjugate versus time to obtain the degradation profile.

Visualizing Experimental Workflows and Comparisons

To better illustrate the processes and relationships involved in assessing serum stability, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Bioconjugate in Buffer mix Mix & Spike start->mix serum Serum serum->mix t0 T0 Sample Quench mix->t0 incubate Incubate at 37°C mix->incubate centrifuge Centrifuge t0->centrifuge sampling Time Point Sampling & Quenching incubate->sampling sampling->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC / LC-MS Analysis supernatant->hplc data Data Analysis hplc->data

Experimental workflow for in vitro serum stability assessment.

stability_comparison General Serum Stability Comparison of Linker Types cluster_high High Stability cluster_moderate Moderate to High Stability cluster_low Lower Stability sulfone Sulfone peptide Peptide (e.g., vc) non_cleavable_peg Non-Cleavable PEG (e.g., this compound) hydrazone Hydrazone thioether Thioether (Maleimide) disulfide Disulfide

Relative serum stability of different bioconjugate linkers.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of a polyethylene glycol (PEG) linker is a critical design parameter in the development of bioconjugates, profoundly influencing the therapeutic efficacy and pharmacokinetic profile of the final product. The choice between a linear and a branched PEG linker can significantly impact a bioconjugate's solubility, stability, hydrodynamic volume, in vivo half-life, and biological activity. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their bioconjugation strategies.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Structure A single, straight polymer chain with functional groups at one or both ends.Multiple PEG arms extending from a central core.
Hydrodynamic Volume Generally smaller for a given molecular weight compared to branched PEGs.Larger hydrodynamic volume for the same molecular weight, leading to more effective shielding of the conjugated molecule.
Drug Loading Typically allows for a lower drug-to-biomolecule ratio.Enables higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without promoting aggregation.
In Vivo Half-Life Increases circulation time compared to non-PEGylated molecules.Often provides a more significant extension of in vivo half-life due to reduced renal clearance and increased shielding from enzymatic degradation.
Steric Hindrance Lower steric hindrance, which can be advantageous for maintaining the biological activity of the conjugated molecule.Higher steric hindrance may sometimes interfere with receptor binding or enzymatic cleavage of the linker.
Immunogenicity Reduces the immunogenicity of the conjugated molecule.Can offer superior shielding, further reducing the potential for an immune response.
Synthesis & Cost Generally simpler and more cost-effective to synthesize.More complex synthesis, which can lead to higher costs.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius (Rh) for PEGylated Biomolecules

BiomoleculeLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Human Serum AlbuminUnmodified-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Polymeric NanocarriersLinear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40

Data for Human Serum Albumin sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. Data for Polymeric Nanocarriers is from a comparative study of linear and four-arm branched PEG nanocarriers.

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationClearance (mL/day/kg)Cmax (µg/mL)AUC (µg·day/mL)
Linear PEG15.665.4256
Pendant (Branched) PEG9.878.2408

This data highlights that a branched ("pendant") PEG configuration can lead to slower clearance and higher plasma concentrations over time compared to a linear PEG linker in high-DAR ADCs.

Table 3: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Branched Linker Lengths

Linker ArchitectureIC50 (ng/mL)
"Short" Branched Linker100
"Long" Branched Linker (with additional PEG4 moiety)10

This data demonstrates that the length of the PEG chains within a branched linker is a critical factor, with longer linkers potentially leading to more potent ADCs. Researchers hypothesize that shorter linkers may cause steric hindrance, impeding the release of the cytotoxic payload.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To determine and compare the hydrodynamic size of proteins or nanoparticles after conjugation with linear or branched PEG linkers.

Materials:

  • Size Exclusion Chromatography (SEC) system with a UV and/or refractive index detector.

  • Appropriate SEC column (e.g., TSKgel G3000SWXL).

  • Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • PEGylated protein/nanoparticle samples (with linear and branched linkers).

  • Protein standards of known hydrodynamic radii for calibration.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Calibration: Inject a series of protein standards with known hydrodynamic radii and record their retention times. Create a calibration curve by plotting the logarithm of the hydrodynamic radius against the retention time.

  • Sample Analysis: Inject a defined concentration of the PEGylated sample onto the column.

  • Data Acquisition: Monitor the elution profile using the detector and record the retention time of the major peak corresponding to the PEGylated conjugate.

  • Data Analysis: Use the calibration curve to determine the hydrodynamic radius of the PEGylated samples based on their retention times. A larger hydrodynamic radius will result in an earlier elution time.

Protocol 2: In Vitro Serum Stability Assay of Antibody-Drug Conjugates (ADCs)

Objective: To assess the stability of ADCs with linear or branched PEG linkers in serum by monitoring the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADCs with linear and branched PEG linkers.

  • Human or mouse serum.

  • Incubator at 37°C.

  • Affinity purification reagents (e.g., Protein A magnetic beads).

  • Reducing agent (e.g., Dithiothreitol - DTT).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

  • Incubation: Incubate the ADCs in serum at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: At each time point, purify the ADC from the serum proteins using affinity purification (e.g., Protein A beads).

  • Sample Preparation for LC-MS:

    • For intact ADC analysis, the sample can be analyzed directly after purification.

    • For analysis of the light and heavy chains, reduce the ADC with DTT to break the disulfide bonds.

  • LC-MS Analysis: Analyze the samples using LC-MS.

    • For intact analysis, determine the mass of the entire conjugate.

    • For reduced analysis, determine the masses of the light and heavy chains.

  • DAR Calculation: From the mass spectra, identify and quantify the peaks corresponding to the antibody with different numbers of attached drug-linker moieties. Calculate the average DAR at each time point.

  • Stability Assessment: Plot the average DAR as a function of time to determine the stability of the ADC. A slower decrease in DAR indicates greater stability.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate and compare the cytotoxic potency of bioconjugates (e.g., ADCs) containing linear versus branched PEG linkers against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Bioconjugates with linear and branched PEG linkers.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

  • Plate reader.

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bioconjugates (and relevant controls). Add the compounds to the cells and incubate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams illustrate key concepts related to linear and branched PEG linkers.

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker a Functional Group A b PEG Chain a->b c Functional Group B b->c d Central Core e PEG Arm d->e f PEG Arm d->f g PEG Arm d->g h Functional Group e->h i Functional Group f->i j Functional Group g->j

Caption: Structural comparison of linear and branched PEG linkers.

G cluster_workflow Bioconjugate Development and Evaluation Workflow A Select Biomolecule and Payload B Choose Linker Architecture (Linear vs. Branched) A->B C Synthesize Bioconjugate B->C D Purify Bioconjugate C->D E Characterize Physicochemical Properties (e.g., SEC for Hydrodynamic Radius) D->E F In Vitro Evaluation (e.g., Stability, Cytotoxicity, Binding Affinity) E->F G In Vivo Evaluation (e.g., Pharmacokinetics, Efficacy) F->G H Data Analysis and Comparison G->H

Caption: Experimental workflow for comparing bioconjugate efficacy.

Conclusion

The selection between linear and branched PEG linkers is a critical decision in the design of bioconjugates that must be guided by the specific therapeutic application and desired pharmacokinetic and pharmacodynamic outcomes.

Branched PEG linkers often provide significant advantages in terms of creating a larger hydrodynamic volume, which can effectively shield the bioconjugate from enzymatic degradation and reduce renal clearance, thereby extending its in vivo half-life. This architecture also allows for a higher drug-loading capacity in ADCs, which can enhance therapeutic potency.

However, the increased steric bulk of branched linkers can sometimes negatively impact the biological activity of the conjugated molecule by hindering its interaction with target receptors or impeding the enzymatic cleavage of the linker, which is necessary for payload release in some ADC designs.

Linear PEG linkers , being structurally simpler, may offer more predictable behavior, less steric hindrance, and are generally more cost-effective to produce. These characteristics can be advantageous in applications where maintaining high biological activity is paramount and a moderate increase in half-life is sufficient.

Ultimately, the optimal choice is application-dependent. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make an evidence-based decision when selecting the most appropriate PEG linker architecture for their bioconjugation needs.

Evaluating the Pharmacokinetic Effects of Amino-PEG10-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic (PK) and pharmacodynamic properties. This guide provides a comparative analysis of the pharmacokinetic effects of a short-chain PEG linker, Amino-PEG10-OH, against a promising alternative, polysarcosine (pSar). While direct experimental data for this compound is limited, this guide leverages established principles of PEG pharmacokinetics and available comparative data for other PEGylated compounds to provide a valuable resource for researchers in drug development.

The Role of PEGylation in Pharmacokinetics

PEGylation primarily improves the pharmacokinetic profile of a therapeutic agent by:

  • Increasing Hydrodynamic Size: The attachment of PEG chains increases the molecule's size, which in turn reduces its renal clearance, prolonging its circulation time in the bloodstream.

  • Shielding from Proteolytic Enzymes: The PEG "cloud" can sterically hinder the approach of proteolytic enzymes, protecting the therapeutic molecule from degradation.

  • Reducing Immunogenicity: By masking epitopes on the protein surface, PEGylation can reduce the likelihood of an immune response.

The length of the PEG chain is a critical determinant of these effects. Generally, longer PEG chains lead to a more pronounced increase in circulation half-life. However, this can sometimes be accompanied by a decrease in the biological activity of the conjugated molecule due to steric hindrance at the target binding site. Short-chain PEGs like this compound are often explored to strike a balance between improved pharmacokinetics and retained potency.

Comparative Pharmacokinetic Data

ParameterShort-Chain PEGylated Protein (Qualitative)Polysarcosine-Conjugated Protein (pSar-IFN)[1][][3]Unmodified Protein
Circulation Half-life (t½) Moderately IncreasedSignificantly Increased (Comparable to longer-chain PEGs)Short
Area Under the Curve (AUC) Moderately IncreasedSignificantly IncreasedLow
Renal Clearance DecreasedSignificantly DecreasedHigh
Immunogenicity Low to ModerateVery LowHigh
Biodistribution Reduced accumulation in liver and spleen compared to unmodified protein.Reduced accumulation in liver and spleen.Rapid uptake by reticuloendothelial system (RES) in liver and spleen.

Note: The data for the short-chain PEGylated protein is a qualitative representation based on the general principles of PEGylation. The data for pSar-IFN (Interferon-α) is derived from comparative studies with PEG-IFN.

Experimental Protocols

A detailed protocol for evaluating the pharmacokinetics of a polymer-conjugated compound is crucial for obtaining reliable and reproducible data. Below is a generalized protocol for an in vivo pharmacokinetic study in a rat model.

Protocol: Pharmacokinetic Study of a Polymer-Conjugated Protein in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)
  • Acclimation: Acclimatize animals for at least one week before the experiment with free access to food and water.

2. Test Articles:

  • This compound conjugated protein
  • Polysarcosine-conjugated protein (alternative)
  • Unmodified protein (control)
  • Vehicle (e.g., phosphate-buffered saline, pH 7.4)

3. Dosing and Administration:

  • Dose: Determine the appropriate dose based on previous in vitro efficacy studies.
  • Route of Administration: Intravenous (IV) bolus injection via the tail vein.
  • Groups:
  • Group 1: Vehicle control
  • Group 2: Unmodified protein
  • Group 3: this compound conjugated protein
  • Group 4: Polysarcosine-conjugated protein
  • Number of animals: n = 5-6 per group.

4. Blood Sampling:

  • Time points: Collect blood samples at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-injection.
  • Collection Method: Collect approximately 200 µL of blood from the saphenous vein into heparinized tubes at each time point.
  • Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

5. Quantification of the Conjugate in Plasma:

  • Method: Use a validated analytical method to quantify the concentration of the conjugated protein in the plasma samples. Common methods include:
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive and specific method for quantifying proteins. An antibody specific to the protein portion of the conjugate is used to capture it, and a secondary antibody conjugated to an enzyme is used for detection.
  • High-Performance Liquid Chromatography (HPLC): This method can be used to separate the conjugate from other plasma proteins, followed by quantification using UV or fluorescence detection.
  • Standard Curve: Prepare a standard curve using known concentrations of the respective conjugate in drug-free plasma to ensure accurate quantification.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
  • Area under the plasma concentration-time curve (AUC)
  • Elimination half-life (t½)
  • Clearance (CL)
  • Volume of distribution (Vd)

7. Statistical Analysis:

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the pharmacokinetic parameters between the different groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizing Experimental Workflows and Relationships

To better understand the processes and relationships involved in evaluating the pharmacokinetic effects of this compound and its alternatives, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Evaluation synthesis Synthesis of Conjugates (Protein + Linker) animal_model Animal Model (Sprague-Dawley Rats) synthesis->animal_model Test Articles dosing Dosing & Administration (Intravenous) animal_model->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling analysis Plasma Analysis (ELISA or HPLC) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Experimental workflow for a preclinical pharmacokinetic study.

Linker_Comparison cluster_pk_params Pharmacokinetic Parameters This compound This compound Circulation Half-life Circulation Half-life This compound->Circulation Half-life Increases Renal Clearance Renal Clearance This compound->Renal Clearance Decreases Immunogenicity Immunogenicity This compound->Immunogenicity Low Polysarcosine (pSar) Polysarcosine (pSar) Polysarcosine (pSar)->Circulation Half-life Significantly Increases Polysarcosine (pSar)->Renal Clearance Significantly Decreases Polysarcosine (pSar)->Immunogenicity Very Low Unmodified Protein Unmodified Protein Unmodified Protein->Circulation Half-life Short Unmodified Protein->Renal Clearance High Unmodified Protein->Immunogenicity High

Comparison of linker effects on key pharmacokinetic parameters.

Conclusion

While specific pharmacokinetic data for this compound remains to be published, the principles of PEGylation suggest it will offer a moderate improvement in circulation half-life and a reduction in clearance compared to an unmodified protein. For researchers seeking a more significant enhancement of pharmacokinetic properties with the added benefits of biodegradability and very low immunogenicity, polysarcosine presents a compelling alternative. The provided experimental protocol offers a robust framework for conducting head-to-head comparisons of these and other polymer-drug conjugates, enabling data-driven decisions in the drug development process.

References

A Researcher's Guide to Cytotoxicity Assays for ADCs Synthesized with Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker technology connecting these two components is critical to the ADC's efficacy and safety profile. The Amino-PEG10-OH linker, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, is increasingly utilized to improve the pharmacokinetic properties of ADCs.[1][2] This guide provides a comparative overview of common in vitro cytotoxicity assays essential for evaluating the performance of ADCs synthesized with this particular linker technology.

The Impact of PEGylation on ADC Cytotoxicity

The inclusion of PEG linkers in ADC design serves to enhance their hydrophilicity. This can lead to several advantages, including reduced aggregation, improved pharmacokinetics, and potentially lower immunogenicity.[1][3] However, PEGylation can also influence the in vitro cytotoxicity of an ADC. Studies have shown that increasing the length of the PEG chain can sometimes lead to a decrease in in vitro potency, as measured by the half-maximal inhibitory concentration (IC50).[3][4] This is a critical consideration when designing and evaluating ADCs, as a balance must be struck between improved in vivo performance and maintaining potent cytotoxicity. For instance, one study demonstrated that while a 10 kDa PEG chain reduced in vitro cytotoxicity, it significantly prolonged the circulation half-life, leading to stronger tumor growth inhibition in an in vivo model.[4]

Comparative Analysis of In Vitro Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is crucial for accurately assessing the potency of an ADC. Different assays measure distinct cellular events, from metabolic activity to membrane integrity and apoptosis induction. Below is a comparison of commonly used assays for evaluating ADCs.

Data Presentation: Comparison of Cytotoxicity Assays
Assay PrincipleMeasuresAdvantagesDisadvantages
MTT/XTT/WST-1 (Tetrazolium Reduction) Metabolic activity of viable cells.[5]Well-established, cost-effective, high-throughput.Can be affected by changes in cellular metabolism not related to cytotoxicity. MTT requires a solubilization step.[5]
LDH (Lactate Dehydrogenase) Release Cell membrane integrity by measuring LDH released from damaged cells.[6]Non-destructive to remaining viable cells, allowing for kinetic measurements.[6]Less sensitive than metabolic assays; background LDH from serum can interfere.[6]
Caspase-Glo 3/7 (Apoptosis Assay) Activity of caspase-3 and -7, key executioners of apoptosis.[7]Highly sensitive, specific to apoptosis, "add-mix-measure" format.[7]Measures a specific cell death pathway, may not capture all cytotoxic events.
Quantitative Data: Impact of PEG Linker Length on ADC Cytotoxicity (IC50, nM)

The following table summarizes representative IC50 values from various studies, illustrating the trend of how PEG linker length can affect the in vitro cytotoxicity of an ADC. It is important to note that these values are synthesized from different studies and are not a direct head-to-head comparison of the same ADC.

LinkerADC ConstructCell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N874.94[4]
No PEGZHER2-SMCC-MMAEBT-4742.48[4]
PEG4scFv-PEG4-DM1B78-D14 (GD2+)~10[8]
PEG4ZHER2-PEG4K-MMAENCI-N8731.9[4]
PEG4ZHER2-PEG4K-MMAEBT-47426.2[4]
PEG10 ZHER2-PEG10K-MMAE NCI-N87 111.3 [4]
PEG10 ZHER2-PEG10K-MMAE BT-474 83.5 [4]
PEG12Pendant PEG12-DM1 ADCSKBR3~1-10 (estimated)[9]
PEG18Not specifiedNot specifiedGenerally higher than shorter PEGs[3]
PEG24Linear PEG24-DM1 ADCSKBR3>100[9]

Note: The data presented is a compilation from multiple sources to illustrate general trends. Direct comparison requires testing within the same experimental setup.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the discussed cytotoxicity assays.

MTT Cell Viability Assay

This protocol outlines a standard procedure for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]

  • ADC Treatment: Prepare serial dilutions of the ADC with the this compound linker in cell culture medium. Add the diluted ADC to the cells and incubate for 72-96 hours.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.[12] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[12][13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction and Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key enzymes in the apoptotic pathway.[14]

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the ADC as described in the MTT protocol.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow the reagent and the cell plate to equilibrate to room temperature. Add 100 µL of the reagent to each well.[1]

  • Incubation: Mix the contents by shaking the plate for 30-60 seconds. Incubate at room temperature for 1-2 hours.[1]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[1]

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity, which indicates the level of apoptosis.

Bystander Effect Co-Culture Assay

The bystander effect, where the ADC's payload kills neighboring antigen-negative cells, is a crucial aspect of ADC efficacy, especially in heterogeneous tumors.[15]

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[15]

  • Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.[15]

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[15]

  • Incubation: Incubate the cells for an appropriate duration (e.g., 72-120 hours) to allow for payload release and diffusion.[16]

  • Analysis: Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or high-content imaging.[17]

  • Data Interpretation: A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[17]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assays

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assay Readout cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation (72-96 hours) cell_seeding->incubation Add ADC adc_prep ADC Serial Dilution (this compound linker) adc_prep->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-Glo 3/7 (Apoptosis) incubation->caspase data_analysis Calculate % Viability / Cytotoxicity Determine IC50 mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: General workflow for in vitro cytotoxicity assessment of ADCs.

Mechanism of ADC-Induced Apoptosis

ADC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_internalization Internalization & Payload Release cluster_apoptosis Apoptosis Induction adc ADC (this compound Linker) receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome payload Released Payload (e.g., MMAE, DM1) lysosome->payload Linker Cleavage tubulin Tubulin Polymerization Inhibition payload->tubulin dna_damage DNA Damage payload->dna_damage caspase_activation Caspase-3/7 Activation tubulin->caspase_activation dna_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway of ADC-induced apoptosis.

Bystander Effect Mechanism

Bystander_Effect cluster_ag_pos Antigen-Positive Cell cluster_ag_neg Antigen-Negative Cell adc_internalization ADC Internalization & Payload Release payload_diffusion_out Payload Diffusion adc_internalization->payload_diffusion_out ag_pos_apoptosis Apoptosis adc_internalization->ag_pos_apoptosis payload_diffusion_in Payload Uptake payload_diffusion_out->payload_diffusion_in Bystander Effect ag_neg_apoptosis Apoptosis payload_diffusion_in->ag_neg_apoptosis

Caption: Logical flow of the ADC bystander killing effect.

Conclusion

The evaluation of cytotoxicity is a cornerstone of preclinical ADC development. For ADCs synthesized with an this compound linker, it is essential to employ a panel of in vitro assays to gain a comprehensive understanding of their biological activity. While PEGylation can offer significant advantages in vivo, its potential impact on in vitro potency necessitates careful characterization. By utilizing a combination of metabolic, membrane integrity, and apoptosis-specific assays, alongside dedicated bystander effect studies, researchers can build a robust data package to inform the selection and advancement of promising ADC candidates.

References

A Comparative Guide to Spectroscopic Analysis of Amino-PEG10-OH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene glycol (PEG) linkers is critical for enhancing the therapeutic properties of biomolecules. Amino-PEG10-OH is a discrete PEG linker valued for its defined length, hydrophilicity, and bifunctional nature, featuring a reactive primary amine and a terminal hydroxyl group. Quantifying the efficiency of its conjugation to proteins, peptides, or other molecules is a crucial step in development. This guide provides a comparative overview of spectroscopic methods used to determine the conjugation efficiency of this compound and similar linkers, supported by experimental protocols and data.

Comparative Overview of Spectroscopic Techniques

The choice of analytical technique depends on the specific requirements of the experiment, including the nature of the biomolecule, the availability of equipment, and the level of detail required. Mass spectrometry provides the most precise data but is also the most resource-intensive. Spectroscopic methods like UV-Vis and Fluorescence are often used for rapid, higher-throughput screening.

Technique Principle Advantages Limitations Typical Efficiency Range
UV-Vis Spectroscopy Indirectly quantifies conjugation by measuring the absorbance of a chromophore on the target molecule or a tagged PEG linker.[1]- Widely accessible- Rapid analysis- Non-destructive- Requires a chromophore on the PEG or target molecule[1]- Indirect measurement can be less accurate- Prone to interference from unreacted reagents50-90%
Fluorescence Spectroscopy Measures the fluorescence emission of a fluorophore-labeled PEG linker after conjugation to a non-fluorescent biomolecule.[1]- High sensitivity- Can be used for imaging- Requires fluorescently labeled PEG, which may alter reaction kinetics[1]- Potential for quenching or environmental effects on fluorescence60-95%
¹H NMR Spectroscopy Confirms conjugation by identifying the characteristic proton signals of the PEG chain (around 3.6 ppm) in the spectrum of the purified conjugate.[2]- Provides structural confirmation- Can quantify degree of substitution by integrating peak areas- Requires high sample concentration and purity- Not suitable for very large or complex biomolecules- Lower throughput>90% (for purified conjugates)
Mass Spectrometry (ESI-MS, MALDI-TOF) Directly measures the mass increase of the target molecule after PEGylation, allowing for a precise determination of the number of attached PEG units.[3][4]- High accuracy and precision[4]- Determines the exact degree of PEGylation[5]- Can identify conjugation sites[6]- High instrument cost- Requires sample purification[1]- Polydispersity of some PEGs can complicate spectra[5][7]>95% (for purified conjugates)

Experimental Workflows and Logical Relationships

Visualizing the process from starting materials to final analysis is key to understanding the experimental design. The following diagram illustrates a typical workflow for a bioconjugation experiment followed by spectroscopic analysis to determine efficiency.

G Workflow for PEG Conjugation and Analysis cluster_prep Preparation & Reaction cluster_purify Purification cluster_analysis Spectroscopic Analysis cluster_results Results A This compound C Conjugation Reaction (pH 7-9) A->C B Target Biomolecule (e.g., Protein with NHS-ester) B->C D Crude Reaction Mixture C->D E Purification (e.g., SEC, Dialysis) D->E F Purified Conjugate E->F G Unreacted Components E->G H UV-Vis Spectroscopy F->H I Fluorescence Spec. F->I J Mass Spectrometry F->J K NMR Spectroscopy F->K L Determine Conjugation Efficiency & Purity H->L I->L J->L K->L

Caption: General workflow for bioconjugation using a PEG linker and subsequent analysis.

Detailed Experimental Protocols

The following are generalized protocols for quantifying PEG conjugation. Researchers should optimize parameters such as concentration, buffer composition, and incubation times for their specific system.

This protocol assumes the protein has a known extinction coefficient and the PEG linker does not absorb at 280 nm.

  • Sample Preparation :

    • Prepare a standard curve of the unconjugated protein in the reaction buffer to accurately determine concentration.

    • Following the conjugation reaction, purify the PEGylated protein from excess, unreacted PEG using a suitable method like Size Exclusion Chromatography (SEC).[8]

  • Measurement :

    • Measure the absorbance of the purified PEGylated protein solution at 280 nm (A280) using a UV-Vis spectrophotometer.

    • Use the reaction buffer as a blank.

  • Calculation of Protein Concentration :

    • Use the Beer-Lambert law: Concentration (mg/mL) = A280 / (Extinction Coefficient * Path Length). The extinction coefficient is that of the unmodified protein.

  • Determination of Conjugation Efficiency :

    • This method primarily determines the concentration of the final product. Efficiency is often better determined by separating the conjugated from the unconjugated protein via chromatography (e.g., SEC) and calculating the ratio of the peak areas corresponding to the PEGylated and un-PEGylated species.[1]

This protocol requires the use of a fluorescently tagged this compound.

  • Standard Curve Preparation :

    • Prepare a series of known concentrations of the free fluorescent PEG linker in the assay buffer.

    • Measure the fluorescence intensity for each concentration at the appropriate excitation and emission wavelengths.

    • Plot intensity versus concentration to generate a standard curve.

  • Sample Preparation :

    • After the conjugation reaction, remove all unreacted fluorescent PEG. This step is critical and is typically done via dialysis or SEC.

  • Measurement :

    • Measure the fluorescence intensity of the purified, fluorescently-labeled conjugate.

    • Measure the protein concentration of the conjugate using a separate method (e.g., BCA assay or A280).

  • Calculation of Conjugation Efficiency :

    • Use the standard curve to determine the molar concentration of the fluorescent PEG in the purified conjugate solution.

    • Calculate the molar concentration of the protein.

    • The degree of labeling (PEG-to-protein ratio) is calculated as: (Molar Concentration of PEG) / (Molar Concentration of Protein).

This protocol provides the most accurate measure of conjugation.

  • Sample Preparation :

    • Purify the PEGylated protein to remove free PEG and other contaminants.[1] Desalting is essential to remove non-volatile salts that can interfere with ionization.

  • Mass Analysis :

    • Analyze the sample using an appropriate mass spectrometer, such as ESI-TOF or MALDI-TOF.[4][6]

    • Acquire the mass spectrum of the intact unconjugated protein as a control.

    • Acquire the mass spectrum of the purified PEGylated protein.

  • Data Interpretation :

    • The resulting spectrum for the PEGylated sample will show a series of peaks. The mass difference between the major peak of the unconjugated protein and the peaks in the conjugated sample corresponds to the mass of the attached PEG moieties.[3]

    • The number of PEG molecules per protein (degree of PEGylation) can be calculated by dividing the total mass increase by the molecular weight of a single this compound linker.

    • Relative peak intensities can be used to quantify the distribution of different PEGylated species (e.g., 1 PEG, 2 PEGs, etc.).

Comparison with Alternative Linkers

The performance of this compound can be benchmarked against other linkers with different reactive groups or PEG chain characteristics. The choice of linker significantly impacts reaction efficiency, stability, and the properties of the final conjugate.

Linker Type Reactive Group(s) Target Functional Group Key Advantages Considerations
Amino-PEG-OH Primary Amine (-NH₂)Activated Esters (NHS), Carboxylic Acids- Forms stable amide bonds.- Versatile for various coupling chemistries.- Slower reaction kinetics compared to thiols.- Can react with multiple lysine residues, leading to heterogeneity.
Thiol-PEG-OH Thiol (-SH)Maleimides, Haloacetyls- Highly specific and efficient reaction with cysteines.- Allows for site-specific conjugation.- Requires free cysteine residues, which may need to be engineered.- Maleimide-thiol linkage can undergo retro-Michael addition.
Azido-PEG-OH Azide (-N₃)Alkynes (Click Chemistry)- Bio-orthogonal reaction with very high specificity and efficiency.- Forms highly stable triazole ring.- Requires a pre-modified biomolecule with an alkyne group.- May require a copper catalyst, which can be cytotoxic.
Branched PEG e.g., 2x AmineActivated Esters- Provides a more significant "stealth" effect due to its larger hydrodynamic radius.[9]- Increased steric hindrance can potentially lower conjugation efficiency compared to linear PEGs.
Heterobifunctional PEGs e.g., Amine + Maleimidee.g., NHS Ester + Thiol- Allows for controlled, sequential conjugation of two different molecules.[10]- More complex, multi-step reaction schemes.

References

The Impact of PEGylation on Preclinical Performance: A Comparative Review of Amino-PEG10-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, pharmacokinetics, and therapeutic index of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered considerable attention for their ability to favorably modulate these properties. This guide provides a comparative analysis of Amino-PEG10-OH, a discrete PEG linker with ten ethylene glycol units, and other short-chain amine-containing PEG alternatives, drawing upon available preclinical data to inform rational drug design.

The inclusion of PEG chains, a process known as PEGylation, is a well-established strategy to enhance the pharmaceutical properties of therapeutic molecules. In the context of ADCs, hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, particularly at high drug-to-antibody ratios (DARs). Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged plasma half-life, which in turn can result in greater tumor accumulation.

This review summarizes preclinical findings on the performance of short-chain PEG linkers, offering a comparative perspective for researchers considering this compound for their bioconjugation strategies.

Comparative Performance of Short-Chain PEG Linkers in Preclinical Models

While direct head-to-head preclinical studies comparing this compound with a full range of other short-chain amine-PEG linkers are limited in the public domain, valuable insights can be gleaned from studies evaluating discrete PEG linkers of varying lengths. The following tables summarize key performance indicators from preclinical studies on ADCs and other bioconjugates employing short-chain PEG linkers.

LinkerKey Preclinical FindingAnimal ModelReference
Short PEGs (general) Reduced the lipophilicity of Indocyanine Green (ICG), with logP values of 0.64 for PEG4-ICG and -0.03 for PEG8-ICG compared to 1.81 for unconjugated ICG.Not specified[1]
PEG8 A PEGylated antibody with a short PEG8 linker cleared much faster from the blood compared to its non-PEGylated counterpart, while maintaining tumor uptake.Mouse[2]
Pendant PEG12 Amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated slower clearance rates compared to ADCs with a linear 24-unit PEG oligomer.Mouse[3]
Linear PEG24 ADCs with a linear 24-unit PEG oligomer showed faster clearance compared to those with two pendant 12-unit PEG chains.Mouse[3]

Table 1: Impact of PEG Linker Length on Pharmacokinetics.

LinkerKey Preclinical FindingAnimal ModelReference
Short PEGs (PEG4, PEG8) Panitumumab-ICG conjugates with short PEG linkers detected EGFR-positive tumors with high tumor-to-background ratios.Mouse[1]
Pendant PEG12 Amide-coupled ADCs with two pendant 12-unit PEG chains were the best performing conjugates in terms of stability and pharmacokinetics.Mouse[3]
ADCs with < PEG8 Not well tolerated in mice at a single 50 mg/kg intraperitoneal dose.Mouse[4]
ADCs with > PEG8 Well tolerated in mice at a single 50 mg/kg intraperitoneal dose.Mouse[4]

Table 2: Impact of PEG Linker Length on Efficacy and Tolerability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies. Below are representative protocols for key preclinical assays used to evaluate the performance of ADCs.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentrations of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[5]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of an ADC in an animal model.

Methodology:

  • Administer a single intravenous dose of the ADC (e.g., 3 mg/kg) to a cohort of animals (e.g., Sprague-Dawley rats).[4]

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS.

  • Fit the pharmacokinetic data to a suitable model (e.g., a two-compartment model) to derive parameters such as clearance rate, half-life, and volume of distribution.[4]

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a relevant cancer model.

Methodology:

  • Implant tumor cells (e.g., a human cancer cell line) subcutaneously into immunocompromised mice.

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the animals into treatment and control groups.

  • Administer the ADC, a control antibody, and a vehicle control to the respective groups at a specified dose and schedule.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC preclinical evaluation.

ADC_PK_Workflow cluster_in_vivo In Vivo Study cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_dosing Administer ADC to Animal Model sample_collection Collect Blood Samples at Time Points animal_dosing->sample_collection plasma_isolation Isolate Plasma from Blood sample_collection->plasma_isolation elisa ELISA for Intact ADC & Total Ab plasma_isolation->elisa lcms LC-MS for Intact ADC & Free Payload plasma_isolation->lcms pk_modeling Pharmacokinetic Modeling elisa->pk_modeling lcms->pk_modeling

Caption: Workflow for a preclinical pharmacokinetic study of an ADC.

ADC_Efficacy_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_ex_vivo Ex Vivo Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Target Size implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment_admin Administer ADC/Controls randomization->treatment_admin measurements Measure Tumor Volume & Body Weight treatment_admin->measurements endpoint Study Endpoint & Tumor Excision measurements->endpoint histology Histological Analysis endpoint->histology biomarker Biomarker Analysis endpoint->biomarker

Caption: Workflow for a preclinical in vivo efficacy study of an ADC.

References

Safety Operating Guide

Proper Disposal of Amino-PEG10-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of Amino-PEG10-OH, a non-cleavable 10-unit polyethylene glycol (PEG) ADC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the properties of its constituent functional groups: a primary amine and a polyethylene glycol chain.

Immediate Safety and Handling Considerations

While polyethylene glycol is generally considered biocompatible and biodegradable, primary amines can be hazardous, exhibiting properties of irritation and potential toxicity. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood is recommended.

Summary of Disposal and Safety Parameters

ParameterGuidelineSource
Waste Classification Non-hazardous solid waste (unless mixed with hazardous materials)Inferred from PEG properties[1][2]
Primary Hazard Potential irritant due to the primary amine groupGeneral knowledge of amine compounds
Containerization Labeled, sealed, and chemically compatible containers[3][4][5]
Disposal Method Licensed chemical waste disposal contractor[1][4][6]
Spill Management Absorb with inert material, collect as chemical waste[2][6]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves treating it as a chemical waste product, with particular attention to the reactivity of the amine group.

  • Waste Segregation:

    • Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[3][4]

    • If this compound is in a solution, it should be collected in a designated container for non-halogenated organic waste. Do not mix with incompatible waste streams.[3]

  • Containerization and Labeling:

    • Use a leak-proof and chemically compatible container for waste collection. Polyethylene containers are generally suitable for storing PEG compounds.[7][8][9]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Keep the waste container securely sealed when not in use to prevent spills or the release of vapors.[5]

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill absorbent.[2]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash. While the PEG component is biodegradable, the potential effects of the amine group on aquatic life are a concern.[1][2]

    • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4][5] Incineration at a permitted facility is a common disposal method for amine waste.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_spill Spill Management cluster_disposal Final Disposal A 1. Wear Appropriate PPE B 2. Segregate Waste (Solid & Liquid) A->B C 3. Use Labeled, Compatible Container B->C G 4. Store Waste Container Securely C->G Store for Disposal D Isolate & Ventilate Area E Absorb with Inert Material D->E F Collect in Waste Container E->F F->G Store for Disposal H 5. Contact EHS or Licensed Contractor G->H I 6. Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer research environment and minimizing environmental impact. Always consult your institution's specific waste disposal protocols and guidelines.

References

Essential Safety and Operational Guide for Handling Amino-PEG10-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG10-OH. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles.
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemically resistant gloves.
Body Protection Laboratory CoatA standard lab coat should be worn.
Respiratory Protection Fume HoodHandle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Protocol

Storage and Preparation:

  • Storage: Upon receipt, store this compound at -20°C in a dry and dark place.

  • Equilibration: Before use, allow the vial to warm to room temperature to prevent moisture condensation.

  • Handling: All handling of this compound should be conducted in a chemical fume hood to avoid inhalation of any potential dust or aerosols.[1] Avoid direct contact with skin and eyes.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation develops, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and pipette tips, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain.[3] The chemical waste should be disposed of through a licensed chemical waste disposal contractor.[3]

  • Institutional Guidelines: Always follow the specific disposal protocols provided by your institution's Environmental Health and Safety (EHS) office.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive and Log Store Store at -20°C Receive->Store Upon Receipt Equilibrate Equilibrate to Room Temp Store->Equilibrate Before Use Weigh Weigh Compound Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect Collect Waste Experiment->Collect Post-Experiment Label Label Hazardous Waste Collect->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for the safe handling of this compound.

References

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